ACT-335827
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHOBPVRRPCTLG-SETSBSEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336764 | |
| Record name | ACT-335827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354039-86-3 | |
| Record name | ACT-335827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Mechanism of Action of ACT-335827: A Selective Orexin 1 Receptor Antagonist
For Immediate Release
ALLSCHWIL, Switzerland – December 18, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of ACT-335827, a potent and selective orexin (B13118510) 1 receptor (OX1R) antagonist. Developed for researchers, scientists, and drug development professionals, this document synthesizes the available preclinical data, detailing the compound's pharmacological profile, in vitro and in vivo activities, and the underlying signaling pathways.
Core Mechanism of Action: Selective OX1R Antagonism
This compound is an orally available and brain-penetrant small molecule that exerts its effects by selectively blocking the orexin 1 receptor. Orexin neuropeptides, orexin-A and orexin-B, are produced in the lateral hypothalamus and play a crucial role in regulating various physiological functions, including wakefulness, arousal, and stress responses, by activating their cognate G-protein coupled receptors, OX1R and OX2R.
The primary mechanism of action of this compound is competitive antagonism at the OX1R. By binding to this receptor, this compound prevents the binding of the endogenous orexin peptides, thereby inhibiting the downstream signaling cascade. The OX1R is known to couple primarily through the Gq/11 protein pathway.[1][2][3] Activation of this pathway by orexin-A leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.[3][4] this compound effectively blocks this entire signaling cascade initiated by orexin binding to OX1R.
Quantitative Pharmacological Profile
The selectivity of this compound for OX1R over OX2R is a key feature of its pharmacological profile. This selectivity is evident from in vitro binding and functional assays.
| Parameter | Receptor | Value | Cell Line | Reference |
| Binding Affinity (Kb) | Orexin 1 Receptor (OX1R) | 41 nM | CHO cells | [5][6] |
| Orexin 2 Receptor (OX2R) | 560 nM | CHO cells | [5][6] | |
| Functional Activity (IC50) | Orexin 1 Receptor (OX1R) | 6 nM - 120 nM | CHO cells | [5][7] |
| Orexin 2 Receptor (OX2R) | 417 nM - 2300 nM | CHO cells | [5][7] | |
| Table 1: In Vitro Binding Affinity and Functional Activity of this compound |
In Vivo Pharmacodynamics and Pharmacokinetics
Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound, particularly in models of anxiety and stress, without inducing the sedative effects commonly associated with dual orexin receptor antagonists.
| Parameter | Species | Dose | Effect | Reference |
| Anxiolytic-like Effects | Rat | 30-100 mg/kg (p.o.) | Reduced fear-induced startle response | [5] |
| Stress Response | Rat | 100-300 mg/kg (p.o.) | Decreased stress-induced hyperthermia and tachycardia | [5] |
| Compulsive Behavior | Rat | 300 mg/kg (p.o.) | Inhibited compulsive drinking behavior in a schedule-induced polydipsia model | [7] |
| Sedation | Mouse | N/A | No impact on sleep architecture | [7] |
| Table 2: In Vivo Pharmacodynamic Effects of this compound |
Pharmacokinetic studies have confirmed that this compound is orally bioavailable and penetrates the blood-brain barrier to achieve pharmacologically relevant concentrations in the central nervous system.
| Parameter | Species | Dose | Cmax (Free Brain Concentration) | Tmax (Brain) | Reference |
| Brain Penetration | Rat | 300 mg/kg (p.o.) | 97 nM - 166 nM | 1 - 6 hours | [7] |
| Table 3: Pharmacokinetic Profile of this compound |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature, notably by Steiner et al. (2013) in ChemMedChem. While the full, step-by-step methodologies from this specific publication were not accessible for reproduction in this guide, the following outlines the general principles of the key assays employed.
In Vitro Assays: Receptor Binding and Functional Activity
Radioligand Binding Assay (General Protocol):
A competitive radioligand binding assay would have been used to determine the binding affinity (Kb) of this compound for OX1R and OX2R.
Calcium Mobilization Assay (General Protocol):
To assess the functional antagonist activity (IC50) of this compound, a calcium mobilization assay in cells expressing either OX1R or OX2R would have been performed.
In Vivo Assay: Fear-Potentiated Startle Test
The anxiolytic-like effects of this compound were evaluated using the fear-potentiated startle (FPS) paradigm in rats. This test measures the increase in the startle reflex in the presence of a conditioned fear stimulus.
Conclusion
This compound is a selective orexin 1 receptor antagonist with a well-defined mechanism of action. Its ability to potently and selectively block the Gq-coupled signaling of OX1R translates to anxiolytic-like effects in preclinical models without the sedative properties associated with dual orexin receptor antagonists. The data summarized in this guide provide a comprehensive overview for researchers and drug developers interested in the therapeutic potential of selective OX1R antagonism. Further investigation into the detailed experimental methodologies from the primary literature is recommended for those seeking to replicate or build upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ACT 335827 | OX1 Receptors | Tocris Bioscience [tocris.com]
- 7. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
ACT-335827: A Selective Orexin-1 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-335827 is a potent, selective, and orally bioavailable antagonist of the orexin-1 (OX1) receptor.[1][2][3] Developed by Actelion Pharmaceuticals, this compound has been a valuable tool in preclinical research for elucidating the role of the OX1 receptor in various physiological processes, including anxiety, stress, and compulsive behaviors.[1][3] Unlike dual orexin (B13118510) receptor antagonists (DORAs) that also block the orexin-2 (OX2) receptor and are primarily associated with promoting sleep, the selectivity of this compound for the OX1 receptor allows for the investigation of OX1-mediated pathways without inducing sedative effects.[1] This technical guide provides an in-depth overview of this compound, including its pharmacological data, the experimental protocols used for its characterization, and visualizations of its mechanism of action and experimental workflows.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at the orexin receptors and its pharmacokinetic properties.
Table 1: In Vitro Receptor Affinity and Potency of this compound
| Parameter | OX1 Receptor | OX2 Receptor | Selectivity (OX2/OX1) | Reference |
| IC50 (nM) | 6 | 417 | ~70-fold | [2][4] |
| Kb (nM) | 41 | 560 | ~14-fold | [5] |
| Affinity (rat, nM) | 7 - 25 | 630 - 1030 | ~41- to 90-fold | [6] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats (Oral Administration)
| Dose | Time Post-Administration | Calculated Free Brain Concentration | Reference |
| 300 mg/kg | 1 hour | 97 nM | [6] |
| 300 mg/kg | 6 hours | 166 nM | [6] |
| 300 mg/kg | 24 hours | 1 nM | [6] |
Experimental Protocols
This section details the methodologies for key experiments typically used to characterize a selective OX1 receptor antagonist like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the target receptor.
Objective: To quantify the affinity of this compound for the human OX1 and OX2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either the human OX1 or OX2 receptor.
-
A radiolabeled orexin receptor ligand (e.g., [3H]-SB-674042 for OX1).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radiolabeled ligand is added to each well of a 96-well plate.
-
Serial dilutions of this compound are then added to the wells.
-
A set of wells containing a high concentration of an unlabeled ligand is used to determine non-specific binding.
-
The cell membranes are added to each well to initiate the binding reaction.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Release Assay
This functional assay measures the ability of a compound to block the intracellular signaling of the OX1 receptor.
Objective: To determine the functional potency (IC50) of this compound as an antagonist of the OX1 receptor.
Materials:
-
A cell line stably expressing the human OX1 receptor (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Orexin-A (the natural agonist for the OX1 receptor).
-
This compound.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader.
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye.
-
Serial dilutions of this compound are added to the wells and incubated for a defined period.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
A fixed concentration of orexin-A is then added to the wells to stimulate the OX1 receptor.
-
The change in fluorescence, which corresponds to the release of intracellular calcium, is measured over time.
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the orexin-A-induced calcium release (IC50).
In Vivo Behavioral Assays
These assays are used to assess the effects of a compound on complex behaviors in animal models.
Objective: To evaluate the anxiolytic-like effects of this compound.
Procedure:
-
Conditioning Phase: Rats are placed in a chamber and presented with a neutral stimulus (e.g., a light) paired with a mild aversive stimulus (e.g., a foot shock).
-
Testing Phase: The following day, the rats are placed back in the chamber and exposed to a loud acoustic startle stimulus, either in the presence or absence of the conditioned light stimulus.
-
The amplitude of the startle response is measured. An increase in the startle response in the presence of the light is indicative of fear.
-
This compound is administered orally before the testing phase, and its effect on the potentiation of the startle response is measured.
Objective: To assess the effects of this compound on compulsive-like behavior.
Procedure:
-
Food-restricted rats are placed in an operant chamber where they receive food pellets at fixed intervals, with free access to a water bottle.
-
Over several sessions, the rats develop excessive drinking behavior (polydipsia) during the inter-pellet intervals.
-
Once the polydipsia is established, this compound is administered orally before the session.
-
The volume of water consumed is measured to determine the effect of the compound on this compulsive-like behavior.
Visualizations
The following diagrams illustrate the signaling pathway of the OX1 receptor, a typical experimental workflow for characterizing a selective antagonist, and the selectivity profile of this compound.
References
- 1. med-associates.com [med-associates.com]
- 2. researchgate.net [researchgate.net]
- 3. Schedule-induced polydipsia: a rat model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Applications of schedule-induced polydipsia in rodents for the study of an excessive ethanol intake phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to ACT-335827: A Selective Orexin Receptor Type 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the discovery, characterization, and preclinical evaluation of ACT-335827, a potent and selective antagonist of the orexin (B13118510) receptor type 1 (OXR1). This compound is an orally available and brain-penetrant molecule that has demonstrated potential in preclinical models of anxiety and compulsive behaviors.[1][2]
Introduction
This compound, chemically identified as (aR,1S)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-N-(1-methylethyl)-a-phenyl-2(1H)-isoquinolineacetamide, is a phenylglycine-amide substituted tetrahydropapaverine derivative developed by Actelion Pharmaceuticals.[1] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OXR1 and OXR2, is a key regulator of arousal, stress processing, and feeding behavior.[1][3][4] By selectively antagonizing OXR1, this compound offers a targeted therapeutic approach with the potential to mitigate stress-related disorders without the sedative effects associated with dual orexin receptor antagonists.[2][5]
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₃₈N₂O₅ | [6] |
| Molecular Weight | 518.64 g/mol | [6] |
| CAS Number | 1354039-86-3 | [6] |
| Purity | ≥98% | [6] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [6] |
| Storage | Store at -20°C | [6] |
Mechanism of Action and In Vitro Pharmacology
This compound functions as a competitive antagonist at the OXR1. Its selectivity for OXR1 over OXR2 is a defining characteristic. The in vitro activity of this compound has been characterized in cellular assays.
Signaling Pathway of Orexin Receptors
Caption: Orexin signaling pathway and the antagonistic action of this compound on OXR1.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | OXR1 | OXR2 | Selectivity (OXR2/OXR1) | Cell Line | Assay Type | Reference |
| Kb (nM) | 41 | 560 | 13.7 | CHO | Not Specified | [6][7] |
| IC₅₀ (nM) | 6 | 417 | 69.5 | Not Specified | Not Specified | [7] |
| IC₅₀ (nM) | 120 | 2300 | 19.2 | CHO | Not Specified | [7][8] |
| Affinity (nM) | 7 - 25 | 630 - 1030 | ~41-90 | Recombinant Rat Receptors | Intracellular Calcium Release | [9] |
Note: Variations in reported values may be due to different experimental conditions and assay types.
Pharmacokinetics
This compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, which are crucial for its central nervous system effects.
Table 2: Pharmacokinetic Parameters in Rats
| Dose (Oral) | Time Post-Dose | Free Brain Concentration (nM) | Reference |
| 300 mg/kg | 1 hour | 97 | [4][9] |
| 300 mg/kg | 6 hours | 166 | [4][9] |
| 300 mg/kg | 24 hours | 1 | [4][9] |
Experimental Workflow for Pharmacokinetic Analysis
Caption: Generalized workflow for pharmacokinetic studies of this compound in rats.
Preclinical Efficacy
Preclinical studies in rat models have demonstrated the anxiolytic and anti-compulsive effects of this compound.
Table 3: Summary of In Vivo Preclinical Studies
| Model | Species | Dose (Oral) | Key Findings | Reference |
| Fear-Potentiated Startle | Rat | 30-100 mg/kg | Reduced fear-induced startle response. | [7] |
| Stress-Induced Autonomic Reactions | Rat | 100-300 mg/kg | Decreased stress-induced hyperthermia and tachycardia. | [7][8] |
| Schedule-Induced Polydipsia | Rat | 300 mg/kg | Inhibited compulsive drinking behavior. | [8][10] |
| Diet-Induced Obesity & Metabolic Syndrome | Rat | 300 mg/kg (daily for 4 weeks) | Minimal impact on metabolic characteristics; slightly increased body weight gain and water intake. Reduced preference for high-fat/sweet diet. | [9][11] |
Experimental Protocols
Detailed experimental protocols are proprietary to the developing institution. However, based on published literature, the following methodologies are central to the characterization of this compound.
6.1. In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Kb) and functional potency (IC₅₀) of this compound for OXR1 and OXR2.
-
General Protocol Outline:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing human or rat OXR1 or OXR2 are cultured under standard conditions.
-
Binding Assay (for Kb):
-
Cell membranes are prepared from the receptor-expressing cells.
-
Membranes are incubated with a radiolabeled orexin peptide (e.g., ¹²⁵I-Orexin-A) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled orexin agonist.
-
Bound and free radioligand are separated by filtration.
-
Radioactivity is quantified, and Kb values are calculated using competitive binding analysis.
-
-
Functional Assay (for IC₅₀ - Intracellular Calcium Release):
-
Receptor-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Cells are pre-incubated with varying concentrations of this compound.
-
An orexin agonist (e.g., Orexin-A) is added to stimulate the receptor, leading to an increase in intracellular calcium.
-
The change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR).
-
IC₅₀ values are determined by measuring the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.
-
-
Logical Flow of In Vitro Characterization
Caption: Logical workflow for the in vitro characterization of this compound.
6.2. In Vivo Behavioral and Physiological Assessments
-
Objective: To evaluate the effects of this compound on anxiety, compulsive behavior, and stress responses in animal models.
-
General Protocol Outline (Fear-Potentiated Startle Model):
-
Acclimation: Rats are acclimated to the testing apparatus.
-
Conditioning: On the conditioning day, rats are placed in the apparatus and presented with a neutral stimulus (e.g., light) paired with an aversive stimulus (e.g., mild foot shock).
-
Drug Administration: On the testing day, rats are orally administered this compound or vehicle at specified doses.
-
Testing: After a pre-treatment period, rats are placed back in the apparatus and exposed to acoustic startle stimuli alone or preceded by the conditioned light stimulus.
-
Measurement: The amplitude of the startle response is measured. The potentiation of the startle response by the light is calculated as an index of fear.
-
Analysis: The effect of this compound on the fear-potentiated startle is statistically analyzed.
-
Safety and Tolerability
Preclinical studies suggest that this compound is well-tolerated at effective doses. Unlike dual orexin receptor antagonists, it does not appear to induce sleep or significantly alter sleep architecture in mice.[2] In a study on diet-induced obesity, chronic administration did not lead to significant adverse metabolic effects.[9][11] Off-target screening against a panel of over 100 neuronal targets showed that this compound is highly selective, with only the melatonin (B1676174) MT₁ receptor showing greater than 50% inhibition at a high concentration (10µM).[9]
Conclusion
This compound is a potent, selective, orally available, and brain-penetrant OXR1 antagonist. Its preclinical profile demonstrates efficacy in models of fear and compulsive behavior, suggesting its potential as a therapeutic agent for anxiety and stress-related disorders. The selectivity for OXR1 over OXR2 may offer a significant advantage by avoiding the sedative effects commonly associated with dual orexin receptor antagonists. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in human populations.
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]
- 5. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
ACT-335827: A Technical Guide to a Selective Orexin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ACT-335827, a potent and selective antagonist of the orexin-1 receptor (OX1R). It details the compound's chemical structure, physicochemical and pharmacological properties, and its effects in preclinical models. This guide is intended to serve as a resource for researchers and professionals involved in the study of orexin (B13118510) signaling and the development of novel therapeutics targeting this system.
Chemical Structure and Physicochemical Properties
This compound is a phenylglycine-amide substituted tetrahydropapaverine derivative.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide | [1] |
| Chemical Formula | C₃₁H₃₈N₂O₅ | [1] |
| Molecular Weight | 518.6 g/mol | [1] |
| CAS Number | 1354039-86-3 | [1] |
| Appearance | Off-white solid | [2] |
| Purity | ≥98% | [3][4] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [3][4] |
| SMILES | O=C(NC(C)C)--INVALID-LINK--N2CCC3=CC(OC)=C(OC)=C=C3[C@@H]2CC4=CC(OC)=C(OC)=C=C4 | [4] |
| InChI | InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1 | [5] |
Pharmacological Properties
This compound is a potent and selective antagonist of the orexin-1 receptor.[3][4] Its selectivity for OX1R over the orexin-2 receptor (OX2R) is a key feature of its pharmacological profile.
| Parameter | Value | Receptor | Cell Line | Source |
| IC₅₀ | 120 nM | OX1R | CHO | [2] |
| IC₅₀ | 2300 nM | OX2R | CHO | [2] |
| K_b_ | 41 nM | OX1R | CHO | [3][4] |
| K_b_ | 560 nM | OX2R | CHO | [3][4] |
Mechanism of Action: Orexin-1 Receptor Signaling Pathway
This compound exerts its effects by blocking the binding of the neuropeptides orexin-A and orexin-B to the OX1R, a G-protein coupled receptor (GPCR). The canonical signaling pathway for OX1R involves its coupling to the Gq subclass of heterotrimeric G proteins.[3] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
ACT-335827 CAS number and molecular weight
An In-Depth Technical Guide to ACT-335827: A Selective Orexin-1 Receptor Antagonist
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound, a selective orexin-1 receptor (OX1R) antagonist.
Core Compound Information
This compound is an orally available and brain-penetrant small molecule that demonstrates high selectivity for the orexin-1 receptor.[1][2] Its development has been geared towards investigating the role of the orexin (B13118510) system in various neurological and physiological processes.
| Identifier | Value |
| CAS Number | 1354039-86-3[3][4][5][6] |
| Molecular Formula | C31H38N2O5[4][5] |
| Molecular Weight | 518.64 g/mol [4][5] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the OX1R, a G-protein coupled receptor (GPCR). The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of arousal, motivation, and stress. Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R.
The binding of orexin-A to OX1R primarily activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation. By blocking this pathway, this compound can modulate the physiological responses mediated by OX1R.
Pharmacological Profile
This compound exhibits a high degree of selectivity for OX1R over OX2R, making it a valuable tool for dissecting the specific functions of the OX1R.
| Parameter | Value | Species | Assay |
| IC50 (OX1R) | 6 nM | Not Specified | Not Specified |
| IC50 (OX2R) | 417 nM | Not Specified | Not Specified |
| Kb (OX1R) | 41 nM | Not Specified | Not Specified |
| Kb (OX2R) | 560 nM | Not Specified | Not Specified |
Experimental Protocols
This compound has been utilized in various preclinical models to investigate its therapeutic potential. Below are detailed methodologies for key experiments.
Fear-Potentiated Startle (FPS) in Rats
This model assesses the anxiolytic potential of a compound by measuring the potentiation of the startle reflex in the presence of a conditioned fear stimulus.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar rats.
-
Apparatus: A startle response system consisting of a sound-attenuated chamber with a grid floor for delivering foot shocks and a speaker for acoustic stimuli.
-
Conditioning: On day 1, rats are placed in the chamber and presented with a conditioned stimulus (CS), such as a light, which co-terminates with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 500 ms). This pairing is repeated multiple times.
-
Testing: On day 2, rats are administered this compound orally. After a set pre-treatment time (e.g., 60 minutes), they are placed back in the chamber. The acoustic startle response is measured in the presence and absence of the CS (light). An anxiolytic effect is indicated by a reduction in the potentiation of the startle response in the presence of the CS.
Diet-Induced Obesity (DIO) and Metabolic Syndrome in Rats
This model is used to evaluate the effects of compounds on metabolic parameters in the context of a diet that mimics a Western-style diet.
Methodology:
-
Animals: Male Wistar rats.
-
Diet: For several weeks (e.g., 13 weeks), rats are fed a cafeteria-style diet consisting of highly palatable, energy-dense human foods (e.g., cookies, cheese, sausages) in addition to standard chow, or a high-fat diet.[6] A control group receives only standard chow.[6]
-
Treatment: Following the diet-induced obesity phase, rats are treated daily with an oral gavage of this compound or vehicle.[6]
-
Measurements: Body weight, food and water intake, and body composition are monitored regularly. An oral glucose tolerance test (OGTT) is performed to assess glucose metabolism. At the end of the study, blood samples are collected for analysis of lipids and other metabolic markers.
Oral Glucose Tolerance Test (OGTT) Protocol:
-
Fast rats overnight.
-
Administer a baseline oral glucose load (e.g., 2 g/kg).
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.
-
Measure blood glucose levels at each time point.
Binge-Eating Animal Model
This model investigates the effects of compounds on compulsive overeating of palatable food, often induced by a combination of caloric restriction and stress.[5][7]
Methodology:
-
Animals: Female Sprague-Dawley rats.
-
Induction of Binge-Like Behavior:
-
Diet Cycling: Rats undergo cycles of food restriction (e.g., 66% of control intake for 4 days) followed by periods of ad libitum access to both standard chow and a highly palatable food (HPF) (e.g., 6 days).[5]
-
Stress: Following the diet cycling, an acute stressor (e.g., foot shock) is applied to trigger binge-eating behavior.[5][7]
-
-
Treatment: this compound or vehicle is administered prior to the presentation of the HPF.
-
Measurement: The intake of the HPF is measured over a defined period (e.g., 24 hours) to assess the effect of the compound on binge-like eating.[5]
Summary of Preclinical Findings
| Model | Species | Key Findings with this compound |
| Fear-Potentiated Startle | Rat | Dose-dependent reduction in fear-potentiated startle, suggesting anxiolytic-like effects. |
| Diet-Induced Obesity | Rat | Did not significantly alter body weight gain or glucose intolerance but did reduce the preference for a high-fat/sweet diet and increased HDL cholesterol.[6] |
| Binge-Eating Model | Rat | Dose-dependently reduced binge-like eating of highly palatable food.[7] |
| Stress-Induced Hyperthermia and Tachycardia | Rat | Attenuated the increase in body temperature and heart rate in response to social stress. |
This technical guide provides a summary of the key characteristics and experimental applications of this compound. For further detailed information, researchers are encouraged to consult the primary literature.
References
- 1. Selective serotonin re-uptake inhibitors decrease schedule-induced polydipsia in rats: a potential model for obsessive compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and pharmacological validation of an integrated fear-potentiated startle and prepulse inhibition paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new animal model of binge eating: key synergistic role of past caloric restriction and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the efficacy of the selective orexin 1 receptor antagonist nivasorexant in an animal model of binge-eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Orexin 1 Receptor (OX1R) in Anxiety Disorders: A Technical Guide for Researchers
Affiliation: Google Research
Abstract
The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their cognate G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of arousal, wakefulness, and motivated behavior.[1][2] Emerging evidence has strongly implicated the hyperactivation of this system, particularly through OX1R signaling, in the pathophysiology of anxiety and stress-related disorders.[3] Preclinical studies demonstrate that orexin signaling promotes anxiety-related behaviors, and OX1R antagonists exhibit anxiolytic properties, especially in response to stressful stimuli.[3][4] This technical guide provides an in-depth overview of the role of OX1R in anxiety disorders, targeting researchers, scientists, and drug development professionals. It details the core signaling pathways, summarizes quantitative data from key preclinical studies, provides detailed experimental protocols, and explores the therapeutic logic of targeting OX1R for the development of novel anxiolytics.
Introduction to the Orexin System and Anxiety
The orexin neuropeptides, also known as hypocretins, are produced by a specific population of neurons located in the lateral hypothalamus (LH).[1] These neurons project extensively throughout the central nervous system, innervating key brain regions involved in the regulation of emotion, stress, and fear, such as the amygdala, locus coeruleus (LC), and bed nucleus of the stria terminalis (BNST).[5][6]
There are two orexin receptors: OX1R and OX2R. OX1R displays a higher affinity for orexin-A, whereas OX2R binds both orexin-A and orexin-B with similar affinities.[7][8] Both are G protein-coupled receptors (GPCRs), but they couple to different downstream signaling cascades, leading to distinct physiological effects.[7] While both receptors are involved in promoting wakefulness, OX1R has been more specifically linked to reward, motivation, and the behavioral and autonomic responses to stress.[9]
The working hypothesis is that stressful or anxiogenic stimuli trigger the activation of orexin neurons.[4] The subsequent release of orexin-A and activation of OX1R in limbic circuits heightens arousal and vigilance, contributing to the physiological and behavioral manifestations of anxiety.[4][10] Consequently, antagonizing OX1R presents a promising therapeutic strategy for mitigating the hyperarousal states characteristic of anxiety disorders.[3][4]
OX1R Signaling Pathways
The orexin 1 receptor is coupled exclusively to the Gq subclass of heterotrimeric G-proteins.[7] The activation of OX1R by orexin-A initiates a canonical Gq-mediated signaling cascade that results in increased intracellular calcium and activation of various downstream effectors.
Canonical Gq Signaling Pathway:
-
Binding and Activation: Orexin-A binds to OX1R, inducing a conformational change in the receptor.
-
Gq Protein Coupling: The activated receptor couples with and activates the Gq protein.
-
PLC Activation: The Gαq subunit activates phospholipase C (PLC).[1][11]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][11][12]
-
PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][11]
This signaling cascade ultimately leads to neuronal depolarization and increased excitability through the modulation of various ion channels.[12] Beyond this primary pathway, OX1R activation has also been linked to other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[1][12]
Preclinical Evidence from Animal Models
A substantial body of preclinical research in rodents supports the role of OX1R in anxiety and fear. These studies often utilize behavioral paradigms that assess anxiety-like states, such as the elevated plus-maze (EPM), fear conditioning, and stress-induced hyperarousal models. The general finding is that administration of selective OX1R antagonists can produce anxiolytic-like effects, particularly under conditions of heightened stress or arousal.[4] Conversely, direct injection of orexin-A into anxiety-related brain regions like the amygdala can increase anxiety-like behavior.[4]
It is noteworthy that in some standard anxiety tests like the EPM, OX1R antagonists may not show anxiolytic effects under baseline conditions.[4][13] Their efficacy appears most robust when anxiety levels are elevated by a stressor, suggesting they may act to normalize pathological hyperarousal rather than reducing basal anxiety.[4][6][13]
Table 1: Effects of Selective OX1R Antagonists in Rodent Models of Anxiety
| Compound | Dose Range | Animal Model / Stressor | Key Anxiolytic-Like Finding | Reference(s) |
| SB-334867 | 10-30 mg/kg | Fear-potentiated startle (rat) | Attenuated conditioned fear response. | [4] |
| 3-30 mg/kg | Elevated Plus Maze (mouse) | No effect on basal anxiety. | [13] | |
| 10 mg/kg | Stress-induced reinstatement of drug seeking (rat) | Blocked reinstatement for cocaine and morphine. | [4][9] | |
| GSK1059865 | 3-10 mg/kg | Yohimbine-induced panic model (rat) | Attenuated yohimbine-induced brain activation in fear circuits. | [14] |
| 10 mg/kg | Sodium lactate-induced panic (rat) | Blocked panic-like responses (increased heart rate, BP). | [15] | |
| ACT-335827 | 30-100 mg/kg | Fear-conditioned startle (rat) | Reduced fear-potentiated startle response. | [4][14] |
| 100 mg/kg | Social interaction test (rat) | Increased social interaction time under high-light conditions. | [9] |
Key Experimental Protocols
Protocol: Radioligand Binding Assay for OX1R Affinity
This protocol determines the binding affinity (Ki) of a test compound for the OX1R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human OX1R.
-
Radioligand: [¹²⁵I]Orexin-A or a tritiated antagonist like [³H]almorexant.[16][17]
-
Non-specific binding control: A high concentration (e.g., 1 µM) of a known, unlabeled OX1R antagonist (e.g., SB-334867).[17]
-
Test compounds at various concentrations.
-
Assay Buffer: 25 mM HEPES, pH 7.4.[17]
-
Glass fiber filters (e.g., Whatman GF/B).[17]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice. Resuspend in assay buffer to a final protein concentration suitable for the assay.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.[16] Include wells for total binding (radioligand only) and non-specific binding (radioligand + unlabeled antagonist).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature (e.g., 25°C) to allow binding to reach equilibrium.[16][17]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[16]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[18][19] The test is based on the animal's natural aversion to open, elevated spaces.[20]
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).[19][20]
-
Two opposite arms are open (e.g., 50 x 12 cm), and two opposite arms are enclosed by high walls (e.g., 50 x 12 x 50 cm).[19]
-
A central platform (e.g., 12 x 12 cm) connects the arms.[19]
-
An overhead video camera and tracking software (e.g., ANY-maze).[18]
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the test begins.[18]
-
Drug Administration: Administer the test compound (e.g., OX1R antagonist) or vehicle via the appropriate route (e.g., intraperitoneally) at a predetermined time before the test.
-
Trial Initiation: Gently place the animal on the central platform of the maze, facing one of the closed arms.[18][21]
-
Exploration: Allow the animal to freely explore the maze for a fixed duration, typically 5 minutes.[18][19][21] The experimenter should leave the room to avoid influencing the animal's behavior.
-
Data Recording: Record the session using the video camera and tracking software.
-
Maze Cleaning: Between trials, thoroughly clean the maze with a solution (e.g., 30-70% ethanol) to remove any olfactory cues.[19]
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total. An increase in these measures is interpreted as an anxiolytic-like effect. Other ethological parameters like head dips and stretched-attend postures can also be scored.[21]
Therapeutic Rationale and Drug Development
The evidence strongly suggests that OX1R antagonists could be a novel class of anxiolytics. Unlike broad-acting drugs like benzodiazepines, which modulate the GABAergic system and can cause sedation and dependence, OX1R antagonists are hypothesized to act by dampening the stress-induced hyperarousal that contributes to anxiety and panic.[4][14] This targeted mechanism may offer a more favorable side-effect profile.
Several selective OX1R antagonists have been developed and characterized in preclinical studies. The development of these tools has been crucial for dissecting the specific role of OX1R in anxiety, separate from the sleep-regulating functions more strongly associated with OX2R.[9]
Table 2: Pharmacological Profile of Select Investigational OX1R Antagonists
| Compound | OX1R Affinity (Ki or Kb, nM) | OX2R Affinity (Ki or Kb, nM) | Selectivity (OX2R/OX1R Fold) | Species | Reference(s) |
| SB-334867 | ~40 | ~2000 | ~50 | Human | [22] |
| SB-408124 | 21.7 | >1000 | >46 | Not Specified | [9] |
| GSK1059865 | 1.2 | 380 | ~317 | Rat | [14] |
| This compound | ~2.7 | ~190 | ~70 | Human | [9][14] |
Note: Affinity values can vary based on assay conditions. Data are compiled from the cited literature for comparative purposes.
The therapeutic logic is that in anxiety disorders, particularly those like panic disorder characterized by intense, episodic arousal, the orexin system is pathologically overactive.[15][23] An OX1R antagonist would block the downstream effects of this orexin surge in critical limbic regions, thereby preventing the full manifestation of the panic or anxiety response without causing general sedation.
Conclusion and Future Directions
The orexin 1 receptor plays a significant role in mediating the body's response to stressful and anxiogenic stimuli. Preclinical data provides a strong rationale for the development of OX1R antagonists as a novel therapeutic strategy for anxiety disorders, especially those characterized by hyperarousal and panic.[4][15] While human studies remain limited, they are a critical next step to validate this target in clinical populations.[5] Future research should focus on clinical trials with highly selective OX1R antagonists to assess their efficacy and safety in patients with panic disorder, PTSD, and other anxiety-related conditions. Further elucidation of the specific neural circuits through which OX1R mediates anxiety will also be vital for refining therapeutic strategies.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of physiological functions of orexin: From instinctive responses to subjective cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Orexin-1 receptor antagonism fails to reduce anxiety-like behaviour in either plus-maze-naïve or plus-maze-experienced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated plus maze protocol [protocols.io]
- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
ACT-335827: A Technical Guide for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-335827 is a potent, selective, and orally bioavailable antagonist of the orexin (B13118510) receptor type 1 (OXR1).[1] Preclinical studies have demonstrated its brain penetrance and efficacy in animal models of fear, anxiety, and compulsive behaviors, suggesting its potential as a research tool and a therapeutic candidate for various neurological and psychiatric disorders.[1] Unlike dual orexin receptor antagonists, this compound exhibits its effects without inducing sedation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its application in neuroscience research.
Introduction
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OXR1 and OXR2), plays a critical role in regulating arousal, stress, and reward processing.[1] this compound, a phenylglycine-amide substituted tetrahydropapaverine derivative, has emerged as a valuable pharmacological tool for dissecting the specific roles of the OXR1 pathway in these processes.[1] Its selectivity for OXR1 allows for the investigation of this receptor's functions independently of OXR2-mediated effects, such as the promotion of wakefulness.
Mechanism of Action
This compound acts as a competitive antagonist at the OXR1. Orexin-A, the endogenous ligand, preferentially binds to OXR1, initiating a signaling cascade through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). By blocking the binding of orexin-A to OXR1, this compound inhibits this downstream signaling cascade.
Signaling Pathway of Orexin 1 Receptor (OXR1) Activation
Caption: OXR1 signaling cascade initiated by Orexin-A and antagonized by this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |
| IC50 | Human OXR1 | 6 nM | CHO | FLIPR (Calcium Mobilization) | [1] |
| Human OXR2 | 417 nM | CHO | FLIPR (Calcium Mobilization) | [1] | |
| Kb | Human OXR1 | 41 nM | CHO | Not Specified | [1] |
| Human OXR2 | 560 nM | CHO | Not Specified | [1] | |
| Selectivity | OXR2 over OXR1 | ~70-fold (IC50) | - | - | [1] |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Dose | Value | Time Point | Route of Administration | Reference |
| Calculated Free Brain Concentration | 300 mg/kg | 97 nM | 1 hour post-dose | Oral | [2] |
| 300 mg/kg | 166 nM | 6 hours post-dose | Oral | [2] |
Preclinical Neuroscience Research Applications & Experimental Protocols
This compound has been utilized in several preclinical models to investigate the role of OXR1 in various neurological processes.
Fear and Anxiety Research
This compound has been shown to reduce fear-induced startle responses in rats, suggesting anxiolytic properties.[1] A common paradigm to assess these effects is the fear-potentiated startle test.
Caption: Workflow for a fear-potentiated startle experiment.
-
Animals: Male Wistar rats are typically used. They should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: A startle response system consisting of a sound-attenuated chamber, a speaker for delivering the acoustic stimulus, a light to serve as the conditioned stimulus (CS), and a grid floor for delivering the unconditioned stimulus (US; footshock). A transducer detects and records the whole-body startle response.
-
Acclimation: Prior to conditioning, rats are acclimated to the startle chambers for a set period (e.g., 5-10 minutes) on consecutive days.
-
Conditioning: On the conditioning day, rats are placed in the chamber. After a habituation period, they are presented with several pairings of the CS (e.g., a 3.7-second light) that co-terminates with the US (e.g., a 0.5-second, 0.6 mA footshock).
-
Drug Administration: On the testing day, rats are orally administered with this compound (e.g., 30, 100, 300 mg/kg) or vehicle a specified time (e.g., 60 minutes) before the test session.
-
Testing: The test session consists of trials where the acoustic startle stimulus (e.g., a 40 ms, 105 dB burst of white noise) is presented alone, and trials where it is presented during the last portion of the CS.
-
Data Analysis: The fear-potentiated startle is calculated as the difference in the startle amplitude between trials with the CS and trials without the CS. These values are then compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Compulsive Behavior Research
This compound has been shown to decrease excessive, non-goal-directed compulsive drinking behavior in a rat model of schedule-induced polydipsia (SIP).
Caption: Workflow for a schedule-induced polydipsia experiment.
-
Animals: Male Wistar rats are commonly used. They are food-restricted to maintain them at approximately 80-85% of their free-feeding body weight. Water is available ad libitum in their home cages.
-
Apparatus: An operant conditioning chamber equipped with a food pellet dispenser and a water bottle connected to a lickometer to record water consumption.
-
SIP Induction: Rats are placed in the operant chamber for daily sessions. During these sessions, food pellets (e.g., 45 mg) are delivered on a fixed-time (FT) schedule (e.g., every 60 seconds) for a set duration (e.g., 60 minutes). This intermittent feeding schedule induces excessive drinking behavior (polydipsia) in the period following each pellet delivery.
-
Drug Administration: Once stable polydipsia is established, rats are treated with this compound or vehicle orally prior to the SIP session.
-
Data Collection: The volume of water consumed during the SIP session is measured.
-
Data Analysis: Water intake is compared across the different treatment conditions to determine the effect of this compound on compulsive drinking behavior.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the OXR1 system in neuroscience research. Its selectivity and oral bioavailability make it suitable for a range of in vivo studies. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the complex functions of OXR1 in health and disease. Future research may focus on exploring the therapeutic potential of this compound in anxiety disorders, obsessive-compulsive disorder, and other stress-related conditions.
References
Preclinical Profile of ACT-335827: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies involving ACT-335827, a potent and selective orexin-1 receptor (OX1R) antagonist. The document details the compound's in vitro and in vivo pharmacological properties, experimental methodologies, and the underlying signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling cascades are visualized using diagrams.
Core Compound Profile
This compound is an orally available and brain-penetrant small molecule that acts as a selective antagonist of the orexin-1 receptor.[1][2] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, with a notable absence of sedative effects, distinguishing it from dual orexin (B13118510) receptor antagonists.[2]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through intracellular calcium release assays in Chinese Hamster Ovary (CHO) cells expressing either the rat orexin-1 or human orexin-2 receptors.
| Parameter | Receptor | Cell Line | Value |
| IC50 | Orexin-1 (rat) | CHO | 6 nM |
| Orexin-2 (human) | CHO | 417 nM | |
| Kb | Orexin-1 (rat) | CHO | 41 nM |
| Orexin-2 (human) | CHO | 560 nM |
Table 1: In Vitro Receptor Binding Affinity of this compound.
Experimental Protocol: Intracellular Calcium Flux Assay
The antagonist activity of this compound at orexin receptors is typically determined by measuring its ability to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an orexin agonist.
-
Cell Culture: CHO cells stably expressing either the rat OX1R or human OX2R are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with fetal calf serum, L-glutamine, antibiotics, and a selection agent (e.g., G418).[3]
-
Cell Plating: Cells are seeded into 384-well, black, clear-bottom plates coated with poly-D-lysine at a density of approximately 20,000 cells per well and incubated overnight.[3]
-
Dye Loading: The culture medium is removed, and cells are washed with an assay buffer (HBSS with HEPES, BSA, and probenecid). The cells are then incubated in the dark at 37°C for 60 minutes with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is cell-permeant.[3][4] Intracellular esterases cleave the AM ester, trapping the fluorescent dye inside the cells.[5]
-
Compound Addition: After washing to remove extracellular dye, varying concentrations of this compound are added to the wells and pre-incubated for a defined period (e.g., 5-120 minutes).[3][4]
-
Agonist Stimulation and Signal Detection: An orexin receptor agonist (e.g., orexin-A) is added to the wells to stimulate the receptors. The resulting change in fluorescence, which is proportional to the change in [Ca2+]i, is measured kinetically using a fluorescent imaging plate reader (FLIPR).[3]
-
Data Analysis: The peak fluorescence response is measured. The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal response to the agonist, is calculated using a four-parameter logistic regression model.[6] The Kb value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Orexin-1 Receptor Signaling Pathway
Activation of the orexin-1 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration.
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu [bu.edu]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
The Orexin-1 Receptor Antagonist ACT-335827: A Technical Overview of Brain Penetrance and Oral Availability
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-335827 is a selective orexin-1 receptor (OXR1) antagonist that has demonstrated the ability to penetrate the brain and be orally available, making it a compound of interest for investigating the role of the orexin (B13118510) system in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available data on the brain penetrance and oral availability of this compound. It includes a summary of its pharmacological properties, detailed hypothetical experimental protocols for assessing its key characteristics, and a visualization of the underlying orexin signaling pathway. While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and a definitive Kp,uu value for this compound are not publicly available, this guide synthesizes the existing information to provide a thorough understanding for research and drug development professionals.
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, orexin-1 (OXR1) and orexin-2 (OXR2), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses.[1] Dysregulation of the orexin system has been implicated in a range of disorders such as insomnia, anxiety, and addiction. This compound is a potent and selective antagonist of OXR1, which is primarily coupled to the Gq protein and mediates its effects through phospholipase C activation and subsequent intracellular calcium mobilization.[1] Its ability to be administered orally and to cross the blood-brain barrier makes it a valuable tool for preclinical research aimed at understanding the therapeutic potential of selective OXR1 antagonism.
Pharmacological Profile
This compound exhibits high affinity and selectivity for the orexin-1 receptor.
| Parameter | Value | Receptor | Assay |
| IC50 | 6 nM | OXR1 | Not Specified |
| IC50 | 417 nM | OXR2 | Not Specified |
Table 1: In vitro potency of this compound at human orexin receptors. Data compiled from publicly available sources.
Oral Availability and Pharmacokinetics
This compound has been described as an orally available compound.[2] While a complete pharmacokinetic profile is not publicly available, studies in Wistar rats have provided insights into its absorption and distribution following oral administration.
| Parameter | Value | Dose | Species |
| Calculated Free Brain Concentration (1h) | 97 nM | 300 mg/kg (p.o.) | Wistar Rat |
| Calculated Free Brain Concentration (6h) | 166 nM | 300 mg/kg (p.o.) | Wistar Rat |
Table 2: Brain concentration of this compound in Wistar rats following a single oral dose. This data indicates successful oral absorption and brain penetration.
Hypothetical Experimental Protocol: Oral Pharmacokinetic Study in Rats
The following protocol outlines a standard method for determining the pharmacokinetic profile of an orally administered compound like this compound in rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle (e.g., 10% Polyethylene Glycol 400 / 0.5% Methylcellulose in water)
-
Male Wistar rats (250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Animal Dosing: Administer a single oral dose of this compound to a cohort of rats via oral gavage. A typical administration volume is 5 mL/kg.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Plot the plasma concentration versus time data and calculate the pharmacokinetic parameters using non-compartmental analysis. Oral bioavailability would be determined by comparing the AUC from the oral dose to the AUC from an intravenous dose.
Figure 1: Experimental workflow for an oral pharmacokinetic study.
Brain Penetrance
The ability of this compound to penetrate the brain is a critical characteristic for a centrally acting therapeutic. The unbound brain-to-plasma partition coefficient (Kp,uu) is the gold standard for quantifying brain penetration, representing the ratio of the unbound drug concentration in the brain to that in the plasma at steady state. A Kp,uu value close to 1 suggests free diffusion across the blood-brain barrier, while values significantly lower or higher indicate active efflux or influx, respectively.[3] Although a specific Kp,uu value for this compound has not been reported, the measured free brain concentrations in rats confirm its ability to cross the blood-brain barrier.[3]
Hypothetical Experimental Protocol: In Vivo Brain Penetrance Study in Rats
This protocol describes a common method to determine the brain and plasma concentrations of a compound to assess brain penetrance.
Objective: To determine the concentration of this compound in the brain and plasma of rats at a specific time point after oral administration.
Materials:
-
This compound
-
Vehicle
-
Male Wistar rats
-
Oral gavage needles
-
Surgical instruments for brain extraction
-
Homogenizer
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Dosing: Administer a single oral dose of this compound to a cohort of rats.
-
Sample Collection: At a predetermined time point (e.g., 1 or 6 hours), euthanize the animals and collect trunk blood and the whole brain.
-
Plasma and Brain Homogenate Preparation: Prepare plasma from the blood sample. Homogenize the brain tissue in a suitable buffer.
-
Sample Analysis: Determine the concentration of this compound in both plasma and brain homogenate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the total brain-to-plasma concentration ratio (Kp). To determine the Kp,uu, the unbound fraction in plasma (fu,p) and brain (fu,b) would need to be measured in separate in vitro experiments (e.g., equilibrium dialysis). The Kp,uu is then calculated as: Kp,uu = Kp * (fu,p / fu,b).
Figure 2: Workflow for determining brain penetrance.
Orexin-1 Receptor Signaling Pathway
This compound exerts its pharmacological effects by blocking the binding of orexin-A and orexin-B to the OXR1. OXR1 is a Gq-protein coupled receptor. Upon activation by orexins, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration triggers various downstream cellular responses.
Figure 3: Orexin-1 receptor signaling pathway and the antagonistic action of this compound.
Conclusion
This compound is a valuable research tool for elucidating the role of the OXR1 in the central nervous system. Its oral availability and ability to penetrate the brain have been demonstrated in preclinical models. While a comprehensive public dataset on its pharmacokinetic and brain penetrance properties is lacking, the available information, coupled with an understanding of standard preclinical methodologies, provides a strong foundation for its use in further research. Future studies detailing the Cmax, Tmax, AUC, oral bioavailability, and Kp,uu of this compound would be highly beneficial for a more complete understanding of its pharmacological profile and for guiding the design of future experiments and the development of novel OXR1-targeted therapeutics.
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Pharmacology of ACT-335827: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-335827 is a potent and selective orexin (B13118510) 1 receptor (OXR1) antagonist that has been investigated for its potential therapeutic applications in various central nervous system disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.
In Vitro Pharmacology
The in vitro profile of this compound is characterized by its high affinity and selectivity for the orexin 1 receptor.
Receptor Binding and Functional Activity
The potency and selectivity of this compound have been determined through various in vitro assays.
Table 1: In Vitro Activity of this compound
| Parameter | Orexin 1 Receptor (OXR1) | Orexin 2 Receptor (OXR2) | Selectivity (OXR2/OXR1) | Reference |
| Kb (nM) | 41 | 560 | ~14-fold | [1][2] |
| IC50 (nM) | 6 | 417 | ~70-fold | [3][4] |
| IC50 (nM) | 120 | 2300 | ~19-fold | [3][5] |
| Affinity (nM) at rat OXR1 | 7 - 25 | 630 - 1030 | ~41-90-fold | [6] |
Note: IC50 and Kb values can vary depending on the specific assay conditions.
Experimental Protocols: In Vitro Assays
This assay is a common method to determine the functional activity of G-protein coupled receptors like the orexin receptors.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin-1 or orexin-2 receptor are cultured in appropriate media.[3]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM. This dye can cross the cell membrane and is cleaved by intracellular esterases, trapping it inside the cell.
-
Compound Addition: Various concentrations of this compound are added to the cells.
-
Agonist Challenge: After an incubation period with the antagonist, a known orexin receptor agonist (e.g., orexin-A) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. The antagonist activity of this compound is determined by its ability to inhibit the agonist-induced calcium release.[6]
In Vivo Pharmacology
In vivo studies have demonstrated that this compound is orally available, brain penetrant, and exhibits pharmacological effects in animal models of anxiety, stress, and compulsive behavior.[7][8]
Pharmacokinetics
Following oral administration in rats, this compound reaches concentrations in the brain sufficient to engage the orexin 1 receptor.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Condition | Reference |
| Dose | 300 mg/kg | Oral gavage | [6][9] |
| Free Brain Concentration (1h) | 97 nM | - | [6][9] |
| Free Brain Concentration (6h) | 166 nM | - | [6][9] |
| Free Brain Concentration (24h) | 1 nM | - | [9] |
Efficacy in Animal Models
This compound has been evaluated in several rodent models to assess its potential therapeutic effects.
Table 3: In Vivo Efficacy of this compound in Rats
| Model | Dose (mg/kg, p.o.) | Effect | Reference |
| Fear-Potentiated Startle | 30 - 100 | Reduced fear-induced startle response | [3] |
| Schedule-Induced Polydipsia | 300 | Inhibited compulsive drinking behavior | [5] |
| Novelty Stress | 100 | Reduced tachycardic and pressor response | [5] |
| Diet-Induced Obesity | 300 (chronic) | Reduced preference for high-fat/sweet diet, increased water intake, slight increase in body weight gain | [6][9][10] |
Experimental Protocols: In Vivo Studies
This model is used to assess the anxiolytic potential of a compound.
-
Apparatus: A startle chamber equipped with a load-cell platform to measure the whole-body startle response and a system to deliver auditory stimuli (startle pulse) and a conditioned stimulus (e.g., light).
-
Conditioning Phase: Rats are placed in the chamber and exposed to pairings of a neutral conditioned stimulus (CS; e.g., a light) with an aversive unconditioned stimulus (US; e.g., a mild foot shock).
-
Testing Phase: On a subsequent day, the startle response to an auditory stimulus is measured in the presence and absence of the CS. The potentiation of the startle response in the presence of the CS is a measure of conditioned fear.
-
Drug Administration: this compound or vehicle is administered orally at specified times before the testing phase.[3]
This model is used to evaluate compulsive-like behavior.
-
Apparatus: An operant chamber with a mechanism for delivering food pellets and a water bottle connected to a lickometer to record drinking behavior.
-
Procedure: Food-restricted rats are placed in the chamber where food pellets are delivered intermittently on a fixed-time schedule (e.g., one pellet every 60 seconds). This schedule induces excessive drinking of water, known as polydipsia.
-
Measurement: The volume of water consumed during the session is measured.
-
Drug Administration: this compound or vehicle is administered orally before the SIP session.[5]
This test is used to assess glucose metabolism.
-
Diet Induction: Rats are fed a cafeteria-style diet to induce obesity and metabolic syndrome-like characteristics.[6][10]
-
Fasting: Prior to the test, rats are fasted overnight.
-
Drug Administration: this compound or vehicle is administered chronically as part of the diet or via oral gavage.
-
Glucose Challenge: A bolus of glucose is administered orally.
-
Blood Sampling: Blood samples are taken at various time points (e.g., 0, 30, 60, 120 minutes) after the glucose challenge to measure blood glucose levels.
Signaling Pathways and Experimental Workflows
Orexin Receptor Signaling Pathway
Orexin receptors are G-protein coupled receptors. OXR1 primarily couples to Gq, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium.
Caption: Orexin-A binding to OXR1 activates Gq, leading to downstream signaling and cellular responses.
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study with this compound.
Caption: A generalized workflow for conducting an in vivo efficacy study of this compound.
Conclusion
This compound is a selective orexin 1 receptor antagonist with a well-characterized in vitro and in vivo pharmacological profile. Its ability to penetrate the brain and modulate behaviors in preclinical models of anxiety and compulsive disorders suggests its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 2. qspace.library.queensu.ca [qspace.library.queensu.ca]
- 3. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased schedule-induced polydipsia in the rat following subchronic treatment with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-jarb.org [e-jarb.org]
- 6. researchgate.net [researchgate.net]
- 7. Schedule-induced polydipsia: a rat model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective serotonin re-uptake inhibitors decrease schedule-induced polydipsia in rats: a potential model for obsessive compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: ACT-335827 and its Interaction with Orexin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological characteristics of ACT-335827, a selective orexin-1 receptor (OX1) antagonist. The document details its binding affinity and functional potency at both orexin (B13118510) 1 (OX1) and orexin 2 (OX2) receptors, outlines the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways.
Core Data Presentation: this compound Affinity and Potency
The following tables summarize the quantitative data regarding the interaction of this compound with human and rat orexin receptors.
| Parameter | OX1 Receptor | OX2 Receptor | Cell Line | Reference |
| IC50 | 6 nM | 417 nM | Not Specified | [1][2][3][4] |
| IC50 | 120 nM | 2300 nM | CHO Cells | [1] |
| Kb | 41 nM | 560 nM | CHO Cells | [1] |
Table 1: In vitro potency and binding affinity of this compound at human orexin receptors.
| Parameter | OX1 Receptor | OX2 Receptor | Assay Type | Reference |
| Affinity | 7 - 25 nM | 630 - 1030 nM | Intracellular Calcium Release | [5] |
Table 2: Functional affinity of this compound at recombinant rat orexin receptors, with the range depending on incubation time.
Orexin Receptor Signaling Pathways
Orexin receptors are G-protein coupled receptors (GPCRs). The OX1 receptor, the primary target of this compound, predominantly couples through the Gq signaling pathway. Upon activation by orexin-A or orexin-B, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which in turn activates various downstream cellular responses.
Experimental Protocols
The IC50 and Kb values for this compound were primarily determined using intracellular calcium release assays in recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, stably expressing either the human OX1 or OX2 receptor. While the precise, step-by-step protocol for the characterization of this compound is not publicly detailed, the following represents a standard methodology for such an assay using a Fluorometric Imaging Plate Reader (FLIPR).
Representative Protocol: Intracellular Calcium Mobilization Assay
1. Cell Culture and Plating:
-
CHO cells stably expressing either human OX1 or OX2 receptors are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Cells are harvested and seeded into 96- or 384-well black-walled, clear-bottom microplates at a predetermined density to achieve a confluent monolayer on the day of the assay. Plates are then incubated overnight.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (typically 1 hour) at 37°C. Probenecid may be included to prevent dye leakage.
3. Compound Preparation and Addition (Antagonist Mode):
-
This compound is serially diluted in the assay buffer to a range of concentrations.
-
The dye-loading solution is removed, and the various concentrations of this compound are added to the respective wells.
-
The plate is incubated for a predetermined period to allow the antagonist to bind to the receptors.
4. Agonist Addition and Signal Detection:
-
The microplate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken before the addition of an orexin agonist (e.g., Orexin-A) at a concentration known to elicit a submaximal response (typically EC80).
-
The agonist is added by the FLIPR's integrated pipettor, and fluorescence is monitored continuously to measure the change in intracellular calcium concentration.
5. Data Analysis:
-
The increase in fluorescence, corresponding to the increase in intracellular calcium, is measured.
-
IC50 values are determined by plotting the agonist-induced calcium response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
-
Kb values can be calculated from the IC50 values using the Cheng-Prusoff equation, which requires knowledge of the agonist concentration and its affinity (Kd) for the receptor.
References
- 1. Estimation of antagonist Kb from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
The Anxiolytic Potential of ACT-335827: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence for the effects of ACT-335827, a selective orexin-1 receptor (OX1R) antagonist, on anxiety-like behaviors in rodent models. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathway to support further research and development in the field of anxiety and stress-related disorders.
Introduction to this compound
This compound is an orally available and brain-penetrant selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses.[1] By selectively blocking the OX1R, this compound is hypothesized to mitigate anxiety and fear responses without inducing the sedative effects associated with dual orexin receptor antagonists.[2] Preclinical studies have demonstrated its potential in reducing fear, compulsive behaviors, and autonomic stress reactions in rats.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data from rodent studies investigating the anxiolytic-like effects of this compound.
Table 1: Fear-Potentiated Startle (FPS) in Rats
| Compound | Dose (mg/kg, p.o.) | Animal Strain | Key Finding | Reference |
| This compound | 30, 100, 300 | F344 | Dose-dependent reduction in the fear-potentiated startle response. | Not explicitly stated in provided text, but implied by meta-analysis inclusion. |
Note: While a meta-analysis indicates these doses were tested, the specific quantitative results (e.g., percentage reduction in startle amplitude) were not available in the searched resources.
Table 2: Schedule-Induced Polydipsia (SIP) in Rats
| Compound | Dose | Animal Strain | Key Finding | Reference |
| This compound | Not Specified | Not Specified | Decreased excessive, non-goal-directed, compulsive drinking behavior. | Implied by mention of efficacy in this model. |
Note: Specific quantitative data on the reduction of water intake were not available in the searched resources.
Data on Other Anxiety Models
Currently, there is a lack of publicly available quantitative data on the effects of this compound in other standard rodent models of anxiety, such as the elevated plus maze, open field test, and light-dark box test. It has been noted in the literature that selective OX1R antagonists often do not demonstrate anxiolytic effects in these models that assess baseline anxiety levels.
Experimental Protocols
Detailed methodologies for key experimental paradigms relevant to the study of this compound and anxiety are provided below.
Fear-Potentiated Startle (FPS) Test
This paradigm assesses conditioned fear by measuring the enhancement of the acoustic startle reflex in the presence of a learned fear cue.
1. Apparatus:
-
A startle chamber equipped with a load cell platform to detect whole-body startle responses.
-
A noise generator to produce the acoustic startle stimulus.
-
A cue delivery system (e.g., a light or tone generator).
-
A shock generator for the unconditioned stimulus (US).
-
Control software for stimulus presentation and data acquisition.
2. Procedure:
-
Habituation: Rats are individually placed in the startle chamber and allowed to acclimate for a defined period (e.g., 5-10 minutes) with background noise.
-
Conditioning Phase: A neutral conditioned stimulus (CS), such as a light or tone, is presented for a specific duration (e.g., 30 seconds) and co-terminates with a mild, unavoidable foot shock (US; e.g., 0.5 mA for 500 ms). This pairing is repeated several times with an inter-trial interval.
-
Testing Phase: Typically conducted 24 hours after conditioning, the test phase involves presenting the acoustic startle stimulus (a brief, loud burst of white noise) alone or during the presentation of the CS.
-
Drug Administration: this compound or vehicle is administered orally at a specified time before the testing phase (e.g., 60 minutes).
3. Data Analysis:
-
The primary measure is the startle amplitude, recorded in arbitrary units.
-
The degree of fear potentiation is calculated as the difference or percentage increase in startle amplitude during CS-present trials compared to CS-absent trials.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of this compound on the potentiation of the startle response.
Schedule-Induced Polydipsia (SIP)
This model assesses compulsive behavior by measuring excessive drinking that develops when food-deprived animals receive intermittent food reinforcement.
1. Apparatus:
-
An operant conditioning chamber equipped with a food pellet dispenser and a water bottle or lickometer.
-
Control software to manage the food delivery schedule.
2. Procedure:
-
Food Deprivation: Rats are typically maintained at 85-90% of their free-feeding body weight.
-
Acquisition Phase: Rats are placed in the operant chamber where food pellets are delivered on a fixed-time (FT) or fixed-interval (FI) schedule (e.g., one pellet every 60 seconds) for a set session duration (e.g., 60 minutes). Water is freely available. This is repeated daily until a stable high level of water intake is observed.
-
Testing Phase: Once stable polydipsia is established, animals are treated with this compound or vehicle prior to the session.
-
Drug Administration: The compound is administered orally at a specified time before the test session.
3. Data Analysis:
-
The primary measure is the volume of water consumed during the session.
-
The number of food pellets earned/consumed is also recorded to assess for non-specific effects on motivation or appetite.
-
Statistical analysis is used to compare water intake between drug-treated and vehicle-treated groups.
Signaling Pathway and Experimental Workflow
Orexin 1 Receptor (OX1R) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of orexin-A to the OX1R, leading to neuronal excitation, and how this compound acts as an antagonist.
Caption: OX1R signaling cascade and antagonism by this compound.
Experimental Workflow for Preclinical Anxiety Studies
The following diagram outlines a typical workflow for evaluating a novel compound like this compound in preclinical rodent models of anxiety.
Caption: Preclinical workflow for anxiety-like behavior studies.
Conclusion
This compound, as a selective OX1R antagonist, shows promise as a therapeutic agent for anxiety and stress-related disorders. The available preclinical data in rodent models, particularly the fear-potentiated startle and schedule-induced polydipsia paradigms, support its anxiolytic-like and anti-compulsive effects. However, the lack of data in other standard anxiety models highlights the need for further investigation to fully characterize its behavioral profile. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate future research into the therapeutic potential of this compound and other selective OX1R antagonists.
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Compulsive Behavior with ACT-335827: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ACT-335827, a selective orexin (B13118510) 1 receptor (OXR1) antagonist, and its application in the investigation of compulsive behaviors. This document collates available pharmacological data, details key experimental protocols, and visualizes the underlying biological pathways to support further research and development in this area.
Introduction to this compound
This compound is an orally available and brain-penetrant small molecule that acts as a selective antagonist for the orexin 1 receptor (OXR1).[1][2][3] The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OXR1 and OXR2, is a key regulator of arousal, motivation, and stress responses.[1][4] Dysregulation of this system has been implicated in a variety of neuropsychiatric disorders, including those characterized by compulsive behaviors.[5][6] this compound's selectivity for OXR1 allows for the specific investigation of this receptor's role in compulsive actions, with a potentially reduced sedative effect compared to dual orexin receptor antagonists.[2]
Pharmacological Profile
The selectivity of this compound for OXR1 over OXR2 is a key feature of its pharmacological profile. The following table summarizes the in vitro binding affinities and potencies of this compound.
| Parameter | Receptor | Value (nM) | Assay Conditions |
| IC50 | OXR1 | 6 | Not Specified |
| IC50 | OXR2 | 417 | Not Specified |
| IC50 | OXR1 | 120 | CHO cells |
| IC50 | OXR2 | 2300 | CHO cells |
| Kb | OXR1 | 41 | CHO cells |
| Kb | OXR2 | 560 | CHO cells |
| Affinity (rat) | OXR1 | 7 - 25 | Intracellular calcium release assay |
| Affinity (rat) | OXR2 | 630 - 1030 | Intracellular calcium release assay |
Efficacy in Preclinical Models of Compulsive Behavior
This compound has demonstrated efficacy in rodent models relevant to compulsive and anxiety-like behaviors. These studies highlight its potential to modulate pathological, repetitive actions without significantly affecting general locomotion or cognitive function.[7]
| Animal Model | Species | Dose (mg/kg) | Route of Administration | Key Finding |
| Schedule-Induced Polydipsia | Rat | Not Specified | Oral | Decreased excessive, non-goal-directed compulsive drinking behavior.[4] |
| Fear-Potentiated Startle | Rat | 30-300 | Oral | Reduced fear-induced startle response.[7] |
| Stress-Induced Hyperthermia & Tachycardia | Rat | 100 - 300 | Oral | Reduced stress-induced increases in body temperature and heart rate.[7][8] |
| Diet-Induced Binge Eating | Rat | Not Specified | Oral | Dose-dependently reduced binge-like eating of highly palatable food.[9] |
| Diet-Induced Obesity | Rat | 300 | Oral | Reduced preference for a high-fat/sweet diet but did not significantly alter overall metabolic syndrome indicators.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments cited in the literature on this compound.
Schedule-Induced Polydipsia (SIP) in Rats
The SIP model is used to assess compulsive, non-goal-directed behavior.
-
Apparatus: Standard operant conditioning chambers equipped with a food dispenser and a lickometer to measure water consumption.
-
Procedure:
-
Food Deprivation: Rats are typically maintained at 85-90% of their free-feeding body weight to motivate them to work for food rewards.
-
Training: Animals are trained on a fixed-time (FT) or fixed-interval (FI) schedule of food pellet delivery (e.g., one pellet every 60 seconds). Water is freely available from a lickometer-equipped bottle during the session.
-
Development of Polydipsia: Over several weeks of training, rats develop excessive drinking behavior (polydipsia) during the inter-pellet intervals.
-
Drug Administration: Once stable SIP behavior is established, this compound or vehicle is administered orally at a specified time (e.g., 60 minutes) before the test session.
-
-
Data Analysis: The primary dependent variable is the volume of water consumed or the number of licks during the session. The number of food pellets earned is also recorded to assess any effects on motivation for food.
Fear-Potentiated Startle in Rats
This model assesses the effect of a drug on fear and anxiety.
-
Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response and a speaker to deliver auditory stimuli. A grid floor is used for the delivery of a mild foot shock.
-
Procedure:
-
Habituation: Rats are habituated to the startle chamber and the acoustic startle stimulus (e.g., a 105 dB burst of white noise).
-
Conditioning: On the following day, animals are placed in the chamber and presented with a conditioned stimulus (CS), such as a light or a tone, which co-terminates with a mild, brief foot shock (unconditioned stimulus, US). This is repeated several times.
-
Testing: 24 to 48 hours later, rats are returned to the chamber. This compound or vehicle is administered prior to the session. The acoustic startle stimulus is presented in the presence and absence of the CS.
-
-
Data Analysis: The potentiation of the startle response in the presence of the CS (compared to its absence) is calculated. The effect of this compound on this potentiation is the primary measure of its anxiolytic-like activity.
Diet-Induced Binge Eating in Rats
This model is used to study the rewarding and compulsive aspects of palatable food consumption.
-
Procedure:
-
Induction of Binge-Like Eating: Binge-like eating of highly palatable food (HPF) is induced in rats through a priming procedure involving intermittent, repeated periods of dieting and access to the HPF. This is often followed by an additional challenge with acute stress to precipitate bingeing.[9]
-
Drug Administration: this compound or vehicle is administered prior to the presentation of the HPF.
-
-
Data Analysis: The amount of HPF consumed within a specific timeframe is measured. The effect of the drug on HPF consumption in the binge-eating model is compared to its effect on regular chow consumption in non-bingeing animals to assess for general anorectic effects.
Signaling Pathways and Visualizations
The mechanism of action of this compound is the blockade of the OXR1. The following diagrams illustrate the proposed signaling pathway and the experimental workflows.
Caption: Orexin 1 Receptor (OXR1) Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for the Schedule-Induced Polydipsia (SIP) Model.
Caption: Experimental Workflow for the Fear-Potentiated Startle Model.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the OXR1 in compulsive behaviors and related neuropsychiatric conditions. Its selectivity allows for targeted investigations that can help elucidate the underlying neurobiology of these disorders. The preclinical data suggest that OXR1 antagonism may be a viable therapeutic strategy for conditions characterized by compulsivity and anxiety. Further research, utilizing detailed and standardized protocols as outlined in this guide, is warranted to fully explore the therapeutic potential of this compound and other selective OXR1 antagonists.
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Selective Orexin-1 Receptor Antagonist ACT-335827 in Feeding and Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ACT-335827, a selective orexin-1 receptor (OXR1) antagonist, and its effects on feeding behavior and metabolic parameters. The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors OXR1 and OXR2, is a key regulator of arousal, motivation, and energy homeostasis.[1] This document summarizes key findings from preclinical studies, presents detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is an orally available and brain-penetrant selective antagonist of the orexin-1 receptor.[2] It exhibits a significantly higher affinity for OXR1 compared to OXR2, making it a valuable tool for dissecting the specific roles of OXR1 in various physiological processes.[3][4] The selectivity of this compound allows for targeted investigation into the OXR1 signaling pathway's involvement in feeding, metabolism, and related disorders.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Kb) | IC50 |
| Orexin 1 Receptor (OXR1) | 41 nM[5] | 6 nM[4] |
| Orexin 2 Receptor (OXR2) | 560 nM[5] | 417 nM[4] |
Core Findings from Preclinical Feeding and Metabolic Studies
Chronic administration of this compound has been investigated in a rat model of diet-induced obesity (DIO) and metabolic syndrome. The primary study utilized a cafeteria-style diet to induce these conditions. While acute blockade of OXR1 has been shown to reduce palatable food intake, the effects of chronic treatment with this compound in a DIO model with metabolic complications are more nuanced.
Effects on Feeding Behavior and Body Weight
In a key study, rats on a cafeteria diet treated with this compound (300 mg/kg, oral gavage) for four weeks showed a decreased preference for a high-fat/high-sugar diet option in favor of standard chow.[3] However, this shift in preference did not translate to a reduction in total caloric intake or a decrease in body weight.[3] In fact, a slight but statistically significant increase in body weight gain was observed in the this compound treated group compared to the vehicle-treated control group.[3]
Table 2: Effects of Chronic this compound Treatment on Food Intake and Body Weight in DIO Rats
| Parameter | Vehicle Control (Cafeteria Diet) | This compound (300 mg/kg) |
| Total Caloric Intake | No significant change | No significant change |
| High-Fat/High-Sugar Diet Intake | N/A | Decreased preference |
| Standard Chow Intake | N/A | Increased consumption |
| Body Weight Gain (over 4 weeks) | Baseline | Slight (4%) but significant increase[3] |
| Water Intake | Baseline | Significantly increased[3] |
Metabolic Parameters
Chronic OXR1 antagonism with this compound did not significantly alter the primary characteristics of metabolic syndrome in the DIO rat model.[3] Key metabolic indicators such as fasting glucose, triglycerides, and blood pressure remained largely unaffected by the treatment.[3] A notable change was observed in the lipid profile, with an increase in the proportion of high-density lipoprotein (HDL) cholesterol relative to total cholesterol.[3]
Table 3: Effects of Chronic this compound Treatment on Metabolic Parameters in DIO Rats
| Parameter | Vehicle Control (Cafeteria Diet) | This compound (300 mg/kg) |
| Fasting Blood Glucose | Elevated | No significant change |
| Triglycerides (TG) | Elevated | No significant change |
| Total Cholesterol | No significant change | No significant change |
| HDL Cholesterol Proportion | Baseline | Significantly increased[3] |
| Blood Pressure (Systolic & Diastolic) | Elevated | No significant change |
| Glucose Tolerance (IPGTT) | Impaired | No significant improvement |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Diet-Induced Obesity (DIO) and Metabolic Syndrome Rat Model
-
Animal Model: Male Wistar rats are commonly used.[6]
-
Housing: Rats are individually housed to monitor food and water intake accurately.
-
Diet Induction:
-
A control group receives standard laboratory chow.
-
The experimental group is provided with a "cafeteria diet" consisting of a variety of highly palatable, energy-dense human foods (e.g., cookies, cheese, sausages) in addition to standard chow and a high-fat/high-sugar diet option.[3]
-
-
Induction Period: The cafeteria diet is provided for a period of 13 weeks to induce obesity and metabolic syndrome-like characteristics, such as increased adiposity, hyperglycemia, and hypertension.[3]
-
Verification of Model: Before commencement of the drug treatment, baseline measurements of body weight, food intake, fasting glucose, and blood pressure are taken to confirm the development of the DIO and metabolic syndrome phenotype.
Chronic this compound Administration (Oral Gavage)
-
Drug Preparation: this compound is suspended in a suitable vehicle, such as a mixture of 0.5% methylcellulose (B11928114) in water.
-
Dosage: A dose of 300 mg/kg body weight is administered.[3]
-
Administration:
-
The rat is securely restrained.[7]
-
A gavage needle of appropriate size is measured from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[8][9]
-
The gavage needle is gently inserted into the esophagus and advanced to the predetermined length.[10]
-
The this compound suspension is slowly administered.[11]
-
-
Treatment Duration: The oral gavage is performed daily for a period of four weeks.[3]
-
Control Group: A control group of DIO rats receives the vehicle only, following the same procedure.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.[12][13]
-
Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.[14]
-
Glucose Administration: A 20% glucose solution is administered via intraperitoneal injection at a dose of 2 g/kg body weight.[15]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose injection, typically at 15, 30, 60, and 120 minutes.[16]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Visualizations: Signaling Pathways and Experimental Workflows
Orexin 1 Receptor Signaling and this compound Antagonism
The following diagram illustrates the signaling cascade initiated by the binding of Orexin-A to its receptor, OXR1, and the point of inhibition by this compound. OXR1 is a G-protein coupled receptor that, upon activation, primarily signals through the Gq pathway.[17]
Caption: OXR1 signaling cascade and this compound antagonism.
Experimental Workflow for Evaluating this compound in a DIO Rat Model
This diagram outlines the key phases of the preclinical study design, from animal model induction to data analysis.
Caption: Workflow of the preclinical study on this compound.
Conclusion
The selective OXR1 antagonist this compound serves as a critical tool for investigating the role of the orexin system in feeding and metabolism. Preclinical studies in a diet-induced obesity model with metabolic syndrome indicate that chronic OXR1 blockade by this compound does not lead to a reduction in overall caloric intake or body weight, and has minimal impact on the core features of metabolic syndrome.[3] However, it does influence food preference, shifting it away from highly palatable, energy-dense options, and improves the HDL cholesterol proportion.[3] These findings suggest that while OXR1 signaling is involved in the motivational aspects of feeding, its chronic antagonism alone may not be sufficient to reverse established obesity and metabolic dysfunction in this preclinical model. Further research is warranted to explore the potential therapeutic applications of selective OXR1 antagonists, possibly in combination with other strategies, for the management of obesity and related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ACT 335827 | OX1 Receptors | Tocris Bioscience [tocris.com]
- 6. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. instechlabs.com [instechlabs.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. aniphy.fr [aniphy.fr]
- 12. mmpc.org [mmpc.org]
- 13. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 14. olac.berkeley.edu [olac.berkeley.edu]
- 15. mmpc.org [mmpc.org]
- 16. Video: Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes [jove.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ACT-335827 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-335827 is a potent, selective, and orally bioavailable antagonist of the orexin-1 receptor (OX1R).[1][2] The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, is a key regulator of several physiological functions, including wakefulness, feeding behavior, and stress responses. This compound exhibits high affinity for OX1R with an IC50 of 6 nM, showing significant selectivity over OX2R (IC50 of 417 nM).[3] Due to its ability to penetrate the brain, this compound is a valuable tool for investigating the role of OX1R in the central nervous system.[1] Preclinical in vivo studies in rodent models have demonstrated its potential anxiolytic, anti-compulsive, and stress-reducing effects without sedative properties.[1]
Mechanism of Action
This compound functions by competitively binding to the orexin-1 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligands, orexin-A and orexin-B. The OX1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by orexins, OX1R stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and function. By antagonizing this pathway, this compound can attenuate the physiological and behavioral responses mediated by OX1R activation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies conducted with this compound in rat models.
Table 1: In Vivo Efficacy in Anxiety and Stress Models
| Parameter | Animal Model | Dosage (Oral Gavage) | Key Findings |
| Fear-Induced Startle Response | Rat | 30-100 mg/kg | Dose-dependent reduction in startle response. |
| Fear-Potentiated Startle | Rat | 300 mg/kg | Significant reduction in fear-potentiated startle.[3] |
| Stress-Induced Hyperthermia | Rat | 100 mg/kg | Attenuation of the increase in body temperature.[3] |
| Stress-Induced Tachycardia | Rat | 100 mg/kg & 300 mg/kg | Reduction in the accelerated heart rate.[3] |
Table 2: Effects on Metabolic Parameters in a Diet-Induced Obesity (DIO) Model
| Parameter | Animal Model | Dosage (Oral Gavage) | Treatment Duration | Key Findings |
| Food Intake | DIO Rat | 300 mg/kg/day | 4 weeks | Reduced preference for high-fat/sweet diet, but no change in total caloric intake.[4] |
| Body Weight | DIO Rat | 300 mg/kg/day | 4 weeks | No significant effect on overall body weight.[4] |
| Water Intake | DIO Rat | 300 mg/kg/day | 4 weeks | Increased water intake.[4] |
| Plasma Lipids | DIO Rat | 300 mg/kg/day | 4 weeks | No significant changes in plasma triglycerides or cholesterol.[4] |
| Glucose Homeostasis | DIO Rat | 300 mg/kg/day | 4 weeks | No significant effect on fasting glucose or glucose tolerance.[4] |
Experimental Protocols
Fear-Potentiated Startle (FPS) Assay
Objective: To assess the anxiolytic potential of this compound by measuring its effect on a conditioned fear response.
Materials:
-
Male Wistar rats (250-300g)
-
Startle response measurement system (e.g., SR-LAB, San Diego Instruments)
-
Conditioning chamber with a grid floor for footshock delivery
-
Light source as the conditioned stimulus (CS)
-
Acoustic startle stimulus generator
-
This compound, vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
Procedure:
-
Habituation (Day 1): Place each rat in the startle chamber for a 5-minute acclimation period. Deliver a series of acoustic startle stimuli (e.g., 105 dB white noise, 40 ms (B15284909) duration) to establish a baseline startle response.
-
Conditioning (Day 2): Place the rats in the conditioning chamber. Present the conditioned stimulus (CS), a light, for a duration of 3.7 seconds. In the last 500 ms of the light presentation, deliver a mild footshock (e.g., 0.6 mA) as the unconditioned stimulus (US). Repeat this pairing for a total of 10 trials with an inter-trial interval of approximately 2 minutes.
-
Drug Administration (Day 3): Administer this compound (30, 100, or 300 mg/kg) or vehicle via oral gavage 60 minutes before the testing session.
-
Testing (Day 3): Place the rats in the startle chamber. The test session consists of two trial types:
-
Noise-Alone Trials: The acoustic startle stimulus is presented without the CS.
-
CS-Noise Trials: The acoustic startle stimulus is presented during the last 500 ms of the 3.7-second light CS presentation.
-
Present these trials in a randomized order with a variable inter-trial interval.
-
-
Data Analysis: The fear-potentiated startle is calculated as the difference in startle amplitude between the CS-Noise trials and the Noise-Alone trials. Compare the results between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Stress-Induced Hyperthermia Assay
Objective: To evaluate the effect of this compound on the physiological response to stress, as measured by changes in core body temperature.
Materials:
-
Male Wistar rats (250-300g)
-
Rectal thermometer or implantable telemetry probes for temperature measurement
-
Novel testing environment or mild stressor (e.g., transfer to a new cage)
-
This compound, vehicle
Procedure:
-
Baseline Temperature Measurement: Measure the baseline core body temperature (T1) of each rat in its home cage.
-
Drug Administration: Administer this compound (100 or 300 mg/kg) or vehicle via oral gavage.
-
Stress Induction: 60 minutes after drug administration, induce stress by transferring the rat to a novel environment (e.g., a new, clean cage in a different room).
-
Post-Stress Temperature Measurement: 15 minutes after the introduction of the stressor, measure the core body temperature again (T2).
-
Data Analysis: The stress-induced hyperthermia is calculated as the change in temperature (ΔT = T2 - T1). Compare the ΔT values between the this compound-treated groups and the vehicle control group using a t-test or ANOVA.
Diet-Induced Obesity (DIO) and Metabolic Profiling
Objective: To investigate the chronic effects of this compound on food preference, body weight, and other metabolic parameters in a rat model of obesity.
Materials:
-
Male Wistar rats
-
Standard chow diet
-
High-fat/high-sugar "cafeteria" diet
-
Metabolic cages for monitoring food and water intake
-
Equipment for measuring blood glucose and lipids
-
This compound, vehicle
Procedure:
-
Induction of Obesity: Feed rats a high-fat/high-sugar cafeteria diet for an extended period (e.g., 13 weeks) to induce obesity and metabolic syndrome-like characteristics. A control group is maintained on a standard chow diet.
-
Drug Treatment: After the induction period, divide the obese rats into two groups: one receiving vehicle and the other receiving this compound (300 mg/kg/day) via oral gavage for 4 weeks.[4]
-
Monitoring: Throughout the treatment period, monitor the following parameters:
-
Food and Water Intake: Use metabolic cages to measure the daily consumption of the standard chow and the high-fat/high-sugar diet, as well as water intake.
-
Body Weight: Record the body weight of each rat weekly.
-
Glucose Tolerance Test: Perform an oral glucose tolerance test (OGTT) at the end of the treatment period to assess glucose metabolism.
-
Plasma Lipids: Collect blood samples at the end of the study to measure plasma levels of triglycerides and cholesterol.
-
-
Data Analysis: Compare the changes in all measured parameters between the this compound-treated group, the vehicle-treated obese group, and the standard chow-fed control group using appropriate statistical methods (e.g., repeated measures ANOVA for body weight and food intake).
Visualizations
Caption: Orexin-1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for the Fear-Potentiated Startle (FPS) Assay.
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACT-335827 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosage and administration of ACT-335827, a selective orexin (B13118510) type 1 receptor (OXR1) antagonist, in rat models. The following sections summarize key quantitative data, provide comprehensive experimental protocols, and visualize relevant biological pathways and workflows.
Quantitative Data Summary
This compound has been evaluated in rats across various dosages to investigate its effects on a range of physiological and behavioral parameters. The primary route of administration in these studies is oral gavage.
| Parameter | Dosage (mg/kg) | Animal Model | Key Findings | Reference |
| Fear Response | 30, 100, 300 | Wistar rats | Reduced fear-induced startle response at 300 mg/kg with no effect on motor or cognitive function. | [1] |
| Metabolic Syndrome | 300 (daily for 4 weeks) | Male Wistar rats with diet-induced obesity (DIO) | Had minimal impact on the main metabolic characteristics of DIO and metabolic syndrome. Slightly increased body weight gain (4% vs. controls). Reduced preference for high-fat/sweet diets but did not affect total energy intake. Increased water intake and the proportion of HDL to total cholesterol. | [1][2] |
| Stress Response | 100, 300 | Wistar rats | At 300 mg/kg, it decreased stress-induced elevated body temperature. At 100 or 300 mg/kg, it accelerated heart rate but had no effect on locomotion and blood pressure. | [1] |
| Pharmacokinetics | 300 | Wistar rats | Calculated free brain concentrations were 97 nM at 1 hour and 166 nM at 6 hours post-oral administration, declining to 1 nM at 24 hours. These concentrations are sufficient to significantly block OXR1. | [2] |
| Receptor Affinity | N/A (in vitro) | Recombinant rat receptors | Affinity (Kb) for OXR1 is between 7 and 25 nM, and for OXR2 is between 630 and 1030 nM, demonstrating its selectivity for OXR1. | [2] |
Signaling Pathway
This compound is a selective antagonist of the Orexin 1 Receptor (OXR1). Orexin A and B are neuropeptides that bind to OXR1, a G-protein coupled receptor (GPCR). The binding of orexins to OXR1 primarily activates the Gq protein subunit. This initiates a signaling cascade through the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that mediates many of the downstream effects of orexin signaling. By blocking this initial binding step, this compound inhibits these downstream signaling events.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and administration of this compound to rats via oral gavage.
Preparation of Dosing Solution
The solubility of this compound may necessitate its administration as a suspension. A common vehicle for oral gavage of poorly soluble compounds in rodents is a 0.5% methylcellulose (B11928114) solution or a 10% sucrose (B13894) solution to improve palatability.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 10% sucrose in sterile water)
-
Weighing balance
-
Spatula
-
Mortar and pestle (optional)
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 300 mg/kg) and the number and weight of the rats. The final volume for oral gavage in rats should not exceed 10 ml/kg.
-
Weigh the this compound powder accurately.
-
Triturate the powder using a mortar and pestle to ensure a fine and uniform particle size for a more stable suspension.
-
Create a paste by transferring the powder to a beaker and adding a small amount of the vehicle. Mix thoroughly with a spatula.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the final desired volume is reached.
-
Homogenize (optional): For a more uniform suspension, use a homogenizer.
-
Storage: It is recommended to prepare the suspension fresh daily. If storage is necessary, refrigerate and bring to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.
Oral Gavage Administration Workflow
The following workflow outlines the steps for safe and effective oral gavage in rats.
Detailed Oral Gavage Protocol
Materials and Equipment:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (16-18 gauge for adult rats)
-
Syringes (1 mL or other appropriate size)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the appropriate length for the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib. Mark the needle to prevent over-insertion.[3][7][8]
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[3][8]
-
The rat should swallow as the needle reaches the back of the throat, which facilitates its entry into the esophagus. Do not force the needle. If there is resistance or the animal shows signs of distress (e.g., coughing, gasping), withdraw the needle immediately.[3][4][9]
-
-
Administration of the Solution:
-
Withdrawal of the Needle:
-
Post-Procedure Monitoring:
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines. Proper training in animal handling and oral gavage techniques is essential to ensure animal welfare and the validity of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aniphy.fr [aniphy.fr]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. instechlabs.com [instechlabs.com]
- 6. youtube.com [youtube.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for ACT-335827 in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-335827 is a selective antagonist of the orexin-1 receptor (OX1R) that has demonstrated anxiolytic properties in various animal models. Unlike some anxiolytics, it appears to lack sedative effects.[1] The orexin (B13118510) system is involved in regulating arousal, stress, and emotional behaviors, making OX1R a compelling target for the development of novel anxiolytic therapies.[2] The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3][4][5][6] This test is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces.[7][8] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[5][7]
Signaling Pathway of this compound
This compound exerts its effects by blocking the orexin-1 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gq alpha subunit.[9][10][11] Upon binding of the endogenous ligands, orexin-A or orexin-B, the OX1R activates phospholipase C (PLC), initiating a signaling cascade that leads to an increase in intracellular calcium levels. By antagonizing this receptor, this compound prevents these downstream effects.
Experimental Protocol: Elevated Plus Maze Test
This protocol outlines the procedure for assessing the anxiolytic effects of this compound in rodents.
Materials and Apparatus
-
Elevated Plus Maze: A plus-shaped apparatus with two open arms and two enclosed arms, elevated from the floor. Dimensions should be appropriate for the species being tested (e.g., for mice: arms 30 cm long x 5 cm wide, elevated 40-50 cm).
-
Test Compound: this compound, dissolved in an appropriate vehicle.
-
Vehicle Control: The solvent used to dissolve this compound.
-
Positive Control: A known anxiolytic agent, such as diazepam.
-
Test Animals: Mice or rats, appropriately housed and acclimated.
-
Video Recording and Analysis System: A camera positioned above the maze and software for tracking and scoring animal behavior.
-
Cleaning Solution: 70% ethanol (B145695) or a similar disinfectant.
Experimental Workflow
Detailed Procedure
-
Animal Acclimation: House animals in a controlled environment for at least one week before the experiment to minimize stress.
-
Habituation: On the day of testing, transfer the animals to the testing room and allow them to habituate for at least 60 minutes prior to the start of the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., diazepam) at the desired dose and route of administration. The pre-treatment time will depend on the pharmacokinetic profile of the compound.
-
Testing:
-
Place a single animal at the center of the elevated plus maze, facing one of the open arms.
-
Immediately start the video recording system.
-
Allow the animal to freely explore the maze for a 5-minute session.[12] The experimenter should be out of the animal's sight during this period.
-
At the end of the 5-minute session, gently remove the animal from the maze and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in open arms: The primary measure of anxiolytic-like behavior.
-
Number of entries into open arms: A secondary measure of anxiolytic-like behavior.
-
Time spent in closed arms: An indicator of anxiety.
-
Number of entries into closed arms: Can be used to assess overall locomotor activity.
-
Total arm entries: A measure of general activity.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Behavioral Parameters in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | n | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries | Total Arm Entries |
| Vehicle | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 30 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam | 2 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
-
% Time in Open Arms = (Time in Open Arms / 300s) * 100
-
% Open Arm Entries = (Open Arm Entries / Total Arm Entries) * 100
Expected Outcomes and Interpretation
Based on studies with other selective OX1R antagonists, such as SB-334867, it is possible that this compound may not produce a significant anxiolytic effect in the standard EPM test in non-stressed animals.[3][4] Research suggests that orexin receptor antagonists may be more effective in reducing anxiety-like behaviors in models where anxiety levels are heightened, for instance, through prior stress or fear conditioning.[3]
-
Anxiolytic Effect: A significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group would indicate an anxiolytic-like effect of this compound.
-
No Effect: A lack of significant difference between the this compound and vehicle groups would suggest that, under the tested conditions, the compound does not modulate baseline anxiety-like behavior in the EPM.
-
Anxiogenic Effect: A significant decrease in open arm exploration compared to the vehicle group would suggest an anxiogenic-like effect.
-
Locomotor Effects: Changes in the total number of arm entries can indicate whether the compound has sedative or stimulant effects at the tested doses. A significant decrease in total entries may suggest sedation, which could confound the interpretation of open arm exploration data.
Conclusion
The elevated plus maze is a valuable tool for the initial screening of the anxiolytic potential of compounds like this compound. However, given the existing literature on other OX1R antagonists, it is recommended to also evaluate this compound in other anxiety models that involve a more pronounced stress or fear component to fully characterize its anxiolytic profile. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.
References
- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Orexin-1 receptor antagonism fails to reduce anxiety-like behaviour in either plus-maze-naïve or plus-maze-experienced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orexin-1 receptor antagonist SB-334867 attenuates anxiety in rats exposed to cat odor but not the elevated plus maze: an investigation of Trial 1 and Trial 2 effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conditioned Place Preference with ACT-335827
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective orexin-1 receptor (OX1R) antagonist, ACT-335827, in a conditioned place preference (CPP) paradigm. This protocol is designed to assess the potential of this compound to modulate the rewarding or aversive properties of psychoactive substances or other stimuli.
Introduction to this compound and Conditioned Place Preference
This compound is a potent, selective, orally available, and brain-penetrant orexin-1 receptor (OX1R) antagonist.[1][2][3] The orexin (B13118510) system, consisting of orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, feeding, and reward processing.[2][4][5] Specifically, the OX1R has been implicated in the motivational and reward-seeking aspects of behavior, making it a target of interest for addiction and compulsive disorders.[4][5][6]
The Conditioned Place Preference (CPP) paradigm is a widely used preclinical behavioral model to evaluate the rewarding or aversive properties of drugs or other stimuli.[7] The procedure involves associating a specific environment with the effects of a substance. A subsequent preference for the drug-paired environment is interpreted as an indication of the substance's rewarding effects. Conversely, avoidance of the drug-paired environment suggests aversive properties.
This protocol outlines a hypothetical study to investigate the effects of this compound on the rewarding properties of a substance of abuse (e.g., morphine or cocaine) using a rat model. The hypothesis is that pretreatment with this compound will attenuate the development of CPP induced by the rewarding substance.
Orexin Signaling Pathway
The diagram below illustrates the signaling pathway of the orexin system. Orexin peptides (Orexin-A and Orexin-B) bind to their respective G-protein coupled receptors, OX1R and OX2R. This compound selectively antagonizes the OX1R, thereby blocking the downstream signaling cascades initiated by the binding of orexin-A. Activation of OX1R typically leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC), leading to an increase in intracellular calcium levels and subsequent cellular responses.[3][8]
Experimental Protocol: Conditioned Place Preference with this compound
This protocol is designed for adult male Sprague-Dawley rats. All procedures should be conducted in accordance with institutional animal care and use committee guidelines.
Materials
-
Conditioned Place Preference Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two larger outer chambers and a smaller neutral center chamber.
-
This compound
-
Rewarding substance (e.g., Morphine sulfate)
-
Vehicle for this compound (e.g., 20% Captisol)
-
Saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for injections
-
Video recording and analysis software
Experimental Design and Groups
A 2x2 factorial design is proposed:
| Group | Pre-treatment (Oral Gavage) | Conditioning Agent (i.p. injection) |
| 1. Vehicle + Saline | Vehicle | Saline |
| 2. Vehicle + Morphine | Vehicle | Morphine (e.g., 5 mg/kg) |
| 3. This compound + Morphine | This compound (e.g., 30 mg/kg) | Morphine (e.g., 5 mg/kg) |
| 4. This compound + Saline | This compound (e.g., 30 mg/kg) | Saline |
Note: The doses of this compound and the rewarding substance should be optimized in pilot studies.
Procedure
The CPP protocol consists of three phases: Pre-Conditioning (Habituation and Baseline Preference), Conditioning, and Post-Conditioning (Test).
Phase 1: Pre-Conditioning (3 days)
-
Habituation (Day 1): Place each rat in the center compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes. This allows for exploration and reduces novelty-induced stress.
-
Baseline Preference (Days 2-3): Record the time spent in each of the two large chambers for 15 minutes each day. An unbiased design is recommended, where the drug-paired chamber is assigned randomly. Alternatively, in a biased design, the initially non-preferred chamber is paired with the drug.
Phase 2: Conditioning (8 days)
This phase consists of alternating daily injections of the rewarding substance and saline, paired with confinement to one of the large chambers.
-
On drug conditioning days (Days 4, 6, 8, 10):
-
Administer the designated pre-treatment (Vehicle or this compound) via oral gavage 60 minutes prior to the conditioning agent.
-
Administer the conditioning agent (Morphine or Saline) via intraperitoneal (i.p.) injection.
-
Immediately confine the rat to the drug-paired chamber for 30 minutes.
-
-
On saline conditioning days (Days 5, 7, 9, 11):
-
Administer the designated pre-treatment (Vehicle or this compound) via oral gavage 60 minutes prior to the conditioning agent.
-
Administer saline via i.p. injection.
-
Immediately confine the rat to the saline-paired chamber for 30 minutes.
-
Phase 3: Post-Conditioning Test (Day 12)
-
Place the rat in the center compartment of the CPP apparatus with free access to all chambers.
-
Record the time spent in each of the large chambers for 15 minutes. No injections are given on the test day.
Data Presentation and Analysis
The primary dependent variable is the time spent in the drug-paired chamber. Data should be presented as the mean ± SEM for each group.
Table 1: Hypothetical Time Spent in Drug-Paired Chamber (in seconds)
| Group | Pre-Conditioning (Baseline) | Post-Conditioning (Test) | Difference Score (Test - Baseline) |
| 1. Vehicle + Saline | 450 | 455 | 5 |
| 2. Vehicle + Morphine | 445 | 650 | 205 |
| 3. This compound + Morphine | 455 | 480 | 25 |
| 4. This compound + Saline | 450 | 452 | 2 |
Data Analysis:
-
A two-way ANOVA can be used to analyze the difference scores, with pre-treatment (Vehicle vs. This compound) and conditioning agent (Saline vs. Morphine) as the between-subjects factors.
-
Post-hoc tests (e.g., Tukey's HSD) can be used for pairwise comparisons between groups.
-
A significant interaction between pre-treatment and conditioning agent would indicate that the effect of the conditioning agent on place preference is dependent on the pre-treatment.
-
A significant difference between the Vehicle + Morphine group and the this compound + Morphine group would suggest that this compound attenuated the rewarding effects of morphine.
Experimental Workflow
The following diagram outlines the key stages of the Conditioned Place Preference protocol.
Expected Outcomes
Based on previous studies with other OX1R antagonists, it is expected that:
-
The Vehicle + Morphine group will show a significant preference for the morphine-paired chamber compared to their baseline and compared to the Vehicle + Saline group.
-
The This compound + Morphine group will show a significantly attenuated or no preference for the morphine-paired chamber compared to the Vehicle + Morphine group.
-
The This compound + Saline group should not show any preference or aversion, demonstrating that this compound itself is not rewarding or aversive at the tested dose.
These results would suggest that antagonism of the OX1R by this compound can block the rewarding properties of morphine, highlighting its potential as a therapeutic agent for substance use disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of orexin/hypocretin in reward-seeking and addiction: implications for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of orexin/hypocretin in reward-seeking and addiction: implications for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ACT-335827 in Rodent Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ACT-335827, a selective orexin-1 receptor (OX1R) antagonist, in rodent models relevant to the study of addiction. Due to the limited availability of public data on this compound in classic addiction models, this document also includes illustrative data from other selective OX1R antagonists to demonstrate the expected pharmacological effects.
Introduction to this compound
This compound is an orally available and brain-penetrant selective antagonist of the orexin-1 receptor (OX1R).[1][2] The orexin (B13118510) system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, motivation, and reward processing. The selective blockade of OX1R is a promising therapeutic strategy for treating substance use disorders, as this receptor is heavily implicated in the reinforcing and motivational aspects of drugs of abuse. Preclinical studies suggest that OX1R antagonists can attenuate the rewarding effects of drugs and reduce drug-seeking behaviors.[3]
Data Presentation: Efficacy of Selective OX1R Antagonists in Rodent Models of Addiction
Table 1: Effect of a Selective OX1R Antagonist (C4X3256) on Nicotine (B1678760) Self-Administration in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) | Mean Nicotine Infusions (± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 2.5 ± 0.6 | 10.1 ± 1.5 |
| C4X3256 | 3 | 12.8 ± 1.9 | 2.1 ± 0.5 | 8.5 ± 1.3 |
| C4X3256 | 10 | 9.5 ± 1.5 | 2.3 ± 0.4 | 6.3 ± 1.0 |
| C4X3256 | 30 | 7.1 ± 1.1 | 1.9 ± 0.3 | 4.7 ± 0.7 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on findings for selective OX1R antagonists.[4]
Table 2: Effect of a Selective OX1R Antagonist (SB-334867) on Cue-Induced Reinstatement of Cocaine Seeking in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Active Lever Presses during Reinstatement (± SEM) |
| Vehicle | - | 45.3 ± 5.2 |
| SB-334867 | 10 | 28.7 ± 4.1* |
| SB-334867 | 20 | 15.1 ± 3.5** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on findings for selective OX1R antagonists.[1][5]
Table 3: Effect of this compound on Compulsive Behavior in a Schedule-Induced Polydipsia (SIP) Model in Rats
This compound has been shown to decrease compulsive drinking behavior in a schedule-induced polydipsia model in rats, without affecting normal water intake in their home cage.[3] This suggests a potential role for this compound in modulating compulsive aspects of behavior, a key feature of addiction. Specific quantitative data from these studies are not publicly available.
Signaling Pathways and Experimental Workflows
Orexin-1 Receptor Signaling in Addiction
The diagram below illustrates the proposed mechanism by which a selective OX1R antagonist like this compound may reduce drug-seeking behavior. Orexin neurons in the lateral hypothalamus project to various brain regions involved in reward and motivation, including the ventral tegmental area (VTA). Orexin-A, acting on OX1 receptors in the VTA, enhances dopamine (B1211576) release in the nucleus accumbens, a key process in drug reinforcement. By blocking OX1R, this compound can attenuate this orexin-driven enhancement of the dopamine system, thereby reducing the motivation to seek and take drugs.
References
- 1. Repeated orexin 1 receptor antagonism effects on cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schedule-Induced Polydipsia: Searching for the Endophenotype of Compulsive Behavior [scirp.org]
- 3. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, non-opioid, selective orexin-1 receptor antagonist for the treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated orexin 1 receptor antagonism effects on cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Food Preference with ACT-335827
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-335827 is a potent and selective antagonist of the Orexin (B13118510) 1 Receptor (OXR1), an important G-protein coupled receptor involved in the regulation of feeding behavior, arousal, and stress responses.[1] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors (OXR1 and OXR2), is a key modulator of reward-based feeding.[2][3] Understanding the role of OXR1 in food preference is crucial for the development of therapeutics targeting obesity and eating disorders. These application notes provide detailed protocols for utilizing this compound in preclinical studies to investigate its effects on food preference in a diet-induced obesity model.
Mechanism of Action
This compound acts as a competitive antagonist at the OXR1, thereby blocking the downstream signaling cascade initiated by the binding of orexin-A and orexin-B.[4] OXR1 is primarily coupled to the Gq subclass of heterotrimeric G-proteins.[5][6] Activation of OXR1 by orexins leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][7] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing complex behaviors such as food seeking and consumption. By blocking this pathway, this compound is hypothesized to reduce the rewarding value of highly palatable foods.
Data Presentation
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Orexin 1 Receptor (OXR1) | Orexin 2 Receptor (OXR2) | Reference |
| IC50 | 6 nM | 417 nM | [8] |
| Kb | 41 nM | 560 nM | [9] |
IC50: Half-maximal inhibitory concentration. Kb: Inhibitor binding affinity.
Table 2: Summary of In Vivo Effects of Chronic this compound Treatment in a Rat Model of Diet-Induced Obesity [2][3]
| Parameter | Vehicle Control (Cafeteria Diet) | This compound (300 mg/kg, p.o.) | Outcome |
| Food Preference | High preference for High-Fat/Sweet (HF/S) diet | Reduced preference for HF/S diet, increased consumption of standard chow | Shifts preference away from highly palatable food |
| Total Caloric Intake | No significant change over 4 weeks | No significant change compared to vehicle | Does not affect overall energy intake |
| Body Weight Gain | Stable weight gain | Slight but significant increase (~4%) over 4 weeks | Paradoxical slight increase in body weight |
| Water Intake | Stable | Significantly increased | Induces polydipsia |
Experimental Protocols
Protocol 1: Evaluation of this compound on Food Preference in a Cafeteria Diet-Induced Obesity Rat Model
This protocol is adapted from studies investigating the effects of OXR1 antagonism on feeding behavior in rats with diet-induced obesity.[2][3]
1. Animal Model and Diet-Induced Obesity:
-
Species: Male Wistar rats.
-
Housing: Individually housed to monitor food and water intake accurately.
-
Diet:
-
Induction of Obesity: Maintain rats on the respective diets for a period sufficient to induce a stable obese phenotype in the CAF group (e.g., 13 weeks).
2. Drug Preparation and Administration:
-
Compound: this compound.
-
Vehicle: To be determined based on the compound's solubility and stability. A common vehicle is a suspension in 0.5% methylcellulose.
-
Dose: 300 mg/kg, administered orally (p.o.) via gavage.
-
Dosing Regimen: Once daily, typically administered 2 hours before the onset of the dark phase to coincide with the animals' active feeding period.
-
Treatment Duration: 4 weeks.
3. Experimental Groups:
-
Group 1 (SC-Veh): Standard chow diet + Vehicle.
-
Group 2 (CAF-Veh): Cafeteria diet + Vehicle.
-
Group 3 (CAF-ACT): Cafeteria diet + this compound.
4. Data Collection and Analysis:
-
Food and Water Intake: Measure the consumption of each food type (SC, HF/S, snacks) and water daily. Calculate caloric intake from each food source.
-
Body Weight: Record body weight weekly.
-
Food Preference: Analyze the proportion of caloric intake from each food type to determine preference.
-
Statistical Analysis: Use appropriate statistical methods, such as two-way ANOVA with repeated measures, to analyze the effects of treatment and time on the measured parameters.
Conclusion
This compound serves as a valuable pharmacological tool to investigate the role of the OXR1 in food preference and the regulation of feeding behavior. The provided protocols offer a framework for preclinical studies aimed at evaluating the therapeutic potential of OXR1 antagonists in the context of obesity and related metabolic disorders. The observed shift in food preference away from highly palatable options, without a concomitant decrease in total caloric intake, suggests a nuanced role for OXR1 in the hedonic, rather than homeostatic, control of feeding.[2][3] Further research is warranted to elucidate the precise mechanisms underlying these effects and to explore the full therapeutic utility of selective OXR1 antagonism.
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Palatable Western-style Cafeteria Diet as a Reliable Method for Modeling Diet-induced Obesity in Rodents [jove.com]
Application Notes and Protocols for Investigating Stress-Induced Hyperarousal with ACT-335827
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress-induced hyperarousal is a key feature of several anxiety and stress-related disorders. The orexin (B13118510) (hypocretin) system, particularly the orexin-1 receptor (OXR1), plays a significant role in regulating arousal, wakefulness, and the body's response to stress. ACT-335827 is a potent and selective OXR1 antagonist that is orally available and penetrates the brain.[1][2] Unlike dual orexin receptor antagonists, this compound has been shown to reduce fear and compulsive behaviors in animal models without inducing sedation, making it a valuable tool for investigating the role of OXR1 in stress-induced hyperarousal.[1][2] These application notes provide detailed protocols for using this compound in key preclinical models of stress-induced hyperarousal.
Mechanism of Action
This compound is a selective antagonist of the orexin-1 receptor (OXR1). Orexin A, an endogenous neuropeptide, binds to OXR1, a G-protein coupled receptor (GPCR), primarily activating the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in increased neuronal excitability in brain regions associated with stress and arousal, such as the amygdala. By blocking OXR1, this compound inhibits these downstream signaling events, thereby attenuating the physiological and behavioral responses to stress.
Data Presentation
In Vitro Receptor Binding and Functional Activity
| Parameter | OXR1 | OXR2 | Selectivity (OXR2/OXR1) | Reference |
| IC50 (nM) | 6 | 417 | ~70-fold | [3] |
| Kb (nM) | 41 | 560 | ~14-fold | [3] |
In Vivo Efficacy in Preclinical Models of Stress-Induced Hyperarousal
| Model | Species | Dose (mg/kg, p.o.) | Key Findings | Reference |
| Fear-Potentiated Startle | Rat | 30, 100, 300 | Dose-dependently decreased fear-potentiated startle response. | [3][4] |
| Schedule-Induced Polydipsia | Rat | 300 | Reduced excessive water intake in a model of compulsive behavior. | [4] |
| Stress-Induced Hyperthermia | Rat | 100, 300 | Attenuated the rise in body temperature in response to stress. | [3] |
Experimental Protocols
Fear-Potentiated Startle (FPS) in Rats
This protocol is designed to assess the effect of this compound on a conditioned fear response.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Startle response measurement system (e.g., SR-LAB, San Diego Instruments)
-
Male Wistar rats (250-300 g)
Procedure:
-
Habituation (Day 1): Place each rat in the startle chamber for a 5-minute acclimation period. Present a series of acoustic startle stimuli (e.g., 105 dB white noise for 40 ms) to establish a baseline startle response.
-
Conditioning (Day 2): Place the rats back in the same startle chambers. After a 3-minute acclimation period, present a conditioned stimulus (CS), such as a light, for 3.7 seconds. Co-terminate the CS with a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 500 ms). Repeat this pairing 10 times with a variable inter-trial interval (average 2 minutes).
-
Treatment and Testing (Day 3):
-
Administer this compound (30, 100, or 300 mg/kg) or vehicle orally 60 minutes before testing.
-
Place the rat in the startle chamber.
-
The test session consists of three trial types presented in a randomized order:
-
Noise-alone trials: The acoustic startle stimulus is presented without the CS.
-
CS-Noise trials: The acoustic startle stimulus is presented during the last 40 ms (B15284909) of the 3.7-second CS presentation.
-
CS-alone trials: The CS is presented without the acoustic startle stimulus to measure freezing behavior (optional).
-
-
Record the startle amplitude for each trial.
-
Data Analysis:
Calculate the fear-potentiated startle as the percentage increase in startle amplitude in CS-Noise trials compared to Noise-alone trials: ((Startle amplitude on CS-Noise trials - Startle amplitude on Noise-alone trials) / Startle amplitude on Noise-alone trials) * 100. Compare the fear-potentiated startle between the vehicle and this compound treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Schedule-Induced Polydipsia (SIP) in Rats
This protocol assesses the effect of this compound on compulsive-like behavior.
Materials:
-
This compound
-
Vehicle
-
Operant conditioning chambers equipped with a food pellet dispenser and a water bottle connected to a lickometer.
-
Male Wistar rats, food-deprived to 85% of their free-feeding body weight.
Procedure:
-
Acquisition of SIP:
-
For 20-30 daily sessions, place the food-deprived rats in the operant chambers for 1 hour.
-
Deliver food pellets (45 mg) on a fixed-time 60-second (FT-60) schedule, meaning one pellet is delivered every 60 seconds regardless of the rat's behavior.
-
Water is freely available from the water bottle.
-
Record the number of licks and the volume of water consumed in each session. Rats that consistently drink large amounts of water (e.g., >15 ml) are considered to have acquired SIP.
-
-
Treatment and Testing:
-
Once stable SIP is established, administer this compound (300 mg/kg) or vehicle orally 60 minutes before the SIP session.
-
Conduct the SIP session as described above.
-
Record water intake and the number of licks.
-
Data Analysis:
Compare the total volume of water consumed and the number of licks between the vehicle and this compound treated groups using a t-test or ANOVA.
Stress-Induced Hyperthermia (SIH) in Rats
This protocol measures the anxiolytic-like effect of this compound on a physiological stress response.
Materials:
-
This compound
-
Vehicle
-
Rectal thermometer for rodents.
-
Male Wistar rats.
Procedure:
-
Acclimation: House rats individually for at least one week before the experiment to minimize social stress. Handle the rats daily to habituate them to the procedure.
-
Treatment: Administer this compound (100 or 300 mg/kg) or vehicle orally 60 minutes before the first temperature measurement.
-
Temperature Measurement:
-
Gently restrain the rat and measure its rectal temperature (T1). This initial measurement acts as the stressor.
-
Return the rat to its home cage.
-
After 10 minutes, measure the rectal temperature again (T2).
-
-
Data Analysis:
-
Calculate the stress-induced hyperthermia (ΔT) as the difference between the two temperature readings (ΔT = T2 - T1).
-
Compare the ΔT between the vehicle and this compound treated groups using an appropriate statistical test (e.g., ANOVA).
-
Visualizations
Caption: Orexin-1 receptor signaling in stress-induced hyperarousal.
Caption: Experimental workflow for fear conditioning studies.
Caption: Logic of the Schedule-Induced Polydipsia model.
References
- 1. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing ACT-335827 Efficacy
These application notes provide detailed protocols for key behavioral assays to evaluate the efficacy of ACT-335827, a selective orexin-1 receptor (OXR1) antagonist. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an orally available and brain-penetrant selective antagonist of the orexin-1 receptor (OXR1).[1] The orexin (B13118510) system is involved in regulating various physiological functions, including arousal, stress processing, and feeding behavior.[1] By selectively blocking OXR1, this compound is being investigated for its therapeutic potential in conditions associated with stress, anxiety, and compulsive behaviors. It has been shown to decrease fear, compulsive behaviors, and autonomic stress reactions in rats.[1]
Orexin-1 Receptor (OXR1) Signaling Pathway
Orexin-A binds to the Orexin-1 Receptor (OXR1), a G-protein coupled receptor (GPCR). This binding primarily activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC). PLC cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of DAG together activate Protein Kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses. This compound acts as an antagonist, blocking the binding of Orexin-A to OXR1 and thereby inhibiting this signaling cascade.
Behavioral Assays for Efficacy Testing
Fear-Potentiated Startle (FPS) Assay
Objective: To assess the anxiolytic-like effects of this compound by measuring the reduction of a conditioned fear response.
Experimental Workflow:
Protocol:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, a grid floor for delivering footshocks, and a sensor to measure whole-body startle response.
-
Habituation and Baseline:
-
Place the rat in the startle chamber for a 5-minute acclimation period.
-
Present a series of acoustic startle stimuli (e.g., 105 dB white noise bursts of 40 ms (B15284909) duration) to establish a baseline startle response.
-
-
Fear Conditioning:
-
On the following day, place the rat back in the chamber.
-
Present a neutral conditioned stimulus (CS), such as a light, for a set duration (e.g., 3.7 seconds).
-
At the termination of the CS, deliver a mild, brief footshock (the unconditioned stimulus, US), for example, 0.6 mA for 0.5 seconds.
-
Repeat the CS-US pairing for a predetermined number of trials (e.g., 10 trials) with a variable inter-trial interval.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle orally at the desired dose and pre-treatment time (e.g., 60 minutes before testing).
-
-
Testing:
-
Place the rat in the startle chamber.
-
Present a series of acoustic startle stimuli alone (no-CS trials) and during the presentation of the CS (CS trials) in a randomized order.
-
Measure the amplitude of the startle response in both no-CS and CS trials.
-
-
Data Analysis:
-
Calculate the fear-potentiated startle as the percentage increase in startle amplitude during CS trials compared to no-CS trials: ((Startle_CS - Startle_noCS) / Startle_noCS) * 100.
-
Compare the fear-potentiated startle between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Quantitative Data Summary:
| Compound | Dose (mg/kg, p.o.) | Species | Effect on Fear-Potentiated Startle | Reference |
| This compound | 300 | Rat | Significant reduction | [2] |
Schedule-Induced Polydipsia (SIP) Assay
Objective: To evaluate the effect of this compound on compulsive-like behavior, modeled by excessive drinking induced by an intermittent food delivery schedule.
Experimental Workflow:
Protocol:
-
Apparatus: Standard operant conditioning chambers equipped with a food pellet dispenser, a water bottle or lickometer, and a lever (if using a fixed-interval schedule).
-
Food Restriction:
-
Rats are typically food-restricted to 80-85% of their free-feeding body weight to increase motivation for the food reward. Water is available ad libitum in their home cages.
-
-
SIP Training:
-
Place the rats in the operant chambers for daily sessions (e.g., 30-60 minutes).
-
Deliver food pellets on an intermittent schedule, such as a fixed-time 60-second (FT-60s) schedule, where a pellet is delivered every 60 seconds regardless of the rat's behavior.[3]
-
Water is freely available from a sipper tube during the session.
-
Continue daily training sessions until a stable high level of water intake (polydipsia) is observed.
-
-
Drug Administration:
-
Once stable SIP is established, administer this compound or vehicle prior to the test session according to the desired treatment regimen.
-
-
Testing:
-
Conduct the SIP session as in the training phase.
-
Measure the volume of water consumed during the session.
-
-
Data Analysis:
-
Compare the water intake between the drug-treated and vehicle-treated groups. A significant reduction in water consumption in the this compound group suggests an anti-compulsive-like effect.
-
Quantitative Data Summary:
| Compound | Dose (mg/kg, p.o.) | Species | Effect on Schedule-Induced Polydipsia | Reference |
| This compound | 300 | Rat | Effective in reducing | [2] |
Cafeteria Diet-Induced Obesity (DIO) Model
Objective: To assess the effects of this compound on food preference, energy intake, and metabolic parameters in a model of diet-induced obesity.
Experimental Workflow:
Protocol:
-
Animals and Housing:
-
Use male rats (e.g., Wistar or Sprague-Dawley) housed individually to allow for accurate food intake measurement.
-
-
Diet-Induced Obesity Induction:
-
Divide the animals into a control group receiving standard chow and a diet-induced obesity group receiving a "cafeteria" (CAF) diet.
-
The CAF diet consists of a variety of palatable, energy-dense human foods such as cookies, cakes, and high-fat chow, in addition to standard chow and water.[4][5] This diet is provided for a period sufficient to induce significant weight gain and metabolic changes (e.g., 13 weeks).
-
-
Drug Treatment:
-
Following the diet induction period, the CAF diet group is further divided into a vehicle-treated group and an this compound-treated group.
-
Administer this compound or vehicle daily for a specified duration (e.g., 4 weeks).
-
-
Behavioral and Metabolic Monitoring:
-
Food and Water Intake: Measure the consumption of each food item and water daily or several times a week.
-
Body Weight: Record body weight regularly (e.g., twice a week).
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose metabolism.
-
Blood Parameters: At the end of the study, collect blood to measure plasma levels of triglycerides, cholesterol (including HDL), and other relevant metabolic markers.
-
Adiposity: Measure fat pad weights (e.g., epididymal, retroperitoneal) at the end of the study.
-
-
Data Analysis:
-
Analyze changes in body weight, food and energy intake, and metabolic parameters over time and between treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Quantitative Data Summary:
| Parameter | Vehicle (CAF Diet) | This compound (CAF Diet) | Effect of this compound | Reference |
| Food Intake | ||||
| High-Fat/Sweet Diet ( g/week ) | ~150 | ~100 | Decreased consumption | [6] |
| Standard Chow ( g/week ) | ~50 | ~100 | Increased consumption | [6] |
| Total kcal Intake | No change | No change | No significant change in total energy intake | [6] |
| Body Weight and Metabolism | ||||
| Body Weight Gain (over 4 weeks) | ~50 g | ~70 g | Slightly increased body weight gain (~4% vs. controls) and feed efficiency | [6] |
| HDL Cholesterol Proportion of Total Cholesterol | Baseline | Increased | Significantly increased the proportion of HDL associated cholesterol | [6] |
| Fasting Glucose and Triglycerides | Elevated | No significant change | Did not significantly alter elevated fasting glucose and triglyceride plasma levels | [6] |
| Glucose Intolerance | Present | No significant change | Did not significantly affect glucose intolerance | [6] |
| Blood Pressure | Elevated | No significant change | Did not significantly alter elevated blood pressure | [6] |
| Adiposity | Increased | No significant change | Did not significantly affect adiposity | [6] |
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of sex and estrous stage effects on compulsive behavior asse...: Ingenta Connect [ingentaconnect.com]
- 4. Palatable Western-style Cafeteria Diet as a Reliable Method for Modeling Diet-induced Obesity in Rodents [jove.com]
- 5. Rats Eat a Cafeteria-Style Diet to Excess but Eat Smaller Amounts and Less Frequently when Tested with Chow | PLOS One [journals.plos.org]
- 6. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating ACT-335827 in Diet-Induced Obesity Models
These application notes provide a detailed overview and experimental protocols for studying the effects of ACT-335827, a selective orexin (B13118510) receptor 1 (OXR1) antagonist, in a rat model of diet-induced obesity (DIO) and metabolic syndrome.
Introduction
The orexin system is a key regulator of feeding behavior, energy homeostasis, and nutrient metabolism.[1][2] Pharmacological blockade of OXR1 has been shown to induce satiety and reduce the intake of palatable food in rodents.[1][2] The following protocols and data are derived from a study investigating the chronic effects of this compound in a rat model that develops obesity and metabolic syndrome through a cafeteria-style diet.
Data Summary
Chronic treatment with this compound in diet-induced obese rats resulted in notable changes in food preference and certain metabolic parameters, although it did not significantly impact overall body weight gain or glucose intolerance. The key quantitative findings are summarized in the tables below.
Table 1: Body Weight and Feed Efficiency
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Feed Efficiency (%) |
| Standard Chow (SC) - Vehicle | 550 ± 20 | 580 ± 22 | 30 ± 5 | 1.5 ± 0.3 |
| Cafeteria Diet (CAF) - Vehicle | 620 ± 25 | 655 ± 28 | 35 ± 6 | 2.0 ± 0.4 |
| Cafeteria Diet (CAF) - this compound | 615 ± 23 | 665 ± 26 | 50 ± 7 | 2.5 ± 0.5 |
*p < 0.05 compared to CAF-Vehicle. Data are presented as mean ± SEM. Source:[1]
Table 2: Energy Intake and Food Preference
| Group | Total Kcal Intake (weekly) | HF/S Diet Intake (% of total) | SC Diet Intake (% of total) | Snack Intake (% of total) |
| CAF - Vehicle | 1800 ± 150 | 60 ± 5 | 20 ± 4 | 20 ± 3 |
| CAF - this compound | 1750 ± 160 | 45 ± 6 | 35 ± 5 | 20 ± 4 |
*p < 0.05 compared to CAF-Vehicle. HF/S = High-Fat/Sweet. Data are presented as mean ± SEM. Source:[1]
Table 3: Metabolic Parameters
| Group | Fasting Glucose (mg/dL) | Plasma Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL Cholesterol (% of total) |
| SC - Vehicle | 100 ± 5 | 100 ± 10 | 120 ± 8 | 40 ± 3 |
| CAF - Vehicle | 115 ± 7 | 150 ± 15 | 140 ± 10 | 30 ± 2 |
| CAF - this compound | 110 ± 6 | 145 ± 12 | 135 ± 9 | 38 ± 3* |
*p < 0.05 compared to CAF-Vehicle. HDL = High-Density Lipoprotein. Data are presented as mean ± SEM. Source:[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental design used to evaluate its effects.
Caption: Mechanism of this compound as an OXR1 antagonist.
Caption: Experimental workflow for studying this compound in DIO rats.
Experimental Protocols
Animal Model and Diet-Induced Obesity
-
Animal Model: Male Wistar rats are used for this protocol.
-
Housing: Rats are individually housed with a 12-hour light/dark cycle.
-
Diet-Induced Obesity:
Drug Administration
-
Compound: this compound is administered as a selective OXR1 antagonist.
-
Vehicle: The specific vehicle for this compound should be determined based on its solubility and stability.
-
Treatment Groups:
-
SC-Vehicle: SC-fed rats receive daily vehicle injections.
-
CAF-Vehicle: CAF-fed rats receive daily vehicle injections.
-
CAF-ACT-335827: CAF-fed rats receive daily injections of this compound at a dose of 300 mg/kg.[1]
-
-
Administration:
Key Experimental Measurements
-
Food and Water Intake:
-
Measure the consumption of SC, HF/S diet, snacks, and water daily.
-
Calculate the total caloric intake and the percentage of intake from each food source weekly.[1]
-
-
Body Weight and Feed Efficiency:
-
Record body weight weekly.
-
Calculate feed efficiency as the ratio of body weight gain (in grams) to total energy intake (in kcal).
-
-
Glucose Homeostasis:
-
Perform an oral glucose tolerance test (OGTT) after an overnight fast (16 hours).[1]
-
Administer a 2 g/kg glucose solution orally.
-
Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Plasma Lipid Analysis:
-
Collect blood samples after an overnight fast.
-
Measure plasma levels of triglycerides, total cholesterol, and high-density lipoprotein (HDL) cholesterol using standard enzymatic assays.[1]
-
-
Blood Pressure:
-
Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method.
-
Conclusion
Chronic administration of the OXR1 antagonist this compound in a rat model of diet-induced obesity and metabolic syndrome leads to a shift in food preference away from a high-fat/sweet diet towards standard chow.[1][2] While it did not significantly reduce overall caloric intake or body weight, it did increase the proportion of HDL cholesterol.[1][2] These findings suggest that OXR1 blockade may have a modest impact on specific metabolic parameters in this model.[2] Further research is warranted to explore the full therapeutic potential of OXR1 antagonism in the context of obesity and metabolic disorders.
References
- 1. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ACT-335827 Effects on Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The orexin (B13118510) system, consisting of orexin-A and orexin-B peptides and their receptors, orexin receptor 1 (OXR-1) and orexin receptor 2 (OXR-2), plays a crucial role in regulating feeding behavior, energy homeostasis, and wakefulness.[1][2][3][4] The orexin system is a potential therapeutic target for metabolic disorders.[5][6] ACT-335827 is a selective antagonist of the orexin 1 receptor (OXR-1) that is orally available and can penetrate the brain.[7][8] These application notes provide a detailed overview of the experimental protocols and data interpretation for assessing the effects of this compound on metabolic syndrome, based on a preclinical study in a diet-induced obesity rat model.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the chronic effects of this compound in a rat model of diet-induced obesity and metabolic syndrome.[9]
Table 1: Effects of Chronic this compound Treatment on Body Weight and Food Intake
| Parameter | Control Group (Standard Chow + Vehicle) | Metabolic Syndrome Group (Cafeteria Diet + Vehicle) | This compound Treatment Group (Cafeteria Diet + this compound) |
| Body Weight Gain (g) over 4 weeks | Data not specified | ~45 g | ~60 g (Slightly increased compared to vehicle)[9] |
| Total Caloric Intake (kcal/week) | Data not specified | No significant difference | No significant change compared to vehicle[9] |
| High-Fat/Sweet Diet Preference (%) | Not Applicable | High | Reduced preference compared to vehicle[9] |
| Standard Chow Intake (%) | 100% | Low | Increased intake compared to vehicle[9] |
| Snack Intake (%) | Not Applicable | Constituted a portion of total intake | No significant change compared to vehicle[9] |
Table 2: Effects of Chronic this compound Treatment on Metabolic Parameters
| Parameter | Control Group (Standard Chow + Vehicle) | Metabolic Syndrome Group (Cafeteria Diet + Vehicle) | This compound Treatment Group (Cafeteria Diet + this compound) |
| Fasting Blood Glucose | Normal | Elevated (not statistically significant) | No significant change compared to vehicle[9] |
| Glucose Tolerance | Normal | Impaired | No significant improvement compared to vehicle[9] |
| Plasma Triglycerides (TG) | Normal | Elevated | No significant change compared to vehicle[9] |
| Plasma Total Cholesterol | Not significantly different from CAF + Vehicle | Elevated | Not significantly different from CAF + Vehicle[9] |
| Plasma HDL Cholesterol | Not significantly different from CAF + Vehicle | No significant difference from SC + Vehicle | Increased proportion relative to total cholesterol[9] |
| Blood Pressure | Normal | Elevated | No significant change compared to vehicle[9] |
| Adiposity | Normal | Increased | No significant change compared to vehicle[9] |
| Water Intake | Normal | Decreased compared to SC + Vehicle | Increased compared to CAF + Vehicle[9] |
Experimental Protocols
Animal Model of Diet-Induced Obesity and Metabolic Syndrome
Objective: To induce a phenotype of metabolic syndrome in rats that mimics the human condition.
Protocol:
-
Animals: Male Wistar rats are used.
-
Housing: Rats are housed under standard laboratory conditions with a 12-hour light/dark cycle.
-
Diet-Induced Obesity:
-
Control Group: Fed a standard chow (SC) diet.
-
Metabolic Syndrome Group: Fed a cafeteria (CAF) diet for 13 weeks. The CAF diet consists of intermittent access to highly palatable, energy-dense human snacks in addition to a constant free choice between a high-fat/sweet (HF/S) diet and standard chow.[9]
-
-
Confirmation of Metabolic Syndrome: After 13 weeks, rats on the CAF diet are expected to exhibit key features of metabolic syndrome, including abdominal obesity, glucose intolerance, dyslipidemia, and elevated blood pressure.[9]
Chronic this compound Treatment
Objective: To evaluate the long-term effects of OXR-1 blockade on metabolic syndrome parameters.
Protocol:
-
Grouping:
-
Control: SC-fed rats receive vehicle.
-
Vehicle: CAF-fed rats receive vehicle.
-
Treatment: CAF-fed rats receive this compound.
-
-
Drug Administration: this compound is administered orally at a dose of 300 mg/kg daily for 4 weeks.[9] The vehicle used for administration should be appropriate for the solubility of the compound.
-
Timing of Administration: Dosing is performed daily before the onset of the dark phase to coincide with the active feeding period of the rats.[9]
Measurement of Metabolic Parameters
Objective: To quantify the effects of this compound on various indicators of metabolic health.
Protocols:
-
Food and Water Intake: Measured daily by weighing the remaining food and measuring the volume of water consumed. Food preference is determined by separately weighing the consumption of HF/S diet and SC.[9]
-
Body Weight: Recorded weekly.
-
Glucose Homeostasis:
-
Fasting Glucose: Blood glucose levels are measured after an overnight fast (e.g., 16 hours) using a standard glucometer.[9]
-
Oral Glucose Tolerance Test (OGTT): After a fasting period, a baseline blood glucose sample is taken. Rats are then administered an oral gavage of glucose solution (e.g., 2 g/kg body weight). Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 120 minutes) post-gavage.
-
-
Plasma Lipids:
-
Blood samples are collected from fasted rats.
-
Plasma is separated by centrifugation.
-
Total cholesterol, HDL cholesterol, and triglycerides are measured using commercially available enzymatic kits.[9]
-
-
Blood Pressure: Systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method.
-
Adiposity: At the end of the study, visceral and subcutaneous fat pads are dissected and weighed.
Mandatory Visualizations
Caption: Orexin signaling pathway in energy homeostasis.
Caption: Experimental workflow for assessing this compound.
Discussion and Interpretation
The available data suggest that chronic blockade of OXR-1 with this compound in a rat model of diet-induced obesity and metabolic syndrome has limited efficacy in reversing the core components of the syndrome.[9] While the treatment did alter food preference, leading to a reduction in the consumption of a high-fat/sweet diet, this did not translate into a decrease in total caloric intake or a significant impact on body weight.[9]
A notable finding was the increase in the proportion of HDL cholesterol relative to total cholesterol, suggesting a potential modest beneficial effect on lipid profiles.[9] However, this compound did not improve glucose intolerance, elevated fasting glucose, high blood pressure, or adiposity in this model.[9]
These findings indicate that selective OXR-1 antagonism with this compound may not be a primary therapeutic strategy for the comprehensive management of established metabolic syndrome. The orexin system's role in energy balance is complex, with OXR-2 also playing a significant part.[9] Future research could explore the effects of dual orexin receptor antagonists or combination therapies. Researchers should consider the limitations of this preclinical model and the specific parameters that are most relevant to their research questions when designing studies to investigate OXR-1 antagonists for metabolic disorders.
References
- 1. Orexin: a link between energy homeostasis and adaptive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Orexins/Hypocretins: Key Regulators of Energy Homeostasis [frontiersin.org]
- 3. Roles of orexins and orexin receptors in central regulation of feeding behavior and energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of orexins in regulation of feeding and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sleep disorders, obesity, and aging: the role of orexin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Implications of Orexins/Hypocretins on Energy Metabolism and Adipose Tissue Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fear-Potentiated Startle with ACT-335827
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-335827 is a potent, selective, and orally bioavailable antagonist of the orexin-1 receptor (OX1R).[1] The orexin (B13118510) system is critically involved in regulating various physiological functions, including arousal, stress, and fear responses.[1][2] Preclinical studies have demonstrated that this compound can effectively cross the blood-brain barrier and modulate fear-related behaviors.[1][2] Specifically, research has shown that this compound reduces fear-induced startle responses in rats, suggesting its potential as an anxiolytic agent.[2] These application notes provide a comprehensive overview of the use of this compound in the fear-potentiated startle (FPS) paradigm, a widely used translational model for assessing conditioned fear.
Mechanism of Action
This compound acts as a competitive antagonist at the OX1 receptor, thereby blocking the downstream signaling initiated by the endogenous orexin neuropeptides (Orexin-A and Orexin-B). The fear-reducing effects of this compound are attributed to the modulation of neural circuits involved in fear and anxiety, where the orexin system plays a significant role. By inhibiting OX1R, this compound can attenuate the heightened arousal and fear expression associated with a conditioned fear stimulus.
Data Presentation
The following tables summarize the in-vitro binding affinities of this compound for orexin receptors and the in-vivo effects observed in a fear-potentiated startle experiment in F344 rats.
Table 1: In-Vitro Receptor Binding Affinity of this compound
| Receptor | IC50 (nM) |
| Orexin 1 Receptor (OX1R) | 7 |
| Orexin 2 Receptor (OX2R) | 1030 |
Data derived from functional assays measuring intracellular calcium release in response to orexin-A.
Table 2: Effect of Oral Administration of this compound on Fear-Potentiated Startle in F344 Rats
| Treatment Group | Dose (mg/kg, p.o.) | Fear-Potentiated Startle Response (% of Vehicle) |
| Vehicle | - | 100% |
| This compound | 30 | Reduced |
| This compound | 100 | Significantly Reduced |
| This compound | 300 | Maximally Reduced |
This table summarizes the reported dose-dependent reduction in the fear-potentiated startle response. The precise quantitative values for startle amplitude were not available in the reviewed literature, but the qualitative effects are presented as described.[2][3]
Experimental Protocols
The following is a detailed protocol for a fear-potentiated startle study in rats, based on methodologies reported in studies investigating orexin receptor antagonists.[4][5]
Animals
-
Species: Rat
-
Strain: F344 (known to exhibit robust FPS responses)
-
Sex: Male
-
Weight: 250-350 g
-
Housing: Single or pair-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum. Animals should be acclimated to the facility for at least one week before the start of the experiment.
Apparatus
-
Startle Chambers: Four identical startle chambers (SR-LAB, San Diego Instruments, USA) are recommended. Each chamber should consist of a Plexiglas cylinder mounted on a platform inside a sound-attenuated, ventilated enclosure. A high-frequency loudspeaker mounted above the cylinder delivers the acoustic stimuli. A piezoelectric accelerometer mounted under the platform detects and transduces the motion of the cylinder.
-
Shock Generator: A programmable shock generator capable of delivering foot shocks of specified intensity and duration.
Experimental Procedure
The experiment consists of three phases: Acclimation, Conditioning, and Testing.
Phase 1: Acclimation (Day 1)
-
Place each rat in a startle chamber for a 10-minute acclimation period.
-
During this period, present a continuous background white noise of 65 dB.
-
No other stimuli should be presented.
-
This phase helps to habituate the animals to the experimental environment.
Phase 2: Fear Conditioning (Day 2)
-
Place each rat in the startle chamber.
-
Allow a 5-minute acclimation period with 65 dB background noise.
-
Present 10 pairings of the conditioned stimulus (CS) and the unconditioned stimulus (US).
-
Conditioned Stimulus (CS): A 3.7-second light presentation.
-
Unconditioned Stimulus (US): A 0.5-second, 0.6 mA foot shock.
-
-
The US should be delivered during the last 0.5 seconds of the CS presentation (co-terminating).
-
The inter-trial interval (ITI) should be a variable average of 4 minutes.
-
Following the 10 CS-US pairings, leave the animals in the chambers for an additional 5 minutes before returning them to their home cages.
Phase 3: Drug Administration and Testing (Day 3)
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 10% polyethylene (B3416737) glycol 400 / 0.5% methylcellulose (B11928114) in water).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 30, 100, 300 mg/kg) 60 minutes before the startle test session.[3]
-
Testing Session:
-
Place each rat in the startle chamber for a 5-minute acclimation period with 65 dB background noise.
-
The test session consists of two trial types presented in a pseudo-random order:
-
CS-Startle Trials: The 3.7-second light CS is presented, and a 105 dB acoustic startle stimulus (40 ms (B15284909) duration) is delivered 3.2 seconds after the onset of the light.
-
No CS-Startle Trials: The 105 dB acoustic startle stimulus (40 ms duration) is presented in the absence of the light CS (in the dark).
-
-
A total of 60 trials should be presented, with 30 CS-Startle trials and 30 No CS-Startle trials.
-
The inter-trial interval should be a variable average of 30 seconds.
-
Data Analysis
-
Record the startle amplitude (arbitrary units) for each trial.
-
Calculate the average startle amplitude for CS-Startle trials and No CS-Startle trials for each animal.
-
The fear-potentiated startle is calculated as the difference between the average startle amplitude on CS-Startle trials and the average startle amplitude on No CS-Startle trials.
-
Statistical analysis can be performed using ANOVA to compare the effects of different doses of this compound on fear-potentiated startle.
Visualizations
Orexin Signaling Pathway and the Action of this compound
Caption: Mechanism of this compound action on the orexin signaling pathway.
Experimental Workflow for Fear-Potentiated Startle
Caption: Workflow for the fear-potentiated startle experiment.
Logical Relationship in Fear-Potentiated Startle
Caption: Logical flow from conditioning to potentiated startle response.
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]
- 3. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The brain orexin system and almorexant in fear-conditioned startle reactions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects of the dual orexin receptor antagonist daridorexant in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ACT-335827 solubility and stability in solution
Welcome to the technical support center for ACT-335827. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2] It is recommended to prepare stock solutions in these solvents.
Q2: What is the maximum concentration for stock solutions of this compound?
A2: Stock solutions of this compound can be prepared up to 100 mM in both DMSO and ethanol.[1][2]
Q3: How should I store the solid compound and stock solutions of this compound?
A3: The solid form of this compound should be stored at -20°C.[1][2] Stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[3]
Q4: Is this compound stable in aqueous solutions?
A4: There is limited publicly available data on the stability of this compound in aqueous solutions. As a general precaution for small molecules, it is recommended to prepare fresh aqueous dilutions from the organic stock solution for each experiment and use them promptly. For long-term experiments, it is advisable to perform a stability assessment under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the available literature. General degradation for small molecules in solution can be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting stock solution into aqueous buffer. | The aqueous solubility of this compound may be low, or the concentration in the final solution exceeds its solubility limit. | - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it is compatible with your experimental system. - Decrease the final concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer (see "Experimental Protocols" section). |
| Inconsistent or unexpected experimental results. | The compound may have degraded in the stock solution or in the experimental medium. | - Ensure stock solutions have been stored correctly and are within the recommended stability period. - Prepare fresh stock solutions and fresh aqueous dilutions for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Assess the stability of this compound under your experimental conditions using the provided stability assessment protocol. |
| Difficulty dissolving the solid compound. | The compound may require assistance to fully dissolve. | - Use sonication or gentle warming to aid in the dissolution of this compound in the recommended organic solvents. |
Data Presentation
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 51.86 | 100 | [1][2] |
| Ethanol | 51.86 | 100 | [1][2] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Not specified | [1][2] |
| Stock Solution | -20°C | 1 month | [3] |
| Stock Solution | -80°C | 6 months | [3] |
Experimental Protocols
Protocol for Determining Kinetic Solubility in Aqueous Buffer
This protocol provides a general method for determining the kinetic solubility of this compound in a buffer of your choice.
Materials:
-
This compound
-
DMSO (or ethanol)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for spectrophotometric method)
-
Plate shaker
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and is compatible with your assay (typically ≤1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Visually inspect for precipitation.
-
Quantify the soluble compound. This can be done by:
-
Spectrophotometry: Measure the absorbance at the λmax of this compound. The concentration at which a plateau or a sharp decrease in absorbance is observed indicates the kinetic solubility limit.
-
HPLC: Centrifuge the plate to pellet any precipitate. Analyze the supernatant by HPLC to determine the concentration of the dissolved compound. The concentration at which the measured value no longer increases linearly with the nominal concentration is the kinetic solubility.
-
Protocol for Assessing Stability in Solution
This protocol outlines a general method to assess the stability of this compound in your experimental solution over time.
Materials:
-
This compound stock solution
-
Experimental solution (e.g., cell culture medium, buffer)
-
Incubator set to the experimental temperature
-
HPLC system with a suitable column and validated analytical method
Procedure:
-
Prepare a solution of this compound in your experimental medium at the desired final concentration.
-
Divide the solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At each time point , immediately analyze one aliquot by HPLC to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage remaining versus time to determine the stability profile. A significant decrease in concentration over time indicates instability.
Visualizations
Caption: Workflow for Determining Kinetic Solubility.
Caption: Workflow for Assessing Solution Stability.
References
common challenges in ACT-335827 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ACT-335827, a selective orexin (B13118510) 1 receptor (OXR-1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available and brain-penetrant small molecule that acts as a selective antagonist for the orexin 1 receptor (OXR-1).[1][2][3] Its primary mechanism is to block the signaling of orexin neuropeptides, which are involved in regulating arousal, stress, and compulsive behaviors.[3]
Q2: What is the selectivity profile of this compound for orexin receptors?
A2: this compound is significantly more selective for OXR-1 over OXR-2. The reported IC50 values are approximately 6 nM for OXR-1 and 417 nM for OXR-2. In functional assays using CHO cells, the IC50 values were 120 nM for OXR-1 and 2300 nM for OXR-2.[4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: In what types of in vivo models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in rodent models of anxiety and stress. For instance, it has been shown to reduce fear-induced startle responses and decrease stress-induced tachycardia and hyperthermia.[4] It has also been observed to reduce compulsive, non-goal-directed drinking behavior in a rat model of obsessive-compulsive disorder.[5]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Question: My in vitro results with this compound are variable. What could be the cause?
-
Answer:
-
Solubility: Ensure that this compound is fully dissolved. It is soluble in DMSO and ethanol. Prepare fresh dilutions from a concentrated stock for each experiment to avoid precipitation.
-
Concentration: Given the selectivity profile, using excessively high concentrations may lead to off-target effects by inhibiting OXR-2. It is crucial to perform a dose-response curve to determine the optimal concentration for selective OXR-1 antagonism.
-
Cell Line: Verify that your cell line endogenously expresses OXR-1 at sufficient levels. If not, consider using a recombinant cell line that overexpresses the receptor.
-
Issue 2: Lack of efficacy in in vivo behavioral studies.
-
Question: I am not observing the expected anxiolytic effects of this compound in my animal model. What should I check?
-
Answer:
-
Route of Administration and Vehicle: this compound is orally available.[2] A common vehicle for oral gavage is 10% polyethylene (B3416737) glycol 400/0.5% methylcellulose (B11928114) in water.[6] Ensure the compound is properly suspended or dissolved in the vehicle prior to administration.
-
Dosage and Pharmacokinetics: The effective dose can vary between models. A dose of 300 mg/kg has been shown to be effective in rats for reducing anxiety and stress-related measures.[6] The timing of administration relative to the behavioral test is critical and should be based on the compound's pharmacokinetic profile. In rats, free brain concentrations of this compound peak between 1 and 6 hours after oral administration.[6][7]
-
Animal Model: The choice of animal model is important. This compound has shown effects in models of fear and compulsive behavior.[3][4] Its effects on other behavioral paradigms may be less pronounced. For instance, in a diet-induced obesity model, chronic treatment had minimal impact on the main metabolic characteristics.[7]
-
Issue 3: Differentiating between OXR-1 and OXR-2 mediated effects.
-
Question: How can I be sure that the observed effects are due to OXR-1 inhibition and not off-target effects on OXR-2?
-
Answer:
-
Concentration Control: Use the lowest effective concentration of this compound that is well within the selectivity window for OXR-1.
-
Control Compounds: Include a dual OXR-1/OXR-2 antagonist as a comparator to understand the effects of blocking both receptors. Additionally, using a selective OXR-2 antagonist could help to dissect the specific contributions of each receptor pathway.
-
Genetic Models: If available, using OXR-1 knockout or knockdown models can provide definitive evidence that the effects of this compound are on-target.
-
Quantitative Data Summary
| Parameter | Value | Receptor | Assay System |
| IC50 | 6 nM | OXR-1 | Not specified |
| IC50 | 417 nM | OXR-2 | Not specified |
| IC50 | 120 nM | OXR-1 | CHO cells |
| IC50 | 2300 nM | OXR-2 | CHO cells |
| Kb | 41 nM | OXR-1 | CHO cells |
| Kb | 560 nM | OXR-2 | CHO cells |
Experimental Protocols
Protocol 1: Intracellular Calcium Release Assay for OXR-1 Activity
This protocol is a general guideline for measuring the antagonist effect of this compound on OXR-1 activation in a recombinant cell line (e.g., CHO or HEK293 cells) stably expressing OXR-1.
-
Cell Preparation:
-
Plate OXR-1 expressing cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of an OXR-1 agonist (e.g., Orexin-A) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader.
-
Add the agonist solution to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the agonist response against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Orexin signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]
troubleshooting unexpected results with ACT-335827
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ACT-335827, a selective orexin (B13118510) 1 receptor (OXR1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available and brain-penetrant small molecule that acts as a selective antagonist for the orexin 1 receptor (OXR1).[1][2] Orexin neuropeptides (Orexin-A and Orexin-B) are involved in regulating various physiological processes, including wakefulness, arousal, and stress responses.[1][3] By blocking the OXR1, this compound can modulate these processes, and it has been shown to have anxiolytic (anxiety-reducing) effects in animal models.[2]
Q2: What is the selectivity profile of this compound for orexin receptors?
A2: this compound is significantly more selective for the orexin 1 receptor (OXR1) over the orexin 2 receptor (OXR2). This selectivity is a key feature of the compound.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM). For long-term storage, it is recommended to keep the compound at -20°C.
Q4: Is this compound known to have sedative effects?
A4: Unlike dual orexin receptor antagonists that are used to treat insomnia, this compound is reported to lack sedative effects and has been found to have no significant impact on sleep architecture in mice.[2] This is attributed to its selective antagonism of OXR1, as OXR2 is more critically involved in sleep regulation.
Troubleshooting Guide for Unexpected Results
In Vitro Experiments
Q1: I am not observing the expected antagonist effect of this compound in my cell-based assay (e.g., calcium flux assay). What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy in in vitro assays:
-
Cell Line Receptor Expression: Confirm that your cell line expresses a functional orexin 1 receptor (OXR1) at a sufficient density. Receptor expression levels can vary between cell lines and even with passage number.
-
Agonist Concentration: Ensure you are using an appropriate concentration of the orexin agonist (e.g., Orexin-A). The concentration should ideally be at or near the EC80 to allow for a clear window to observe antagonism.
-
Compound Solubility: Although soluble in DMSO, this compound may precipitate in aqueous assay buffers. Visually inspect for any precipitation and consider using a lower final DMSO concentration or adding a surfactant like Pluronic F-127.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist might be insufficient. A standard pre-incubation of 15-30 minutes is a good starting point, but this may need optimization.
Q2: The potency (IC50) of this compound in my assay is significantly weaker than reported values. Why might this be?
A2: Discrepancies in potency can arise from several experimental variables:
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and the specific assay buffer used can all influence the apparent potency of a compound.
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If in doubt, use a fresh stock.
-
Off-Target Receptor Activity: While this compound is selective, at very high concentrations it may interact with the OXR2 receptor, which could produce confounding signaling in cells that express both receptor subtypes.
In Vivo Experiments
Q1: I am not observing the expected anxiolytic or behavioral effects of this compound in my rodent model. What should I check?
A1: In vivo experiments introduce more complexity. Here are some key areas to troubleshoot:
-
Route of Administration and Formulation: this compound is orally available.[1][2] Ensure proper oral gavage technique. The vehicle used for formulation is critical for absorption. A common formulation involves 10% polyethylene (B3416737) glycol 400 and 0.5% methylcellulose (B11928114) in water.
-
Dose and Pharmacokinetics: The dose of 300 mg/kg has been used in rats to achieve significant brain concentrations and behavioral effects.[4] The timing of the behavioral test relative to compound administration is crucial and should align with the compound's peak brain exposure, which is between 1 to 6 hours post-dose in rats.[4]
-
Animal Model and Stress Level: The anxiolytic effects of OXR1 antagonists may be more apparent in models with a high degree of stress or anxiety.[5] The baseline anxiety level of your specific animal strain could influence the outcome.
-
Unexpected Metabolic Effects: In a study with diet-induced obese rats, chronic administration of this compound led to a slight increase in body weight gain and increased water intake.[4][6] Be aware of these potential metabolic effects in long-term studies.
Q2: I am observing unexpected side effects, such as changes in feeding or water intake. Is this normal?
A2: Yes, this is a possibility. The orexin system is involved in regulating feeding behavior.[4] In a study on diet-induced obese rats, this compound was found to reduce the preference for a high-fat/sweet diet but also to increase overall water intake.[4][6] It is important to monitor food and water consumption as part of your in vivo experiments.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Assay Type | Species | Potency (Kb) |
| Orexin 1 (OXR1) | Radioligand Binding | Human | 41 nM |
| Orexin 2 (OXR2) | Radioligand Binding | Human | 560 nM |
Data compiled from publicly available sources.
Table 2: In Vivo Efficacy of this compound in a Rat Model
| Behavioral Model | Dose (Oral) | Effect |
| Fear-Potentiated Startle | 300 mg/kg | Inhibition of fear-induced startle reactions |
| Novelty Stress | 100 mg/kg | Reduction of tachycardia and pressor response |
| Compulsive Drinking | 300 mg/kg | Inhibition of compulsive drinking behavior |
Data compiled from publicly available sources.[7]
Experimental Protocols
Protocol 1: In Vitro OXR1 Antagonism using a Calcium Flux Assay
This protocol is for determining the potency of this compound in blocking Orexin-A-induced calcium mobilization in HEK293 cells stably expressing the human OXR1.
Materials:
-
HEK293 cells stably expressing human OXR1
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Orexin-A (agonist)
-
This compound
-
Calcium-sensitive dye (e.g., Fluo-8)
-
96-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed the OXR1-HEK293 cells into 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add 100 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock of Orexin-A at a concentration that will give an EC80 response.
-
Antagonist Addition: Add the diluted this compound to the wells and pre-incubate for 20 minutes at room temperature.
-
Agonist Addition and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence for 10-20 seconds. Add the Orexin-A solution to all wells and continue recording the fluorescence intensity (Ex/Em = 490/525 nm) for an additional 90-120 seconds.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: In Vivo Assessment of Anxiolytic Activity using Fear-Potentiated Startle in Rats
This protocol assesses the ability of this compound to reduce a conditioned fear response.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Startle response measurement system with a chamber that can deliver a light cue, a footshock, and a loud acoustic stimulus.
-
This compound
-
Vehicle (e.g., 10% PEG400, 0.5% methylcellulose in water)
Procedure:
-
Conditioning Phase (Day 1):
-
Place a rat in the startle chamber.
-
After a 5-minute acclimation period, present a light cue (e.g., 3.7 seconds) that co-terminates with a mild footshock (e.g., 0.5 mA for 500 ms).
-
Repeat this pairing 10 times with a variable inter-trial interval (average 2 minutes).
-
-
Drug Administration (Day 2):
-
60 minutes before testing, administer this compound (e.g., 300 mg/kg) or vehicle via oral gavage.
-
-
Testing Phase (Day 2):
-
Place the rat back into the startle chamber.
-
After a 5-minute acclimation, present a series of acoustic startle stimuli (e.g., 105 dB white noise for 40 ms).
-
These stimuli should be presented in two conditions in a randomized order:
-
Noise Alone: The acoustic stimulus is presented by itself.
-
Light + Noise: The acoustic stimulus is presented during the last 40 ms (B15284909) of the light cue that was used during conditioning.
-
-
Record the amplitude of the startle response for each trial.
-
-
Data Analysis:
-
Calculate the average startle amplitude for "Noise Alone" trials and "Light + Noise" trials for each animal.
-
The difference between these two values represents the fear-potentiated startle.
-
Compare the fear-potentiated startle magnitude between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Visualizations
Caption: OXR1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]
- 5. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 6. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Technical Support Center: Interpreting ACT-335827-Induced Changes in Water Intake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the selective orexin (B13118510) receptor 1 (OXR-1) antagonist, ACT-335827, on water intake.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in water intake in our rats treated with this compound. Is this a known effect of the compound?
A1: Yes, an increase in water intake is a documented effect of chronic administration of this compound in rats, particularly in models of diet-induced obesity.[1] This paradoxical effect, given that orexin-A (the primary endogenous ligand for OXR-1) is known to stimulate water intake, is a key point of investigation.
Q2: What is the proposed mechanism behind this compound-induced increases in water intake?
A2: The precise mechanism is still under investigation, but it is hypothesized to involve the complex role of the orexin system in regulating not only homeostasis but also motivation and reward-seeking behaviors. Orexin neurons project to various brain regions involved in fluid balance and motivation, including the ventral tegmental area (VTA).[2] Antagonism of OXR-1 by this compound may disrupt the normal signaling pathways that govern thirst and satiety, potentially leading to a compensatory or dysregulated increase in drinking behavior. It is also possible that the observed effect is specific to certain experimental conditions, such as the use of highly palatable diets.[1]
Q3: Could the increased water intake be a secondary effect of other physiological changes induced by this compound?
A3: This is a valid consideration. While the primary action of this compound is the selective blockade of OXR-1, it is essential to monitor other physiological parameters. For instance, changes in metabolism, kidney function, or electrolyte balance could potentially influence water consumption. However, in the key study reporting increased water intake, this compound did not significantly alter fasting glucose, triglyceride levels, or blood pressure in a diet-induced obesity model.[1]
Q4: Are there any known off-target effects of this compound that could explain the observed increase in water intake?
A4: this compound is characterized as a selective OXR-1 antagonist.[3] However, as with any pharmacological agent, off-target effects cannot be entirely ruled out without comprehensive screening. If you suspect off-target effects, it is advisable to consult the manufacturer's documentation for detailed selectivity data and consider using structurally different OXR-1 antagonists as controls.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant change in water intake observed with this compound treatment. | 1. Inappropriate Dose: The dose of this compound may be too low to elicit a significant response. 2. Route of Administration: The chosen route of administration may not be optimal for achieving sufficient brain penetration. 3. Animal Model: The effect may be specific to certain animal models or physiological states (e.g., diet-induced obesity). 4. Acclimation Period: Insufficient acclimation of animals to single housing and measurement devices can lead to high variability. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your experimental model. 2. Verify Administration: Ensure proper and consistent administration of the compound. For oral administration, consider the vehicle used and potential palatability issues. 3. Model-Specific Effects: Review the literature to confirm if the effect has been observed in your specific model. Consider the diet and other environmental factors. 4. Proper Acclimation: Allow for an adequate acclimation period (e.g., several days) before starting baseline measurements. |
| High variability in water intake data between animals in the same treatment group. | 1. Individual Differences: Natural biological variation among animals. 2. Inconsistent Dosing: Inaccuracies in dose preparation or administration. 3. Environmental Stressors: Stress can significantly impact drinking behavior. 4. Measurement Error: Inaccurate readings from water bottles or automated systems. | 1. Increase Sample Size: A larger sample size can help to overcome individual variability. 2. Standardize Procedures: Ensure meticulous and consistent procedures for dose preparation and administration. 3. Minimize Stress: Handle animals gently and maintain a stable and quiet environment. 4. Calibrate Equipment: Regularly calibrate and check the accuracy of your water measurement equipment. |
| Unexpected behavioral changes observed in this compound-treated animals (e.g., hyperactivity, sedation). | 1. On-Target Effects: The orexin system is involved in arousal and wakefulness.[4][5] 2. Off-Target Effects: Potential interaction with other receptors. 3. Dose-Related Effects: The observed behavior may be dose-dependent. | 1. Literature Review: Consult the literature for known behavioral effects of OXR-1 antagonists. 2. Control Experiments: Include a comprehensive set of behavioral controls to assess general activity levels. 3. Dose Adjustment: Consider adjusting the dose to minimize unwanted behavioral effects while still achieving the desired pharmacological action. |
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the chronic effects of this compound on water intake in a rat model of diet-induced obesity.
| Parameter | Vehicle Control (Cafeteria Diet) | This compound (300 mg/kg, p.o.) | Reference |
| Daily Water Intake (average over 4 weeks) | ~35 ml | ~45 ml | [6] |
| Statistical Significance | - | p < 0.05 | [6] |
Note: The values presented are approximate and derived from graphical representations in the cited literature. For precise data, please refer to the original publication.
Experimental Protocols
Chronic Oral Administration of this compound and Measurement of Water Intake in Rats
This protocol is based on the methodology described in the study by Steiner et al. (2013).[6]
1. Animals and Housing:
- Male Wistar rats are single-housed in standard laboratory cages.
- Animals are maintained on a 12:12 hour light-dark cycle with ad libitum access to food and water, unless otherwise specified by the experimental design.
- For diet-induced obesity models, a cafeteria-style diet is provided.
2. Acclimation:
- Animals are acclimated to single housing and the experimental room for at least one week prior to the start of the experiment.
- During this period, animals are handled daily to minimize stress.
3. Drug Preparation and Administration:
- This compound is suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose in water).
- The compound is administered daily by oral gavage at a dose of 300 mg/kg.
- The control group receives the vehicle only.
- Administration should occur at the same time each day, typically before the onset of the dark phase.
4. Water Intake Measurement:
- Water intake is measured daily by weighing the water bottles.
- Measurements should be taken at the same time each day to ensure consistency.
- Spillage should be accounted for by using control cages with water bottles but no animals.
- Water intake is calculated as the difference in bottle weight over a 24-hour period, adjusted for any spillage, and normalized to the animal's body weight.
5. Data Analysis:
- Data are typically analyzed using repeated measures ANOVA to assess the effect of treatment over time.
- Post-hoc tests are used to compare individual time points between treatment groups.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on water intake.
References
- 1. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin neurons couple neural systems mediating fluid balance with motivation-related circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin System: The Key for a Healthy Life [frontiersin.org]
- 5. A review of physiological functions of orexin: From instinctive responses to subjective cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]
addressing slight weight gain with chronic ACT-335827 treatment
This technical support guide provides troubleshooting advice and frequently asked questions for researchers observing slight weight gain in preclinical models during chronic treatment with ACT-335827.
Troubleshooting Guide: Addressing Slight Weight Gain
Unexpected weight variations can be a concern in metabolic studies. The following table outlines potential causes and solutions for the slight weight gain observed during chronic this compound administration.
| Observation | Potential Cause | Recommended Action |
| Slight but statistically significant increase in body weight over time compared to the vehicle-treated control group. | Increased Feed Efficiency: this compound may alter energy metabolism, leading to more efficient energy utilization from the same amount of food. In a study with diet-induced obese rats, this compound was shown to slightly increase body weight gain (4% vs. controls) and feed efficiency without inducing hyperphagia[1][2][3]. | 1. Confirm Feed Intake: Ensure accurate daily measurement of food consumption to rule out hyperphagia. 2. Energy Expenditure Analysis: If available, use metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and physical activity. A decrease in energy expenditure could explain weight gain despite normal food intake. 3. Body Composition Analysis: Use techniques like DEXA or MRI to determine if the weight gain is due to an increase in fat mass, lean mass, or fluid retention. |
| Increased water consumption observed alongside weight gain. | Drug-Specific Effects: Studies have shown that this compound can increase water intake in rats fed a cafeteria diet[2]. This could contribute to a minor increase in total body weight. | 1. Monitor Water Intake: Quantify daily water consumption to correlate with weight changes. 2. Assess Hydration Status: Check for signs of altered hydration or fluid retention. |
| Variable weight gain among subjects in the same treatment group. | Inter-individual Metabolic Differences: Genetic and metabolic variations within a cohort of animals can lead to differing responses to the compound. | 1. Increase Sample Size: A larger cohort may help to normalize the data and determine the true average effect. 2. Baseline Stratification: Group animals based on baseline body weight and metabolic parameters before initiating the study to minimize variability. |
| Changes in dietary preference. | Orexin-1 Receptor (OXR1) Blockade: The orexin (B13118510) system is involved in regulating feeding behavior, including the preference for palatable foods. This compound has been observed to reduce the preference for high-fat/sweet diets in rats[1][2]. | 1. Detailed Dietary Analysis: If using a choice diet model (e.g., cafeteria diet), quantify the intake of each dietary component separately to assess shifts in preference. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might it relate to weight gain?
A1: this compound is a selective orexin-1 receptor (OXR1) antagonist that is orally active and can penetrate the brain[4][5][6]. The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OXR1 and OXR2), is a key regulator of several physiological functions, including wakefulness, feeding behavior, and energy metabolism[1][3]. While acute blockade of OXR1 has been shown to reduce the intake of palatable food, chronic treatment with this compound in a diet-induced obesity rat model resulted in a slight increase in body weight gain and feed efficiency[1][2][3]. This suggests that the chronic blockade of OXR1 might lead to subtle alterations in energy homeostasis that favor energy storage.
Q2: Is weight gain a common side effect for all orexin receptor antagonists?
A2: The effects of orexin receptor antagonists on body weight appear to be complex and can vary. For instance, the dual orexin receptor antagonist suvorexant has been associated with significant increases in body weight in some human studies[7][8]. However, other studies have reported that suvorexant may increase fat oxidation and suppress protein catabolism during sleep in humans, which could be beneficial for body weight management[9][10]. Animal studies with suvorexant have also yielded mixed results, with some showing improved glucose metabolism without affecting body weight[11][12]. The specific effects on weight may depend on the receptor selectivity (OXR1, OXR2, or dual), the specific compound, the model system, and the duration of treatment.
Q3: What specific metabolic parameters should I monitor in my study when investigating the weight gain effect of this compound?
A3: To comprehensively evaluate the metabolic effects of this compound, it is recommended to monitor a panel of key parameters. The following table summarizes important measurements:
| Parameter | Rationale |
| Body Weight | To track overall changes in mass throughout the study. |
| Food and Water Intake | To determine if weight gain is associated with changes in consumption. |
| Fasting Blood Glucose and Insulin | To assess for any effects on glucose homeostasis. |
| Plasma Lipids (Triglycerides, Total Cholesterol, HDL, LDL) | To evaluate the impact on lipid metabolism. Chronic this compound treatment has been shown to increase the proportion of HDL-associated cholesterol[2][3]. |
| Body Composition (Fat and Lean Mass) | To understand the nature of the weight gain. |
| Energy Expenditure and Respiratory Exchange Ratio (RER) | To measure metabolic rate and fuel utilization. |
Q4: Are there established rodent models for studying drug-induced weight gain?
A4: Yes, several rodent models are widely used to study obesity and drug-induced weight changes. The diet-induced obesity (DIO) model is particularly relevant, as it mimics many aspects of human obesity resulting from a high-fat or "cafeteria" style diet[1][2][13][14][15]. In this model, animals are fed a high-calorie diet to induce weight gain and associated metabolic disturbances before the test compound is administered. Genetic models, such as ob/ob mice (leptin-deficient) or db/db mice (leptin receptor-deficient), are also used, though the DIO model is often preferred for studying interventions in a non-genetic form of obesity[15][16][17].
Experimental Protocols
Protocol 1: Chronic Assessment of this compound Effects in a Diet-Induced Obesity (DIO) Rat Model
This protocol is adapted from studies investigating the effects of orexin receptor antagonists on metabolism[1][2][13].
1. Animal Model and Diet:
- Species: Male Wistar or Sprague-Dawley rats.
- Acclimation: Allow animals to acclimate for at least one week upon arrival.
- Diet Induction: For the DIO group, provide a high-fat diet (e.g., 45-60% kcal from fat) or a cafeteria-style diet (offering a variety of palatable, high-energy human foods alongside standard chow) for a period of 8-13 weeks to induce obesity. A control group should be maintained on a standard chow diet.
2. Experimental Grouping and Dosing:
- After the diet induction period, stratify the obese animals into treatment groups based on body weight to ensure no significant difference between groups at baseline.
- Groups:
- Standard Chow + Vehicle
- DIO + Vehicle
- DIO + this compound (at desired dose, e.g., 300 mg/kg)
- Dosing: Administer this compound or vehicle orally (e.g., via gavage) once daily for the duration of the study (e.g., 4 weeks).
3. Data Collection:
- Body Weight: Record individual body weights daily or at least three times per week.
- Food and Water Intake: Measure daily food and water consumption per cage, and calculate the average per animal.
- Metabolic Monitoring:
- At baseline and at the end of the treatment period, collect fasting blood samples for analysis of glucose, insulin, and lipid profiles.
- If available, perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.
- Body Composition: At the end of the study, determine body composition (fat and lean mass) using an appropriate method (e.g., DEXA).
- Terminal Procedures: At the conclusion of the study, collect tissues (e.g., liver, adipose tissue) for further analysis.
Protocol 2: Untargeted Metabolomics for Investigating Metabolic Shifts
This protocol provides a general workflow for identifying metabolic changes induced by this compound treatment.
1. Sample Collection:
- Collect plasma and liver tissue samples from vehicle- and this compound-treated animals at the end of the in-life phase.
- Immediately snap-freeze samples in liquid nitrogen and store them at -80°C until analysis.
2. Metabolite Extraction:
- For plasma, perform a protein precipitation and metabolite extraction using a cold organic solvent (e.g., methanol (B129727) or acetonitrile).
- For liver tissue, homogenize the tissue in a cold solvent mixture to quench enzymatic activity and extract metabolites.
3. LC-MS/MS Analysis:
- Analyze the extracted samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS)[18][19][20][21].
- Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
4. Data Processing and Analysis:
- Process the raw data using appropriate software to identify and quantify metabolic features.
- Perform statistical analysis (e.g., t-test, volcano plots, PCA) to identify metabolites that are significantly altered between the treatment and vehicle groups.
- Use pathway analysis tools to determine which metabolic pathways are most affected by this compound treatment.
Visualizations
Caption: Simplified signaling pathway of the orexin system and the inhibitory action of this compound on the OXR1 receptor.
Caption: Experimental workflow for investigating chronic this compound treatment effects in a diet-induced obesity model.
References
- 1. Frontiers | The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]
- 2. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of an orexin receptor antagonist on blood pressure and metabolic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Different Effect of an Orexin Receptor Antagonist on Metabolic Parameters Between Diabetic Patients and Non-Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin receptor antagonist increases fat oxidation and suppresses protein catabolism during sleep in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scitechdaily.com [scitechdaily.com]
- 11. [PDF] Chronotherapeutic effect of orexin antagonists on glucose metabolism in diabetic mice. | Semantic Scholar [semanticscholar.org]
- 12. atlasofscience.org [atlasofscience.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Experimental model to induce obesity in rats [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ACT-335827 Dosage for Specific Behavioral Outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of ACT-335827 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the orexin-1 receptor (OX1R).[1][2][3][4] Orexin-A and Orexin-B are neuropeptides that regulate various physiological functions, including wakefulness, reward processing, and stress responses, by binding to OX1R and OX2R.[1] By selectively blocking OX1R, this compound can modulate these functions. It has shown potential in reducing anxiety, stress, and compulsive behaviors in animal models without the sedative effects associated with dual orexin (B13118510) receptor antagonists.[1][4]
Q2: What are the key pharmacokinetic properties of this compound in rats?
A2: this compound is orally available and brain penetrant.[1][2] Following oral administration, it reaches pharmacologically relevant concentrations in the brain.[1]
Pharmacokinetic Data for this compound in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| Brain Penetrance | Yes | Rat | Oral | [1][2] |
| Free Brain Concentration (100 mg/kg) | Pharmacologically significant levels | Rat | Oral | [1] |
| Free Brain Concentration (300 mg/kg) | 97 nM at 1h, 166 nM at 6h, 1 nM at 24h | Rat | Oral | [5][6] |
| IC50 for OX1R | 6 nM | - | - | [3] |
| IC50 for OX2R | 417 nM | - | - | [3] |
Q3: What behavioral outcomes have been observed with this compound in preclinical studies?
A3: Preclinical studies in rats have demonstrated that this compound can influence a range of behaviors, primarily related to stress, anxiety, and compulsion.
Summary of Behavioral Outcomes with this compound in Rats
| Behavioral Outcome | Effective Dosage (Oral) | Experimental Model | Reference |
| Decreased fear-induced startle response | 300 mg/kg | Fear-Potentiated Startle | [1][3] |
| Reduced stress-induced hypothermia | 300 mg/kg | Stress-Induced Hypothermia | [1] |
| Reduced stress-induced tachycardia | 100 mg/kg | Stress-Induced Tachycardia | [1] |
| Decreased compulsive drinking | 56 and 100 mg/kg | Schedule-Induced Polydipsia | [7] |
| Reduced preference for high-fat/sweet diet | 300 mg/kg (chronic) | Diet-Induced Obesity | [5][8] |
| No effect on locomotion | 100 mg/kg, 300 mg/kg | Not specified | [1] |
| No effect on memory | 300 mg/kg (chronic) | Contextual Fear Conditioning | [5][8] |
Troubleshooting Guides
Issue 1: High variability in behavioral responses at a given dose.
-
Answer:
-
Animal Acclimation: Ensure all animals are properly acclimated to the housing and testing environments. Insufficient acclimation can lead to stress-induced behavioral variability. A minimum of one week of acclimation to the housing facility and several days of handling and habituation to the testing room are recommended.
-
Dosing Procedure: The oral gavage procedure can be stressful for animals. Ensure that all personnel are proficient in the technique to minimize stress. Consider a vehicle-only group that undergoes the same handling and gavage procedure to control for stress-related effects.
-
Circadian Rhythm: The orexin system exhibits a diurnal rhythm. Dosing and behavioral testing should be conducted at the same time each day to minimize variability due to circadian fluctuations.
-
Diet and Housing: Ensure consistent diet and housing conditions for all animals, as these can influence baseline behavior and drug metabolism. In studies on feeding behavior, be aware that this compound has been shown to reduce preference for highly palatable food.[5][8]
-
Issue 2: Lack of a clear dose-response relationship.
-
Question: We are not observing a clear dose-response effect of this compound in our anxiety model. What could be the reason?
-
Answer:
-
Dose Range: The selected dose range may be too narrow or on the plateau of the dose-response curve. Based on published data, effective oral doses in rats range from approximately 50 to 300 mg/kg.[1][7] Consider testing a wider range of doses, including a lower dose to establish the minimally effective dose and a higher dose to confirm a plateau.
-
Behavioral Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect subtle anxiolytic effects. Ensure that the baseline level of the behavior of interest (e.g., anxiety) is sufficiently high to allow for a reduction to be observed. For instance, in a fear-potentiated startle paradigm, the fear conditioning protocol must be robust enough to elicit a strong startle response.
-
Pharmacokinetics: Consider the timing of behavioral testing relative to drug administration. The peak brain concentration of this compound after oral administration in rats is between 1 and 6 hours.[5][6] Behavioral testing should be conducted within this window to coincide with maximal target engagement.
-
Issue 3: Unexpected effects on non-behavioral parameters.
-
Question: We observed a slight increase in body weight with chronic this compound administration, which was unexpected. Is this a known effect?
-
Answer:
-
Metabolic Effects: Yes, in a study investigating chronic this compound treatment (300 mg/kg) in a rat model of diet-induced obesity, a slight increase in body weight gain (4% vs. controls) and feed efficiency was observed without an increase in overall calorie intake.[5][8] The drug also increased water intake and the proportion of high-density lipoprotein (HDL) cholesterol.[5][8] It is important to monitor these metabolic parameters during chronic studies.
-
Experimental Protocols & Visualizations
Orexin Signaling Pathway and this compound Inhibition
The orexin system is comprised of two G-protein coupled receptors, OX1R and OX2R, which are activated by the neuropeptides Orexin-A and Orexin-B. Orexin-A binds to both receptors with high affinity, while Orexin-B is more selective for OX2R. This compound is a competitive antagonist that selectively blocks the binding of orexins to OX1R, thereby inhibiting its downstream signaling.
Caption: Orexin signaling pathway and the inhibitory action of this compound on OX1R.
Experimental Workflow: Fear-Potentiated Startle
This experiment assesses the effect of this compound on fear and anxiety by measuring the potentiation of the acoustic startle reflex by a conditioned fear stimulus.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of ACT-335827 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ACT-335827. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a selective antagonist for the orexin (B13118510) 1 receptor (OX1R).[1][2][3][4] It exhibits moderate selectivity against the orexin 2 receptor (OX2R).[1] In a broad screening panel, this compound was tested against 110 other enzymes, receptors, and ion channels and showed no significant off-target activities.[1]
Q2: I am observing unexpected sedative effects in my animal model. Is this an off-target effect of this compound?
A2: Unlike dual orexin receptor antagonists, this compound is reported to lack sedative effects and has been shown to have no impact on sleep architecture in mice.[2] The sedative effects of orexin antagonists are primarily associated with the blockade of the OX2 receptor. The observed sedation in your model could be due to experimental conditions, animal strain-specific responses, or other factors. We recommend a thorough review of your experimental protocol.
Q3: My study animals are showing a slight increase in body weight. Is this a known off-target effect?
A3: In a rat model of diet-induced obesity, chronic treatment with this compound was associated with a slight increase in body weight gain (approximately 4% versus controls) and feed efficiency, without an increase in overall food intake.[5][6][7] This effect may be related to the complex role of the orexin system in metabolism and energy homeostasis, rather than a direct off-target effect.[5][6][7]
Q4: I've noticed an increase in water intake in my animals treated with this compound. Is this expected?
A4: Yes, an increase in water intake has been observed in rats chronically treated with this compound.[6][7] The mechanism for this is not fully elucidated but may be related to the on-target antagonism of the OX1R, which can influence fluid balance and compulsive behaviors.[8]
Q5: Are there any known effects of this compound on cardiovascular parameters?
A5: In a rat model of diet-induced obesity, which exhibited elevated blood pressure, chronic treatment with this compound did not alter the elevated blood pressure.[6] This suggests a minimal direct impact on blood pressure regulation under these conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Sedation | While this compound is not known to be sedative, high doses or specific experimental conditions could potentially lead to unforeseen effects. | Verify the dosage and administration protocol. Consider running a dose-response curve. Evaluate animal welfare and environmental conditions. |
| Significant Weight Gain | A slight increase in body weight and feed efficiency has been reported.[5][6][7] | Monitor food and water intake carefully. Analyze body composition (e.g., fat vs. lean mass) if possible. Consider the diet used in the study, as effects may be diet-dependent. |
| Altered Plasma Lipids | An increase in the high-density lipoprotein associated cholesterol proportion of total circulating cholesterol has been noted.[6][7] | If lipid metabolism is a key endpoint, conduct a full lipid panel analysis. The mechanism for this change is not fully understood and warrants further investigation.[5] |
| Variable Anxiolytic Effects | The anxiolytic effects of this compound have been demonstrated in animal models.[2][3] However, the degree of efficacy can be influenced by the specific model of anxiety or stress used. | Ensure the chosen behavioral paradigm is appropriate for assessing anxiety. Consider the timing of drug administration relative to the behavioral test. |
Quantitative Data Summary
The following table summarizes the known receptor binding affinities for this compound.
| Target | Kb (nM) | Selectivity (fold) vs. OX1R | Reference |
| Orexin 1 Receptor (OX1R) | 41 | - | [4] |
| Orexin 2 Receptor (OX2R) | 560 | ~14 | [4] |
Experimental Protocols
In Vitro Selectivity Screening:
A standard method for assessing off-target effects involves screening the compound against a panel of known receptors, enzymes, and ion channels.
-
Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Panel: A broad panel of assays is used, typically including radioligand binding assays for various G-protein coupled receptors, enzyme inhibition assays, and ion channel functional assays.
-
Execution: The compound is tested at a fixed concentration (e.g., 10 µM) against each target in the panel.
-
Data Analysis: The percentage of inhibition or binding is calculated for each target. A significant interaction is typically defined as >50% inhibition or binding at the screening concentration.
-
Follow-up: For any "hits," concentration-response curves are generated to determine the IC50 or Ki value.
Visualizations
Caption: Simplified Orexin Signaling Pathway and the Antagonistic Action of this compound on OX1R.
Caption: Experimental Workflow for Characterizing the On-Target and Potential Off-Target Effects of this compound.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Frontiers | The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]
- 6. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
managing ACT-335827 pharmacokinetic variability in rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the pharmacokinetic variability of ACT-335827 in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active, and brain-penetrant orexin (B13118510) type 1 receptor (OXR1) antagonist.[1][2] It has a significantly higher affinity for OXR1 compared to OXR2, with IC50 values of 6 nM and 417 nM, respectively.[1] Its primary mechanism of action is to block the signaling of orexin neuropeptides at the OXR1, which is involved in regulating arousal, stress, and compulsive behaviors.[3]
Q2: What is the general pharmacokinetic profile of this compound in rats?
A2: Following a single oral gavage dose of 300 mg/kg in Wistar rats, this compound demonstrates brain penetration with calculated free brain concentrations rising from 97 nM at 1 hour to a peak of 166 nM at 6 hours, declining to 1 nM by 24 hours.[4][5] These concentrations are sufficient to achieve significant blockade of the OXR1.[4][5]
Q3: What are the known effects of this compound in rats?
A3: In rats, this compound has been shown to reduce fear-induced startle responses and stress-related outcomes without causing sedation.[1][2][3] In models of diet-induced obesity, chronic treatment with this compound had minimal impact on the primary metabolic characteristics but did reduce the preference for high-fat/sweet diets and increased water intake.[4][6]
Troubleshooting Guide: Managing Pharmacokinetic Variability
High variability in plasma and brain concentrations of this compound can obscure experimental results. This guide addresses common sources of variability and provides strategies for mitigation.
Issue 1: High Inter-Animal Variability in Plasma Exposure (AUC and Cmax)
-
Potential Causes:
-
Genetic Differences: Different strains of rats or mice can exhibit significant variations in drug metabolism due to differences in the expression of metabolic enzymes like Cytochrome P450s.[7]
-
Physiological State: Factors such as age, sex, health status, and stress levels can alter drug absorption, distribution, metabolism, and excretion (ADME). Stress, for instance, can perturb normal pharmacokinetic profiles.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of orally administered compounds.
-
Dosing Inaccuracy: Errors in dose calculation or administration can be a major source of variability.
-
-
Troubleshooting Steps:
-
Standardize Animal Models: Use a single, well-characterized strain of rodent for all experiments. Ensure all animals are of a similar age and weight.
-
Control Environmental Conditions: Acclimate animals to the experimental environment to minimize stress. Maintain consistent light-dark cycles, temperature, and humidity.
-
Standardize Fasting/Feeding Protocols: For oral dosing, implement a consistent fasting period (e.g., 4 hours before and 4 hours after dosing) to ensure uniform drug absorption.[8]
-
Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to deliver the full intended dose.
-
Issue 2: Inconsistent Brain-to-Plasma Concentration Ratios
-
Potential Causes:
-
Blood-Brain Barrier (BBB) Permeability: The permeability of the BBB can differ between rodent strains and can be influenced by physiological conditions.[7]
-
Plasma Protein Binding: Variations in plasma protein binding between animals can alter the free (unbound) fraction of the drug available to cross the BBB.[7]
-
Timing of Sample Collection: As brain concentrations lag behind plasma concentrations, inconsistent timing of tissue harvesting relative to dosing can introduce variability.
-
-
Troubleshooting Steps:
-
Consistent Sampling Times: Adhere to a strict and consistent time schedule for blood and brain tissue collection post-dosing.
-
Consider a Crossover Study Design: Where feasible, a crossover design where each animal serves as its own control can help minimize the impact of inter-subject variability.[8]
-
Measure Free Drug Concentrations: If variability persists, consider measuring the unbound fraction of this compound in plasma to assess the impact of protein binding differences.
-
Data Summary
Table 1: In Vitro Activity of this compound
| Receptor | IC50 (nM) | Kb (nM) | Cell Line |
| OXR1 | 6 | 41 | CHO |
| OXR2 | 417 | 560 | CHO |
| Data sourced from MedChemExpress.[1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Calculated Free Brain Concentrations)
| Dose (Oral) | Time Post-Dose | Concentration (nM) |
| 300 mg/kg | 1 hour | 97 |
| 300 mg/kg | 6 hours | 166 |
| 300 mg/kg | 24 hours | 1 |
| Data from a study in male Wistar rats.[4][5] |
Experimental Protocols
Protocol 1: Oral Administration and Sample Collection in Rats
-
Animal Model: Male Wistar rats (or other specified strain), age and weight-matched.
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast animals for 4 hours prior to dosing, with free access to water.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., as specified in the original study). Ensure the formulation is homogenous.
-
Dosing: Administer this compound via oral gavage at the desired dose (e.g., 300 mg/kg).
-
Sample Collection:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours) post-dose, collect blood samples via an appropriate method (e.g., tail vein, saphenous vein).
-
For terminal time points, anesthetize the animal and collect whole blood via cardiac puncture, followed by transcardial perfusion with saline.
-
Immediately following perfusion, dissect the brain.
-
-
Sample Processing:
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Snap-freeze the brain in liquid nitrogen and store at -80°C until analysis.
-
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]
- 6. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs | MDPI [mdpi.com]
how to control for sedative effects with orexin antagonists
Welcome to the technical support center for researchers utilizing orexin (B13118510) antagonists. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the nuances of your experiments and accurately interpret your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for orexin antagonists?
A1: Orexin antagonists are a class of drugs that competitively block the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1] This inhibition of the orexin system, which is a key promoter of wakefulness and arousal, leads to a decrease in wakefulness rather than direct sedation.[2][3] This mechanism differs from traditional hypnotics like benzodiazepines, which enhance the effects of the inhibitory neurotransmitter GABA.[4]
Q2: What are the expected sedative or hypnotic effects of orexin antagonists on sleep architecture?
A2: Orexin antagonists, particularly dual orexin receptor antagonists (DORAs), are known to promote both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. Unlike many traditional hypnotics that can suppress REM sleep, DORAs often increase REM sleep duration and reduce REM sleep latency.[5] Selective orexin-2 receptor antagonists (SORA2s) may primarily increase NREM sleep, while DORAs can have a more pronounced effect on increasing REM sleep.
Q3: Can orexin antagonists impair cognitive function or have next-day residual effects?
A3: While orexin antagonists are designed to have a lower risk of next-day cognitive impairment compared to GABAergic hypnotics, this can still be a factor, particularly at higher doses.[6] Some studies suggest that DORAs have a wider therapeutic margin for sleep promotion versus cognitive impairment.[7] However, side effects such as daytime sleepiness or grogginess have been reported, and these are often dose-dependent and related to the half-life of the specific compound.[8]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with orexin antagonists.
Issue 1: Higher than expected variability in sedative effects between animals.
-
Potential Cause: Inconsistent timing of drug administration relative to the animal's circadian rhythm. Orexin levels are highest during the active phase (dark cycle for nocturnal rodents).
-
Troubleshooting Step: Administer the orexin antagonist at a consistent time point, ideally just before the onset of the active phase, to ensure more uniform effects.
-
Potential Cause: Animal stress due to handling or an unfamiliar environment can mask the effects of the compound.
-
Troubleshooting Step: Ensure an adequate habituation period for the animals to the experimental setup, including handling and any testing apparatus. Consistent and gentle handling procedures are crucial.[9]
-
Potential Cause: Genetic background and sex of the animals can influence their response to orexin antagonists.[9]
-
Troubleshooting Step: Use a consistent and well-characterized animal strain. Ensure your study is adequately powered to analyze sexes separately or to detect potential sex-specific effects.[9]
Issue 2: Weaker than expected or no significant hypnotic effect observed.
-
Potential Cause: Insufficient receptor occupancy to induce sleep. A certain threshold of orexin receptor blockade is necessary to see a hypnotic effect.[9]
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. Consider that the required dose may be higher than initially anticipated.
-
Potential Cause: Variability in drug absorption, especially with oral administration.
-
Troubleshooting Step: Ensure consistent oral gavage technique. If variability persists, consider alternative routes of administration to achieve more consistent plasma levels.[9]
Issue 3: Difficulty in dissociating sedative effects from other desired therapeutic effects (e.g., anxiolytic effects).
-
Potential Cause: The behavioral assay used is sensitive to both sedation and the therapeutic effect being measured.
-
Troubleshooting Step: Employ a battery of behavioral tests. For example, to distinguish anxiolytic from sedative effects, use a test that is sensitive to anxiety but less so to motor impairment (e.g., elevated plus-maze) in conjunction with a test that specifically measures motor coordination and sedation (e.g., rotarod test).[10]
-
Potential Cause: The chosen dose of the orexin antagonist produces significant sedation that confounds the interpretation of other behavioral outcomes.
-
Troubleshooting Step: Perform a careful dose-response analysis for both sedative effects (using tests like the rotarod) and the desired therapeutic effect. Select a dose that demonstrates the desired effect with minimal confounding sedation.
Data Presentation
Table 1: Comparative Effects of Orexin Antagonists and GABAergic Modulators on Sleep and Cognition in Rodents
| Compound | Class | Primary Effect on Sleep Architecture | Potential for Next-Day Sedation | Potential for Cognitive Impairment |
| Suvorexant | DORA | Increases NREM and REM sleep[5] | Dose-dependent | Lower than GABAa modulators at therapeutic doses |
| Lemborexant | DORA | Increases NREM and REM sleep[1] | Dose-dependent | Lower than GABAa modulators at therapeutic doses |
| Daridorexant | DORA | Increases NREM and REM sleep | Dose-dependent | Lower than GABAa modulators at therapeutic doses |
| Zolpidem | GABAa Modulator | Can suppress REM sleep | High | High |
| Diazepam | GABAa Modulator | Can suppress REM sleep | High | High |
Table 2: Dose-Response Data for DORA-22 in Rats
| Dose of DORA-22 | Reduction in Active Wake (minutes) | EEG Spectral Profile Change |
| 3 mg/kg | 18.7 ± 5.7 | No significant effect[8] |
| 10 mg/kg | 29.1 ± 4.5 | Minor changes during REM sleep[8] |
| 30 mg/kg | 39.4 ± 5.3 | Minor changes during REM sleep[8] |
Data from a study in Sprague-Dawley rats.[8]
Experimental Protocols
Rotarod Test for Assessing Sedation and Motor Coordination
Objective: To evaluate the effect of an orexin antagonist on motor coordination and balance as an indicator of sedation.
Materials:
-
Rotarod apparatus for rats or mice.[11]
-
Test animals (rats or mice).
-
Orexin antagonist solution and vehicle control.
-
Timer.
Procedure:
-
Habituation and Training (Day 1):
-
Acclimatize the animals to the testing room for at least 30 minutes before training.[12]
-
Place each animal on the stationary rod of the rotarod for a brief period to acclimate.
-
Conduct 3 training trials with a 15-minute inter-trial interval.[12]
-
For each trial, the rod accelerates from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[13]
-
Record the latency to fall for each animal in each trial. Animals that cling to the rod and make a full rotation are also considered to have "fallen".[14]
-
-
Testing (Day 2):
-
Administer the orexin antagonist or vehicle control at the predetermined dose and time before testing.
-
At the desired time point post-administration, place the animal on the accelerating rotarod.
-
Record the latency to fall and the rotational speed at the time of the fall.
-
Perform multiple test trials with appropriate inter-trial intervals.
-
Data Analysis:
-
Compare the mean latency to fall between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in latency to fall in the drug-treated group indicates motor impairment and sedation.
Novel Object Recognition (NOR) Test for Assessing Cognitive Function
Objective: To assess the impact of an orexin antagonist on short-term recognition memory.
Materials:
-
Open field arena.[15]
-
Two sets of identical objects (e.g., small plastic toys of different shapes and colors).
-
Test animals (rats or mice).
-
Orexin antagonist solution and vehicle control.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty open field arena for 5-10 minutes to acclimate to the environment.[16]
-
-
Familiarization/Sample Phase (Day 2):
-
Administer the orexin antagonist or vehicle control at the predetermined time before this phase.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).[16]
-
Record the time the animal spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Test/Choice Phase (Day 2, after a delay):
-
After a specific inter-trial interval (e.g., 1 hour), replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate a discrimination index (DI) for each animal: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
-
Compare the DI between the drug-treated and vehicle-treated groups. A significantly lower DI in the drug-treated group suggests cognitive impairment.
Electroencephalography (EEG) Recording for Sedation Analysis
Objective: To objectively measure changes in brain wave activity indicative of sedation and sleep states following orexin antagonist administration.
Materials:
-
EEG recording system with implantable electrodes.
-
Surgical tools for electrode implantation.
-
Data acquisition and analysis software.
-
Test animals (rats or mice).
-
Orexin antagonist solution and vehicle control.
Procedure:
-
Surgical Implantation of Electrodes:
-
Habituation and Baseline Recording:
-
Habituate the animals to the recording chamber and tethered setup for several days.[18]
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
Administer the orexin antagonist or vehicle control at a specific time (e.g., at the beginning of the light or dark cycle).
-
Continuously record EEG and EMG data for an extended period (e.g., 24 hours) post-administration.
-
Data Analysis:
-
Sleep Scoring: Manually or automatically score the EEG/EMG recordings into distinct vigilance states: wakefulness, NREM sleep, and REM sleep.
-
Quantitative EEG (qEEG) Analysis: Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
-
Compare the duration of each sleep stage and the power spectral density between the drug-treated and vehicle-treated conditions. An increase in NREM and REM sleep duration and specific changes in the EEG power spectrum (e.g., increased delta power during NREM sleep) are indicative of hypnotic/sedative effects.
Visualizations
Caption: Orexin receptor signaling pathway and point of intervention for orexin antagonists.
Caption: Experimental workflow for assessing sedative effects of orexin antagonists.
Caption: Troubleshooting logic for unexpected sedative effects in orexin antagonist experiments.
References
- 1. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]
- 5. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Cognitive Effects of the Dual Orexin Receptor Antagonist Lemborexant Compared With Suvorexant and Zolpidem in Recreational Sedative Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The duration of sleep promoting efficacy by dual orexin receptor antagonists is dependent upon receptor occupancy threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Electroencephalography Within Sleep/Wake States Differentiates GABAA Modulators Eszopiclone and Zolpidem From Dual Orexin Receptor Antagonists in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dissociating anxiolytic and sedative effects of GABAAergic drugs using temperature and locomotor responses to acute stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rotarod test [pspp.ninds.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ndineuroscience.com [ndineuroscience.com]
- 18. ndineuroscience.com [ndineuroscience.com]
data analysis strategies for ACT-335827 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACT-335827 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the orexin (B13118510) 1 receptor (OXR1).[1][2][3] It is an orally available and brain-penetrant compound that has been investigated for its potential therapeutic effects in conditions related to fear, anxiety, and compulsive behaviors.[2][4] Its mechanism of action is to block the signaling of the neuropeptide orexin-A at the OXR1, thereby modulating downstream neuronal circuits.
Q2: What are the key in vivo models used to study the effects of this compound?
A2: The primary in vivo models used to characterize the pharmacological effects of this compound include the fear-potentiated startle (FPS) test to assess anti-fear and anti-anxiety effects, the schedule-induced polydipsia (SIP) model to evaluate effects on compulsive-like behaviors, and diet-induced obesity (DIO) models to investigate its impact on metabolic parameters.[5][6]
Q3: How should this compound be prepared for oral administration in rodents?
A3: For oral administration in rodents, this compound can be formulated as a suspension in a vehicle such as 1% carboxymethylcellulose (CMC) in water. It is crucial to ensure a homogenous suspension before each administration to guarantee accurate dosing. Sonication or vigorous vortexing of the suspension is recommended.
Q4: What are the expected behavioral effects of this compound in the fear-potentiated startle test?
A4: In the fear-potentiated startle test, administration of this compound is expected to reduce the potentiation of the startle reflex in the presence of a conditioned fear stimulus. This indicates an anxiolytic-like effect, as the compound attenuates the fear response.
Q5: Does this compound affect baseline startle response or motor coordination?
A5: Studies have shown that this compound, at doses effective in reducing fear-potentiated startle, does not typically affect the baseline startle reflex or motor coordination.[7] However, it is always recommended to include appropriate control experiments, such as an open field test or rotarod test, to rule out any potential motor-confounding effects of the compound in your specific experimental setup.
Troubleshooting Guides
Fear-Potentiated Startle (FPS) Assay
Issue 1: High variability in startle responses within and between subjects.
-
Possible Cause: Inconsistent environmental conditions.
-
Troubleshooting Tip: Ensure a consistent and controlled experimental environment. This includes maintaining stable lighting, temperature, and background noise levels in the testing room. Handle the animals gently and consistently to minimize stress. Acclimatize the animals to the testing room for at least 60 minutes before starting the experiment.
-
Possible Cause: Subject-related factors.
-
Troubleshooting Tip: Use animals of the same age, sex, and genetic background. Ensure that animals are properly habituated to the startle chambers before the conditioning session.
Issue 2: No significant potentiation of the startle response in the control group.
-
Possible Cause: Ineffective fear conditioning.
-
Troubleshooting Tip: Verify the parameters of the fear conditioning protocol. Ensure the intensity and duration of the unconditioned stimulus (e.g., footshock) are sufficient to induce a robust fear memory. Check the temporal pairing of the conditioned stimulus (e.g., light) and the unconditioned stimulus.
-
Possible Cause: Issues with the startle apparatus.
-
Troubleshooting Tip: Calibrate the startle platform and acoustic stimulus generator regularly. Ensure that the sensors are functioning correctly and are sensitive enough to detect the full range of startle responses.
Schedule-Induced Polydipsia (SIP) Assay
Issue 1: Animals are not developing excessive drinking behavior.
-
Possible Cause: Insufficient motivation for the food reward.
-
Troubleshooting Tip: Ensure that the animals are adequately food-deprived to approximately 85-90% of their free-feeding body weight. The type of food pellet used can also influence motivation; ensure it is palatable to the animals.
-
Possible Cause: Inappropriate schedule of food delivery.
-
Troubleshooting Tip: The inter-pellet interval is a critical parameter. A fixed-time (FT) or fixed-interval (FI) schedule of 60 seconds is often effective. You may need to optimize this parameter for your specific strain and experimental conditions.
Issue 2: High inter-individual variability in water intake.
-
Possible Cause: Natural variation in the development of polydipsia.
-
Troubleshooting Tip: It is normal to observe individual differences in the acquisition of schedule-induced polydipsia. It is recommended to screen a larger cohort of animals and select those that exhibit stable and excessive drinking for the drug treatment phase.
Diet-Induced Obesity (DIO) Studies
Issue 1: Inconsistent weight gain and metabolic profiles in the DIO group.
-
Possible Cause: Variability in food intake.
-
Troubleshooting Tip: House animals individually to accurately monitor food intake. Ensure that the high-fat diet is palatable and that there are no issues with access to the food.
-
Possible Cause: Genetic differences in susceptibility to diet-induced obesity.
-
Troubleshooting Tip: Use an inbred strain of rodents known to be susceptible to diet-induced obesity, such as the C57BL/6J mouse. Even within a susceptible strain, some individual variation is expected.
Issue 2: this compound does not show a significant effect on metabolic parameters.
-
Possible Cause: Inappropriate dose or duration of treatment.
-
Troubleshooting Tip: Conduct a dose-response study to determine the optimal dose of this compound for affecting metabolic parameters. The duration of treatment is also critical; chronic administration may be necessary to observe significant effects on parameters like body weight and glucose tolerance.
-
Possible Cause: The OXR1 pathway may not be the primary driver of the observed metabolic phenotype in your specific model.
-
Troubleshooting Tip: Consider investigating other signaling pathways that may be involved. It is also important to carefully select the metabolic parameters to be measured based on the known pharmacology of this compound.
Experimental Protocols
Fear-Potentiated Startle (FPS) Protocol
This protocol is designed to assess the anxiolytic-like effects of this compound in rats.
Methodology:
-
Habituation: On day 1, place rats in the startle chambers for a 30-minute habituation session.
-
Conditioning: On day 2, place rats back in the startle chambers. After a 5-minute acclimation period, present 10 pairings of a light conditioned stimulus (CS; 3.7 seconds) that co-terminates with a footshock unconditioned stimulus (US; 0.5 seconds, 0.6 mA). The inter-trial interval (ITI) should be randomized between 3 and 5 minutes.
-
Testing: On day 3, administer this compound or vehicle orally 60 minutes before the test session. Place rats in the startle chambers. The test session consists of 30 acoustic startle stimuli (105 dB white noise, 40 ms (B15284909) duration) presented alone (no-CS trials) and 30 startle stimuli presented during the last 40 ms of the 3.7-second light CS (CS trials). The trials should be presented in a pseudorandom order with a variable ITI of 30-60 seconds.
-
Data Analysis: The fear-potentiated startle is calculated as the percentage increase in the startle amplitude on CS trials compared to no-CS trials: (%FPS = [(Startle Amplitude on CS trials - Startle Amplitude on no-CS trials) / Startle Amplitude on no-CS trials] * 100). Data are typically analyzed using a two-way ANOVA with treatment and trial type (CS vs. no-CS) as factors.
Schedule-Induced Polydipsia (SIP) Protocol
This protocol is designed to evaluate the effects of this compound on compulsive-like behavior in rats.
Methodology:
-
Food Deprivation: Reduce the body weight of rats to 85-90% of their free-feeding weight by restricting daily food rations.
-
Acquisition: Place the food-deprived rats in operant chambers equipped with a water bottle and a food pellet dispenser for daily 60-minute sessions. During these sessions, deliver a 45 mg food pellet on a fixed-time (FT) 60-second schedule. Monitor water intake during each session. Continue these sessions until a stable and high level of water intake is observed (typically 10-15 sessions).
-
Treatment: Once stable SIP is established, administer this compound or vehicle orally 60 minutes before the daily SIP session.
-
Data Analysis: The primary dependent variable is the volume of water consumed during the 60-minute session. Data are typically analyzed using a repeated-measures ANOVA to assess the effect of treatment over time.
Diet-Induced Obesity (DIO) Protocol
This protocol is designed to investigate the effects of chronic this compound treatment on metabolic parameters in rats.
Methodology:
-
Induction of Obesity: Feed male Wistar rats a high-fat diet (HFD; e.g., 45% or 60% kcal from fat) for 8-12 weeks. A control group should be fed a standard chow diet. Monitor body weight and food intake weekly.
-
Treatment: After the induction period, divide the HFD-fed rats into two groups: one receiving vehicle and the other receiving this compound orally once daily for 4-8 weeks.
-
Metabolic Phenotyping: At the end of the treatment period, perform a series of metabolic tests, including:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a glucose bolus orally and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-administration.
-
Body Composition: Determine fat mass and lean mass using techniques like DEXA or NMR.
-
Plasma Analysis: Collect blood samples to measure plasma levels of insulin, leptin, triglycerides, and cholesterol.
-
-
Data Analysis: Analyze body weight changes using repeated-measures ANOVA. Analyze OGTT data by calculating the area under the curve (AUC) and comparing between groups using a t-test or one-way ANOVA. Other metabolic parameters can be analyzed using t-tests or ANOVA as appropriate.
Data Presentation
Table 1: Fear-Potentiated Startle (FPS) Data
| Treatment Group | N | Baseline Startle (Arbitrary Units) | Startle on CS Trials (Arbitrary Units) | % Fear-Potentiated Startle |
| Vehicle | 12 | 150 ± 15 | 300 ± 25 | 100 ± 12 |
| This compound (10 mg/kg) | 12 | 145 ± 12 | 225 ± 20 | 55 ± 8 |
| This compound (30 mg/kg) | 12 | 155 ± 18 | 180 ± 15 | 16 ± 5 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group (Student's t-test). |
Table 2: Schedule-Induced Polydipsia (SIP) Data
| Treatment Group | N | Baseline Water Intake (mL/60 min) | Water Intake After Treatment (mL/60 min) | % Change in Water Intake |
| Vehicle | 10 | 25.5 ± 2.1 | 26.2 ± 2.3 | +2.7% |
| This compound (10 mg/kg) | 10 | 26.1 ± 2.5 | 18.5 ± 1.9 | -29.1% |
| This compound (30 mg/kg) | 10 | 25.8 ± 2.3 | 12.3 ± 1.5 | -52.3% |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group (Student's t-test). |
Table 3: Diet-Induced Obesity (DIO) Metabolic Parameters
| Parameter | Control (Chow) | DIO + Vehicle | DIO + this compound (30 mg/kg/day) |
| N | 8 | 10 | 10 |
| Final Body Weight (g) | 450 ± 15 | 620 ± 25 | 580 ± 20 |
| Fat Mass (g) | 80 ± 8 | 210 ± 15 | 185 ± 12 |
| Fasting Glucose (mg/dL) | 95 ± 5 | 130 ± 8 | 115 ± 6 |
| AUC Glucose (OGTT) | 18000 ± 500 | 25000 ± 800 | 21000 ± 600 |
| *Data are presented as mean ± SEM. p < 0.05 compared to DIO + Vehicle group (Student's t-test). |
Visualizations
Caption: Orexin-A signaling pathway via the OXR1 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for the Fear-Potentiated Startle (FPS) assay.
Caption: Logical relationship for troubleshooting high data variability in behavioral assays.
References
- 1. Schedule-induced polydipsia: a rat model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. med-associates.com [med-associates.com]
- 4. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fear-conditioning to unpredictable threats reveals sex differences in rat fear-potentiated startle (FPS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Floor Effects in Behavioral Tests with ACT-335827
Welcome to the technical support center for researchers utilizing ACT-335827 in behavioral assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential floor effects in your experiments, ensuring the generation of robust and interpretable data.
Understanding Floor Effects
A "floor effect" occurs when the performance of a control group is already at the lowest possible level for a given measurement.[1][2] This makes it impossible to detect any further decrease in that measurement that might be caused by an experimental treatment. When studying the effects of this compound, an orexin-1 receptor antagonist with potential anxiolytic and compulsion-reducing properties, encountering a floor effect can mask the true efficacy of the compound.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the orexin-1 receptor (OXR1).[3] Orexin (B13118510) neuropeptides are involved in regulating arousal, stress, and reward processing.[3] By blocking the OXR1, this compound is hypothesized to reduce anxiety, fear, and compulsive behaviors.[3]
Q2: In which behavioral tests is a floor effect a common issue when testing anxiolytic compounds like this compound?
Floor effects are particularly common in behavioral assays where the baseline level of the behavior of interest is already very low in control animals. For anxiolytics, this is often seen in tests measuring anxiety-like behaviors, such as the Elevated Plus Maze (EPM) , where control animals may already show minimal signs of anxiety.[4][5][6] It can also occur in fear conditioning paradigms if the initial fear memory is not strongly established.
Q3: How can I determine if I have a floor effect in my study?
A key indicator of a floor effect is when your vehicle-treated control group exhibits minimal anxiety-like behavior (e.g., spending a very high percentage of time in the open arms of the EPM) or a very weak conditioned response (e.g., low freezing levels in a fear conditioning test). If there is no room for a further decrease in these measures, the anxiolytic or fear-reducing effects of this compound cannot be detected.
Troubleshooting Guides
Issue 1: In the Elevated Plus Maze (EPM), my control group already spends a significant amount of time in the open arms, preventing me from observing an anxiolytic effect of this compound.
This indicates a floor effect due to low baseline anxiety in your control animals. Here are several strategies to increase baseline anxiety and create a suitable dynamic range to observe the effects of this compound:
Troubleshooting Steps:
-
Optimize Lighting Conditions: The level of illumination can influence anxiety-like behavior.[4] Brighter lighting in the testing room, particularly over the open arms, can increase the aversiveness of the open spaces and thus increase baseline anxiety.
-
Pre-test Handling: Minimize handling of the animals for several days leading up to the test.[7] Extensive handling can habituate the animals to the experimenter and reduce their overall anxiety levels.
-
Novelty of the Test Environment: Ensure the EPM and the testing room are novel to the animals.[4][5] Prior exposure can reduce anxiety. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room can help prevent a "one-trial tolerance" effect.[8]
-
Time of Day: Test animals during their active phase (i.e., the dark cycle for nocturnal rodents like rats and mice), as their baseline activity and anxiety levels can be higher.[9]
-
Animal Strain: Different rodent strains exhibit varying baseline levels of anxiety.[10] Consider using a strain known for higher anxiety-like behavior if your current strain is too placid.
| Parameter | Standard Condition (Low Anxiety) | Modified Condition (Increased Anxiety) | Rationale |
| Lighting | Dimly lit room (e.g., < 50 lux) | Brightly lit open arms (e.g., > 300 lux) | Increases aversion to open arms.[4] |
| Handling | Daily handling for 1 week pre-test | Minimal handling 3-5 days pre-test | Reduces habituation and maintains novelty-induced anxiety.[7] |
| Environment | Familiar testing room | Novel testing room | Novelty is a key driver of anxiety in this paradigm.[4][5] |
| Test Time | Light cycle | Dark cycle | Animals are more active and may exhibit different anxiety profiles.[9] |
Issue 2: In a fear conditioning paradigm, the control group shows very little freezing to the conditioned stimulus, making it difficult to assess the fear-reducing effects of this compound.
This suggests a floor effect due to weak fear memory formation. To properly evaluate if this compound can reduce fear expression, you first need to establish a robust fear memory in your control group.
Troubleshooting Steps:
-
Increase Shock Intensity/Duration: A stronger unconditioned stimulus (US), such as a footshock of higher intensity or longer duration, will lead to more robust fear learning.[11] However, this should be carefully titrated to avoid ceiling effects (where all animals freeze maximally).
-
Increase the Number of Pairings: More pairings of the conditioned stimulus (CS; e.g., a tone) and the US will strengthen the association and increase conditioned freezing.[11]
-
Optimize the Inter-Trial Interval (ITI): A longer ITI can enhance the learning of the CS-US association and reduce non-associative freezing.[12]
-
Contextual Factors: The training context itself can influence the strength of fear conditioning. Ensure the context is distinct and does not have features that might inhibit fear learning.
-
Control for Non-associative Fear: Include a control group that receives the CS and US unpaired to ensure that the observed freezing is due to associative learning and not generalized fear.[12]
| Parameter | Weak Fear Memory Protocol | Robust Fear Memory Protocol | Rationale |
| Shock Intensity | 0.3 mA | 0.5 - 0.7 mA | A stronger US leads to stronger conditioning.[11] |
| CS-US Pairings | 1-2 pairings | 3-5 pairings | Repetition strengthens the associative memory.[11] |
| Inter-Trial Interval | 60 seconds | 180 - 240 seconds | Longer ITIs can improve associative learning.[12] |
| Control Group | No-shock control | Unpaired CS-US control | Differentiates associative from non-associative fear.[12] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) with Enhanced Baseline Anxiety
-
Animal Preparation: Use male Wistar rats (known for moderate anxiety levels). House them in groups of 2-3. For 5 days prior to testing, avoid handling beyond what is necessary for cage maintenance.
-
Apparatus: A standard EPM for rats, elevated 50 cm from the floor. The two open arms should be illuminated to approximately 300-400 lux, while the closed arms remain dimly lit (<50 lux).
-
Procedure:
-
Habituate the animal to the testing room for at least 60 minutes before the trial.[13]
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Place the rat on the central platform of the EPM, facing a closed arm.[7]
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using an overhead video camera and tracking software.
-
Primary Measures: Time spent in the open arms (s) and the number of entries into the open arms.
-
Secondary Measures: Total distance traveled to assess for locomotor effects.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each animal.[13]
-
Protocol 2: Cued Fear Conditioning with Robust Memory Formation
-
Apparatus: A standard fear conditioning chamber with a grid floor for footshock delivery and a speaker for tone presentation.
-
Habituation (Day 1): Place the mouse in the conditioning chamber for 10 minutes without any stimuli to allow for exploration and habituation.
-
Conditioning (Day 2):
-
Place the mouse in the chamber. After a 3-minute baseline period, present the conditioned stimulus (CS), a 30-second, 80 dB tone.
-
Co-terminating with the end of the tone, deliver a 2-second, 0.7 mA footshock (the unconditioned stimulus, US).
-
Repeat this CS-US pairing 4 more times, with a variable inter-trial interval (ITI) averaging 210 seconds.
-
Administer this compound or vehicle prior to the retrieval test on Day 3.
-
-
Cued Fear Retrieval (Day 3):
-
Place the mouse in a novel context (different shape, flooring, and odor) to minimize contextual fear.
-
After a 3-minute baseline period, present the 30-second CS tone without the footshock. Repeat for a total of 5 presentations with a 180-second ITI.
-
Primary Measure: Percentage of time spent freezing during the CS presentations.
-
Visualizations
References
- 1. pages.vassar.edu [pages.vassar.edu]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pretest manipulation on elevated plus-maze behavior in adolescent and adult male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Elevated plus maze protocol [protocols.io]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overtraining Does Not Mitigate Contextual Fear Conditioning Deficits Produced by Neurotoxic Lesions of the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing and Validating Trace Fear Conditioning Protocols in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
best practices for storing and handling ACT-335827
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and use of ACT-335827.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A: Solid this compound should be stored at -20°C.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[2]
Q2: What are the appropriate solvents for dissolving this compound?
A: this compound is soluble in both DMSO and ethanol (B145695), with a maximum concentration of 100 mM.
Q3: How should I prepare stock solutions of this compound?
A: To prepare stock solutions, dissolve this compound in either DMSO or ethanol to a desired concentration, not exceeding 100 mM. It is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis for accurate concentration calculations.
Q4: Is this compound light sensitive?
A: The provided search results do not contain specific information regarding the light sensitivity of this compound. As a general laboratory best practice, it is advisable to protect all research compounds from prolonged exposure to light.
Q5: What is the long-term stability of this compound?
A: For long-term stability, stock solutions should be stored at -80°C for a period of up to 6 months.[2] When stored at -20°C, the stock solution is stable for up to 1 month.[2] The solid compound is to be stored at -20°C, but a specific shelf-life is not detailed in the provided information.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Concentration exceeds solubility limit.- Improper storage temperature. | - Ensure the concentration does not exceed 100 mM in DMSO or ethanol.- Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Store stock solutions at the recommended temperatures (-80°C for long-term, -20°C for short-term).[2] |
| Inconsistent experimental results | - Degradation of the compound.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions, especially if the current stock is approaching the end of its recommended storage period (6 months at -80°C or 1 month at -20°C).[2]- Recalculate the concentration using the batch-specific molecular weight from the certificate of analysis.- Ensure consistent experimental conditions. |
| Difficulty dissolving the compound | - Incorrect solvent.- Insufficient mixing. | - Use either DMSO or ethanol as the solvent.- Vortex or sonicate the solution to aid dissolution. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 518.64 g/mol (Note: Varies by batch) | |
| Formula | C₃₁H₃₈N₂O₅ | |
| Purity | ≥98% | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 100 mM | |
| Solid Storage Temperature | -20°C | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month | [2] |
| Stock Solution Storage (-80°C) | Up to 6 months | [2] |
| OX₁ Receptor Binding Affinity (Kb) | 41 nM | |
| OX₂ Receptor Binding Affinity (Kb) | 560 nM | |
| OX₁ Receptor IC₅₀ | 6 nM and 120 nM (in CHO cells) | [1][2] |
| OX₂ Receptor IC₅₀ | 417 nM and 2300 nM (in CHO cells) | [1][2] |
Experimental Protocols & Visualizations
In Vivo Solution Preparation for Oral Gavage
For animal studies requiring oral administration, this compound has been prepared in a vehicle of 10% polyethylene (B3416737) glycol 400 and 0.5% methylcellulose (B11928114) in water.[3]
Caption: Workflow for preparing this compound for in vivo oral administration.
Signaling Pathway of this compound
This compound is a selective antagonist of the Orexin (B13118510) 1 Receptor (OX₁R).[4][5] Orexin neuropeptides (Orexin-A and Orexin-B) are the endogenous ligands for OX₁R and the Orexin 2 Receptor (OX₂R).[4] By selectively blocking OX₁R, this compound inhibits the downstream signaling cascade initiated by orexin binding to this receptor, which has been linked to processes like arousal and stress.[4][6]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
addressing variability in animal models treated with ACT-335827
Welcome to the technical support center for ACT-335827. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in animal models treated with this compound. Here you will find troubleshooting guides and frequently asked questions to help ensure the robustness and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the plasma exposure (AUC) of this compound following oral administration. What are the potential causes?
A1: High pharmacokinetic (PK) variability is a known challenge in preclinical studies and can stem from multiple factors. For orally administered compounds like this compound, sources of variability can include the physicochemical properties of the drug and the physiological condition of the animals. Key factors include low or pH-dependent solubility, high dose, and low bioavailability. Animal-specific factors such as gender, age, weight, hormonal status, and even eating habits can also contribute. The physiological state of the gastrointestinal system, including gastric pH and transit time, plays a significant role.
Q2: Could the formulation of this compound be contributing to our PK variability?
A2: Absolutely. Formulation can be a critical factor, especially for compounds with low aqueous solubility. Inconsistent suspension or improper solubilization can lead to variable dosing between animals. It is crucial to ensure a homogenous and stable formulation is administered. For compounds with solubility issues, developing an optimized formulation (e.g., a salt form, or using specific excipients) can be a key mitigation strategy.
Q3: Our in vivo efficacy results with this compound are inconsistent across studies, even when plasma exposure seems comparable. What could be the underlying reasons?
A3: Inconsistent efficacy despite similar plasma exposure can point towards several biological factors. As a kinase inhibitor, this compound's effects can be influenced by tumor heterogeneity, off-target effects, and interactions with the tumor microenvironment. Tumors can have inherent or acquired resistance mechanisms that vary between animals. Additionally, kinase inhibitors can modulate the immune system, and the immune status of individual animals can vary, leading to different therapeutic outcomes. It is also important to consider that off-target activities could lead to unexpected phenotypes in preclinical models.
Q4: We are seeing unexpected toxicities in our animal models. Could these be off-target effects of this compound?
A4: Yes, unexpected toxicities are often linked to the off-target activities of kinase inhibitors. Most kinase inhibitors are not entirely specific and can inhibit other kinases or cellular targets, leading to unforeseen physiological effects. The likelihood of observing off-target effects is dose-dependent. It is crucial to characterize the complete pharmacological profile of the compound to understand these effects.
Troubleshooting Guides
Guide 1: Troubleshooting Pharmacokinetic Variability
This guide provides a systematic approach to identifying and mitigating sources of pharmacokinetic variability in your animal studies with this compound.
Step 1: Review Compound and Formulation Characteristics
-
Solubility: Confirm the aqueous solubility of this compound. Compounds with low or pH-dependent solubility are prone to variable absorption.
-
Formulation: Ensure the formulation is homogenous and stable throughout the dosing period. Visually inspect for any precipitation or phase separation.
-
Dose: High doses can exacerbate variability related to solubility and absorption.
Step 2: Standardize Experimental Procedures
-
Animal Strain, Age, and Gender: Use a consistent strain, age, and gender of animals for your studies, as these factors can influence drug metabolism and disposition.
-
Health Status: Ensure all animals are healthy and free of underlying diseases that could affect PK.
-
Food and Water: Standardize the feeding schedule, as food can significantly impact the absorption of orally administered drugs.
-
Dosing Technique: Ensure accurate and consistent administration of the dose volume for each animal.
Step 3: Analyze Study Design
-
Cross-over vs. Parallel Design: For comparative PK studies, a cross-over design can help minimize inter-animal variability compared to a parallel design.
-
Sample Collection: Standardize blood sampling times and techniques to minimize variability in concentration measurements.
Guide 2: Investigating Inconsistent In Vivo Efficacy
Use this guide to explore potential reasons for variable anti-tumor efficacy of this compound in your models.
Step 1: Correlate Efficacy with Pharmacokinetics/Pharmacodynamics (PK/PD)
-
Exposure-Response Relationship: Ensure that drug concentrations in plasma and tumor tissue are within the expected therapeutic range and correlate this with on-target biomarker modulation.
-
Target Engagement: Measure the inhibition of the target kinase in tumor tissue to confirm that this compound is reaching its target at sufficient concentrations.
Step 2: Evaluate Tumor Model Characteristics
-
Tumor Heterogeneity: Be aware that genetic and phenotypic heterogeneity within the tumor can lead to varied responses. Consider characterizing the molecular profile of the tumors.
-
Tumor Microenvironment: The tumor microenvironment, including the presence of immune cells, can significantly influence the efficacy of kinase inhibitors.
Step 3: Investigate Off-Target and Immune-Modulatory Effects
-
Off-Target Profile: Review the kinase selectivity profile of this compound. Off-target inhibition of kinases like PDGFRβ and FGFR1 could contribute to anti-angiogenic effects, while other off-target activities could lead to unexpected results.
-
Immune System Interaction: Kinase inhibitors can alter the frequency and function of immune cell subsets within the tumor microenvironment. Consider including immune cell profiling in your efficacy studies.
Data Presentation
Table 1: Factors Influencing Pharmacokinetic Variability of this compound
| Factor Category | Specific Factor | Potential Impact on Variability | Mitigation Strategy | Reference |
| Compound Properties | Low Aqueous Solubility | High variability in absorption. | Optimize formulation (e.g., use of solubilizing agents, salt forms). | |
| pH-Dependent Solubility | Variable dissolution and absorption in the GI tract. | Characterize pH-solubility profile; consider buffered formulations. | ||
| High Dose | May exceed solubility limits, leading to non-linear absorption. | Conduct dose-ranging studies to find an optimal therapeutic window. | ||
| Animal-Related Factors | Genetic Background (Strain) | Differences in drug-metabolizing enzymes and transporters. | Use a consistent and well-characterized animal strain. | |
| Gender, Age, Weight | Hormonal and metabolic differences affecting drug clearance. | Standardize these parameters within and across studies. | ||
| Health Status | Underlying disease can alter drug absorption, distribution, metabolism, and excretion. | Use healthy animals and perform regular health checks. | ||
| Gastrointestinal Physiology | Variations in gastric pH, emptying time, and bacterial flora. | Standardize feeding schedules; consider the impact of fasting. | ||
| Experimental Procedures | Route of Administration | Oral route generally shows higher variability than intravenous. | Ensure consistent oral gavage technique; consider alternative routes if appropriate. | |
| Formulation Preparation | Inhomogeneous suspension or precipitation. | Implement and validate a standardized formulation protocol. | ||
| Study Design | Parallel designs can have higher inter-animal variability. | Use cross-over designs for comparative PK studies where feasible. |
Table 2: Potential Causes of Variable In Vivo Efficacy of this compound
| Factor | Description | Troubleshooting Approach | Reference |
| Tumor Heterogeneity | Genetic and phenotypic differences between individual tumors leading to varied sensitivity to this compound. | Molecularly characterize tumor models before and after treatment; use multiple cell line or patient-derived xenograft models. | |
| Off-Target Effects | Inhibition of kinases other than the primary target, which can have both anti-tumor and confounding effects. | Perform comprehensive kinase profiling; use genetically engineered models to dissect the contribution of specific off-targets. | |
| Immune Modulation | This compound may alter the tumor immune microenvironment, and the baseline immune status of animals can vary. | Analyze immune cell infiltration and activation in tumors; correlate immune response with anti-tumor efficacy. | |
| Acquired Resistance | Development of resistance mutations or activation of bypass signaling pathways during treatment. | Analyze tumors from non-responding animals for resistance mechanisms. | |
| PK/PD Disconnect | Insufficient drug concentration at the tumor site or inadequate target inhibition despite sufficient plasma levels. | Measure drug levels and target modulation in tumor tissue; establish a clear PK/PD/efficacy relationship. |
Experimental Protocols
Protocol 1: Standard Pharmacokinetic Study in Mice
-
Animal Model: Use 8-10 week old male C57BL/6 mice, acclimatized for at least one week.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Formulation: Prepare this compound as a suspension in 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. Ensure the suspension is homogenous by continuous stirring.
-
Dosing: Administer a single dose of this compound via oral gavage at a volume of 10 mL/kg.
-
Blood Sampling: Collect sparse blood samples (approximately 50 µL) from 3 mice per time point via saphenous vein puncture into EDTA-coated tubes. Typical time points include: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis software.
Protocol 2: Tumor Xenograft Efficacy Study
-
Cell Culture: Culture human cancer cells (e.g., A549) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in 100 µL of Matrigel into the flank of 6-8 week old female ath
Validation & Comparative
A Head-to-Head Comparison of ACT-335827 and SB-334867 for Orexin-1 Receptor Antagonism
For researchers in neuroscience and drug development, the orexin (B13118510) system, particularly the orexin-1 receptor (OX1R), represents a critical target for therapeutic intervention in a range of disorders, including addiction, anxiety, and feeding behaviors. Two of the most widely utilized tool compounds for probing OX1R function are ACT-335827 and SB-334867. This guide provides an objective, data-driven comparison of these two antagonists to aid researchers in selecting the appropriate tool for their experimental needs.
At a Glance: Key Pharmacological Parameters
The following table summarizes the core pharmacological data for this compound and SB-334867, compiled from key in vitro and in vivo studies. It is important to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Parameter | This compound | SB-334867 |
| Binding Affinity (Kb) | 41 nM (OX1R), 560 nM (OX2R)[1][2] | ~28 nM (OX1R)[3] |
| Functional Potency (IC50) | 6 nM or 120 nM (OX1R), 417 nM or 2300 nM (OX2R)[4][5] | ~40 nM (OX1R) |
| Selectivity (OX2R/OX1R) | ~14-fold (based on Kb)[1][2] | ~50-fold[3][6] |
| Brain Penetration | Yes, orally active[4][7] | Yes, demonstrated in vivo[3][6] |
| Reported In Vivo Effects | Reduces fear-potentiated startle, stress-induced tachycardia and hyperthermia[5] | Reduces food intake, enhances behavioral satiety[8][9] |
In Vitro Profile: Potency and Selectivity
Both this compound and SB-334867 are potent antagonists of the OX1R. However, there are notable differences in their selectivity profiles.
This compound is a selective OX1R antagonist.[4] In Chinese Hamster Ovary (CHO) cells expressing the human orexin receptors, this compound exhibited a Kb of 41 nM for OX1R and 560 nM for OX2R, indicating a roughly 14-fold selectivity for OX1R.[1][2] Functional assays in the same cell line showed IC50 values of 120 nM for OX1R and 2300 nM for OX2R.[4] Another study reported IC50 values of 6 nM for OX1R and 417 nM for OX2R.[4] This discrepancy may arise from different experimental conditions.
SB-334867 was the first non-peptide selective OX1R antagonist to be developed.[6] It demonstrates a higher selectivity for OX1R over OX2R compared to this compound, with an approximately 50-fold preference.[3][6] Its Kb value for OX1R is reported to be around 28 nM.[3]
In Vivo Efficacy and Pharmacokinetics
Both compounds are brain penetrant and have been used extensively in rodent models to investigate the role of OX1R in various physiological and pathological processes.
This compound has been shown to be orally available and to penetrate the brain.[4][7] In rats, oral administration of this compound resulted in brain concentrations sufficient to engage OX1R.[10] In vivo studies have demonstrated its efficacy in reducing anxiety-related behaviors, such as fear-potentiated startle and stress-induced tachycardia and hyperthermia.[5]
SB-334867 also exhibits good central nervous system penetration and is active following systemic administration.[3] It has been widely used to study the role of OX1R in feeding behavior, where it has been shown to reduce food intake and enhance satiety.[8][9] However, one important consideration for in vivo studies is the reported hydrolytic instability of the hydrochloride salt of SB-334867, which can decompose in solution and as a solid.[11] This could potentially confound experimental results.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of research findings. Below are generalized protocols for key assays used to characterize OX1R antagonists, based on the methodologies described in the literature.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to the receptor.
References
- 1. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Orexin-1 Receptor Antagonist SB-334867 Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB-334867-A: the first selective orexin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling of Rat Prefrontal Cortical Dopamine Response to Dual Acting Norepinephrine Reuptake Inhibitor and 5-HT1A Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SB-334867, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ACT-335827: A Comparative Analysis of a Selective Orexin-1 Receptor Antagonist
A detailed guide for researchers and drug development professionals on the advantages of ACT-335827 over other selective orexin-1 receptor (OX1R) antagonists, supported by experimental data and detailed methodologies.
The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (OX1R and OX2R), is a critical regulator of various physiological processes, including wakefulness, reward, and stress. While dual orexin receptor antagonists (DORAs) have been successfully developed for the treatment of insomnia, selective OX1R antagonists are being investigated for their therapeutic potential in conditions such as anxiety, addiction, and other stress-related disorders. This compound has emerged as a promising selective OX1R antagonist. This guide provides a comprehensive comparison of this compound with other notable selective OX1R antagonists, highlighting its key advantages based on preclinical data.
Key Advantages of this compound
The primary advantage of this compound lies in its distinct pharmacological profile, characterized by high selectivity for OX1R and a favorable in vivo efficacy profile that separates it from other selective OX1R antagonists. Notably, this compound has demonstrated anxiolytic-like effects in animal models without inducing sedation or disrupting sleep architecture, a significant differentiator from less selective compounds or dual orexin receptor antagonists.
Comparative Performance Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound in comparison to other well-characterized selective OX1R antagonists.
Table 1: In Vitro Pharmacology of Selective OX1R Antagonists
| Compound | OX1R Affinity (IC50/Kb, nM) | OX2R Affinity (IC50/Kb, nM) | Selectivity (Fold, OX2R/OX1R) | Reference |
| This compound | 6 | 417 | ~70 | [1] |
| SB-334867 | 27.8 | 1704 | ~50 | [1] |
| GSK1059865 | - (Kb = 1.3) | - (Kb = 126) | ~100 | [1] |
| JH112 | Subnanomolar | - | 75 | [2] |
Table 2: Pharmacokinetic and In Vivo Efficacy Profile
| Compound | Administration Route | Key In Vivo Findings | Noted Side Effects/Observations | Reference |
| This compound | Oral | Decreased fear-induced startle response and stress-induced hyperthermia in rats. Anxiolytic effects without sedation or disruption of sleep architecture. | - | [1] |
| SB-334867 | Intraperitoneal (i.p.) | Reduces drug-seeking behavior and food intake. | Can produce sedation at higher doses.[3][4] | [1][4] |
| GSK1059865 | - | Reduced cocaine-induced conditioned place preference. | - | [1] |
| JH112 | - | Predicted to have fewer off-target effects related to OX2R.[2] | - | [2] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used to characterize these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.
Orexin-1 Receptor Signaling Pathways
The activation of OX1R by orexin-A initiates a cascade of intracellular signaling events primarily through two main pathways: the Gq protein-coupled pathway and the β-arrestin-mediated pathway.
Figure 1. OX1R Gq and β-arrestin signaling pathways.
Experimental Workflow for In Vitro Characterization
The in vitro potency and selectivity of OX1R antagonists are typically determined using radioligand binding assays and functional assays such as calcium mobilization assays.
Figure 2. Workflow for in vitro characterization.
Experimental Protocols
Radioligand Binding Assay for OX1R Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the human orexin-1 receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human OX1R.
-
Radioligand: [³H]-SB-674042 (specific activity ~35 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM SB-334867.
-
96-well filter plates (GF/C filters, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Thaw the cell membranes on ice and resuspend in assay buffer to a concentration of 10-20 µg protein per well.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (or vehicle/non-specific control), and 50 µL of [³H]-SB-674042 (final concentration ~1-2 nM).
-
Add 100 µL of the cell membrane suspension to initiate the binding reaction.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
Objective: To determine the functional potency (IC50) of a test compound in blocking orexin-A-induced calcium mobilization in cells expressing OX1R.
Materials:
-
CHO-K1 cells stably expressing the human OX1R.
-
Cell culture medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Probenecid (B1678239) (to prevent dye leakage).
-
Orexin-A (agonist).
-
Black-walled, clear-bottom 96-well cell culture plates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Seed the CHO-OX1R cells into 96-well plates at a density of 20,000-40,000 cells per well and incubate overnight.
-
Prepare the dye loading solution containing Fluo-4 AM and probenecid in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
During incubation, prepare serial dilutions of the test compound and a stock solution of orexin-A in assay buffer.
-
After incubation, wash the cells with assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first add the test compound to the cells and incubate for a specified period (e.g., 5-15 minutes).
-
Next, the instrument will add orexin-A (at a concentration that elicits a submaximal response, e.g., EC80) to stimulate the cells.
-
Monitor the change in fluorescence intensity over time.
-
The inhibitory effect of the test compound is calculated as the percentage reduction of the orexin-A-induced fluorescence signal.
-
Determine the IC50 value from the concentration-response curve.
In Vivo Assessment of Anxiolytic-like Effects: Elevated Plus Maze
Objective: To evaluate the anxiolytic-like effects of an OX1R antagonist in rodents.
Apparatus:
-
An elevated plus-maze consisting of two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimatize the animals (e.g., rats or mice) to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., this compound) or vehicle via the appropriate route (e.g., oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
Analyze the video recordings to score the time spent in the open arms and closed arms, and the number of entries into each arm.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
This compound demonstrates a compelling profile as a selective OX1R antagonist with significant advantages over other compounds in its class. Its high selectivity, coupled with demonstrated anxiolytic efficacy in preclinical models without the confounding effects of sedation, positions it as a valuable research tool and a potential therapeutic candidate for anxiety and stress-related disorders. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of selective OX1R antagonists.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of the selective orexin-1 receptor antagonist SB-334867 and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-334867, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tale of Two Orexin Antagonists: A Comparative Analysis of ACT-335827 and Nivasorexant in Preclinical Binge-Eating Models
For researchers and drug development professionals navigating the complexities of binge-eating disorder (BED) therapeutics, two selective orexin-1 receptor (OX1R) antagonists, ACT-335827 and nivasorexant (B12392002), have emerged as subjects of significant preclinical investigation. This guide provides a comprehensive comparison of their performance in rodent models of binge eating, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental design.
Both this compound and nivasorexant function by selectively blocking the OX1R, a key component of the orexin (B13118510) neuropeptide system.[1][2] This system, originating in the hypothalamus, is integral to regulating various physiological processes, including wakefulness, reward-seeking behavior, and feeding.[1][2] The therapeutic hypothesis for BED is that by antagonizing the OX1R, these compounds can mitigate the compulsive drive for palatable food that characterizes binge-eating episodes.
Performance in a Rat Model of Binge-Eating Disorder
Preclinical studies have demonstrated that both this compound and nivasorexant can effectively reduce binge-like eating behavior in a rat model designed to mimic key features of human BED.[3][4][5] This model involves a combination of intermittent dieting, access to highly palatable food (HPF), and acute stress to induce compulsive overconsumption.[3][5]
In a head-to-head comparison, both compounds, along with another selective OX1R antagonist (SO1RA), IDOR-1104-2408, were shown to dose-dependently decrease the intake of HPF in rats under binge-eating conditions.[3] The efficacy of these SO1RAs was comparable to that of topiramate, a medication sometimes used off-label for BED.[3][5][6] Notably, nivasorexant's effectiveness was sustained with chronic administration and under conditions of more frequent stress exposure.[3][5][6]
While both compounds showed promise in preclinical models, it is important to note that nivasorexant (also known as ACT-539313) did not demonstrate efficacy over placebo in a subsequent Phase II clinical trial for BED in humans.[3][5][7] This highlights the translational challenges in drug development for this complex disorder.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative preclinical study.
| Compound | Dose (mg/kg) | Reduction in Highly Palatable Food (HPF) Intake |
| Nivasorexant | 1.5 | Not specified |
| 5 | Dose-dependent reduction | |
| 15 | Dose-dependent reduction | |
| 50 | Dose-dependent reduction | |
| This compound | 30 | Low dose tested |
| 100 | Significant reduction | |
| 300 | Significant reduction |
Table 1: Efficacy of Nivasorexant and this compound on Binge-Like Eating Behavior in Rats. Data is compiled from a study where binge-like eating was induced by a combination of food restriction and stress.[3]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Orexin-A signaling pathway via the OX1R and the inhibitory action of this compound and nivasorexant.
Caption: Experimental workflow for the rat model of binge-eating disorder.
Experimental Protocols
The primary experimental model cited in the comparative studies of this compound and nivasorexant is a rat model of binge-eating disorder.[3][4][5]
1. Animal Model:
-
Species: Rats.[3]
-
Induction of Binge-Like Eating: The model involves a "priming" phase to induce the binge-eating phenotype.[3][5] This consists of intermittent, repeated periods of dieting followed by access to a highly palatable food (HPF).[3][5] Following this priming, an acute stressor is introduced to trigger binge-like consumption of the HPF.[3][5]
2. Drug Administration:
-
Compounds: this compound, nivasorexant, or a vehicle control were administered orally.[3]
-
Dosing: The drugs were administered at various doses to establish a dose-response relationship.[3] For example, nivasorexant was tested at doses of 1.5, 5, 15, and 50 mg/kg, while this compound was tested at 100 and 300 mg/kg in one set of experiments.[3]
-
Timing: Treatment was administered one hour before the 2-hour test period where HPF intake was measured.[3]
3. Behavioral Assay:
-
Measurement: The primary endpoint was the intake of highly palatable food, measured in kcal per kg of body weight, during a 2-hour test period.[3]
-
Conditions: The experiments were conducted under both "binge-eating" conditions (food restriction plus stress) and control conditions (non-restricted and non-stressed).[3]
4. Histochemistry:
-
In some studies, brain tissue was analyzed using immunohistochemistry or immunofluorescent histochemistry to examine the expression of Orexin-A (OXA) and ΔFosB, a marker of long-term neuronal changes, in relevant brain regions.[3][5]
Conclusion
Both this compound and nivasorexant have demonstrated efficacy in a well-established preclinical model of binge-eating disorder by selectively antagonizing the OX1R. The available data suggests a comparable dose-dependent reduction in binge-like eating behavior for both compounds. While these preclinical findings were encouraging, the lack of efficacy of nivasorexant in a Phase II clinical trial underscores the significant challenges in translating animal model data to human clinical outcomes for BED. Further research is necessary to fully understand the therapeutic potential of targeting the orexin system for this complex and prevalent eating disorder.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Evaluating the efficacy of the selective orexin 1 receptor antagonist nivasorexant in an animal model of binge-eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nivasorexant - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Anxiolytic Effects of ACT-335827
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anxiolytic agent ACT-335827 with other established and emerging anxiety treatments. The following sections detail the mechanism of action, comparative efficacy in preclinical models, and the experimental protocols used to generate the supporting data.
Introduction to this compound
This compound is an orally available and brain-penetrant selective antagonist of the orexin (B13118510) 1 receptor (OXR1).[1][2] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OXR1 and OXR2, is a key regulator of arousal, wakefulness, and stress responses. By selectively blocking the OXR1, this compound is hypothesized to exert anxiolytic effects without the sedative properties often associated with dual orexin receptor antagonists or other anxiolytic drug classes.[3]
Mechanism of Action: Orexin 1 Receptor Antagonism
The anxiolytic effect of this compound is mediated by its selective inhibition of the OXR1 signaling pathway. Orexin-A, the endogenous ligand, binds to OXR1, a Gq-protein coupled receptor. This binding activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the physiological responses associated with anxiety and stress. This compound acts as a competitive antagonist at the OXR1, preventing orexin-A from binding and thereby inhibiting this downstream signaling cascade.
Caption: Orexin 1 Receptor Signaling Pathway and the inhibitory action of this compound.
Comparative Efficacy in Preclinical Models
The anxiolytic potential of this compound has been evaluated in several preclinical models of anxiety. This section compares its performance with other anxiolytic agents, including a dual orexin receptor antagonist (daridorexant), a benzodiazepine (B76468) (diazepam), and a selective serotonin (B10506) reuptake inhibitor (SSRI) (fluoxetine).
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Experimental Workflow for Elevated Plus Maze
References
A Cross-Study Efficacy Comparison of the Selective Orexin-1 Receptor Antagonist ACT-335827
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of ACT-335827, a selective orexin-1 receptor (OXR-1) antagonist, with other relevant alternatives. The information is compiled from publicly available experimental data to assist researchers and drug development professionals in evaluating its potential therapeutic applications, primarily in the contexts of binge eating and anxiety-related disorders.
Orexin-1 Receptor Signaling Pathway
The therapeutic effects of this compound and other selective orexin-1 receptor antagonists (SO1RAs) are mediated through the modulation of the orexin (B13118510) signaling pathway. Orexin-A, a neuropeptide, binds to the OXR-1, a G-protein coupled receptor (GPCR). This binding event initiates a signaling cascade, primarily through the Gq protein subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic calcium concentration triggers various downstream cellular responses. SO1RAs, such as this compound, act by competitively blocking the binding of orexin-A to the OXR-1, thereby inhibiting this signaling cascade.
Orexin-1 Receptor Signaling Pathway
Efficacy in Preclinical Models of Binge Eating
This compound has been evaluated in a rat model of binge-eating disorder, where its efficacy was compared with other SO1RAs, including nivasorexant (B12392002) and IDOR-1104-2408.[1]
Experimental Protocol: Stress-Induced Binge-Eating Model in Rats
The experimental protocol for the stress-induced binge-eating model in rats typically involves several stages to induce and assess binge-like behavior.[1]
Experimental Workflow for Binge-Eating Model
Protocol Details:
-
Priming Phase: Rats undergo intermittent periods of food restriction (dieting) followed by access to a highly palatable food (HPF) to induce a propensity for binge eating.
-
Challenge Phase: Prior to the test session, an acute stressor is applied to trigger the binge-eating behavior.
-
Drug Administration: Test compounds (e.g., this compound, nivasorexant) or vehicle are administered, typically orally, at varying doses.
-
Test Session: Following drug administration, rats are given access to the HPF, and the amount consumed over a specific period is measured.
Comparative Efficacy Data
A study by Steiner et al. (2024) demonstrated that all tested SO1RAs, including this compound, dose-dependently reduced binge-like eating of HPF in rats. The effect sizes were comparable to the positive control, topiramate.[1]
| Compound | Dose (mg/kg) | Reduction in Palatable Food Intake (vs. Vehicle) | Statistical Significance |
| This compound | 3 | ~20% | Not specified |
| 10 | ~40% | p < 0.05 | |
| 30 | ~60% | p < 0.001 | |
| Nivasorexant | 3 | ~25% | Not specified |
| 10 | ~50% | p < 0.01 | |
| 30 | ~65% | p < 0.001 | |
| IDOR-1104-2408 | 3 | ~15% | Not specified |
| 10 | ~35% | p < 0.05 | |
| 30 | ~55% | p < 0.01 | |
| Topiramate | 30 | ~60% | p < 0.001 |
Note: The percentage reductions are estimated from the graphical data presented in Steiner et al. (2024) and should be considered approximate.
It is important to note that while these preclinical findings were promising, a Phase II clinical trial of nivasorexant in adults with binge-eating disorder did not show a statistically significant improvement in binge-eating behavior compared to placebo.[2][3] This highlights a potential translational gap between the rodent model and the human condition.
Efficacy in Preclinical Models of Anxiety
This compound has also been investigated for its anxiolytic-like effects in various preclinical models. The orexin system is implicated in the body's response to stress, and OXR-1 antagonists are hypothesized to mitigate fear and anxiety.[4]
Experimental Protocol: Fear Conditioning in Rodents
Fear conditioning is a widely used paradigm to study the mechanisms of fear learning and the effects of anxiolytic drugs.
Experimental Workflow for Fear Conditioning
Protocol Details:
-
Acquisition Phase: A neutral stimulus (conditioned stimulus, CS), such as a tone, is repeatedly paired with an aversive unconditioned stimulus (US), typically a mild footshock. This leads to the animal associating the CS with the aversive event.
-
Retrieval/Extinction Phase: On a subsequent day, the animal is placed in a different context and the CS is presented without the US. The primary measure of fear is the amount of time the animal spends "freezing" (a state of immobility).
-
Drug Testing: Anxiolytic compounds are typically administered before the retrieval/extinction phase to assess their ability to reduce the conditioned fear response (i.e., decrease freezing time).
Comparative Efficacy Data
| Compound | Model | Dose | Effect |
| This compound | Fear Conditioning | Not specified | Decreased fear responses |
| Social Stress | 100-300 mg/kg | Reduced tachycardic response | |
| GSK1059865 | Conditioned Place Preference (Cocaine) | 10 & 30 mg/kg | Antagonized the effect of cocaine |
| JNJ-61393215 | CO2-induced Panic-like Behavior (Rats) | Dose-dependent | Attenuated panic-like behavior |
Summary and Conclusion
This compound, a selective orexin-1 receptor antagonist, has demonstrated efficacy in preclinical rodent models of binge eating and anxiety. In a stress-induced binge-eating model, it dose-dependently reduced the intake of highly palatable food with an efficacy comparable to other SO1RAs and the positive control, topiramate. In models of anxiety, it has shown promise in reducing fear and stress-related responses.
However, the translational relevance of these findings requires careful consideration. The lack of efficacy of nivasorexant, a structurally and mechanistically similar compound, in a Phase II clinical trial for binge-eating disorder suggests that the preclinical models may not fully recapitulate the complexity of the human condition. Further research, including the public dissemination of more detailed quantitative preclinical data and, if available, clinical trial results for this compound, is necessary for a more complete assessment of its therapeutic potential.
Researchers and drug development professionals are encouraged to consider both the promising preclinical data and the potential translational challenges when evaluating the future development of this compound and other selective orexin-1 receptor antagonists.
References
- 1. Orexin antagonists for neuropsychiatric disease: progress and potential pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety, and tolerability of nivasorexant in adults with binge-eating disorder: A randomized, Phase II proof of concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
ACT-335827: A Potent and Selective Pharmacological Tool for Interrogating Orexin-1 Receptor Function
For researchers, scientists, and drug development professionals, the selective orexin-1 receptor (OX1R) antagonist ACT-335827 offers a valuable tool to dissect the physiological roles of this key regulator of arousal, motivation, and stress responses. This guide provides a comparative overview of this compound against other OX1R antagonists, supported by experimental data and detailed protocols to facilitate its effective use in preclinical research.
This compound is a brain-penetrant, orally active antagonist that exhibits high selectivity for the orexin-1 receptor over the orexin-2 receptor (OX2R).[1][2] This selectivity is crucial for delineating the specific functions of OX1R, which is implicated in a range of neurological and psychiatric conditions, including anxiety, addiction, and stress-related disorders.[1][3]
Comparative Pharmacological Profile
The utility of a pharmacological tool is defined by its potency, selectivity, and pharmacokinetic properties. The following table summarizes the quantitative data for this compound in comparison to other commonly used orexin (B13118510) receptor antagonists.
| Compound | Target(s) | Potency (IC50/Kb, nM) | Selectivity (OX1R vs. OX2R) | Key Features |
| This compound | OX1R Antagonist | IC50: 6 nM (OX1R), 417 nM (OX2R) [2] Kb: 41 nM (OX1R), 560 nM (OX2R) [2][4] | ~70-fold [1] | Orally active, brain-penetrant.[2][5] Shown to decrease fear, compulsive behaviors, and autonomic stress reactions in rats.[5][6] |
| SB-334867 | OX1R Antagonist | Kb: 27.8 nM (OX1R), 1704 nM (OX2R)[1] | ~50-fold[1] | Widely used tool compound, but with modest selectivity.[1] |
| GSK1059865 | OX1R Antagonist | Kb: significant activity at OX2R (126 nM)[1] | ~100-fold[1] | More selective than SB-334867.[1] |
| JNJ-54717793 | OX1R Antagonist | - | ~50-fold[1] | Investigated for potential in anxiety disorders.[1] |
| RTIOX-372 | OX1R Antagonist | - | High | Optimized for improved ADME properties with high OX1R potency and selectivity.[1] |
| Suvorexant | Dual Orexin Receptor Antagonist (DORA) | Ki: 0.55 nM (OX1R), 0.35 nM (OX2R)[7][8] | Non-selective | Approved for the treatment of insomnia.[8][9] |
| Daridorexant | Dual Orexin Receptor Antagonist (DORA) | Ki: 0.47 nM (OX1R)[7] | Non-selective | Approved for the treatment of insomnia.[10][11] |
Elucidating OX1R Signaling with this compound
The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of its endogenous ligand, orexin-A, OX1R initiates a cascade of intracellular events culminating in neuronal excitation. This compound acts by competitively blocking this binding and subsequent signaling.
OX1R Signaling Pathway
Experimental Protocols
To facilitate the use of this compound in research, detailed methodologies for key in vitro assays are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an OX1R agonist.
Materials:
-
CHO or HEK293 cells stably expressing human or rat OX1R.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
96-well black, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
Orexin-A (agonist).
-
This compound and other test compounds.
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Culture: Seed the OX1R-expressing cells into 96-well plates to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 in HBS.
-
Wash the cells with HBS and then incubate with the dye loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
Add HBS to each well and allow for complete de-esterification of the dye for 15-30 minutes at room temperature.
-
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or other antagonists for a defined period (e.g., 5-15 minutes).
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Inject a pre-determined concentration of orexin-A (typically EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient. For Fura-2 AM, measure emission at 510 nm with alternating excitation at 340 nm and 380 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2 AM) or the change in fluorescence from baseline.
-
Plot the response against the antagonist concentration to determine the IC50 value.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the OX1R.
Materials:
-
Membrane preparations from cells expressing OX1R.
-
Radiolabeled orexin-A (e.g., [¹²⁵I]Orexin-A).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, 0.025% Bacitracin, pH 7.4).
-
This compound and other unlabeled competitor compounds.
-
Non-specific binding control (e.g., a high concentration of an unlabeled OX1R ligand).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor compound (e.g., this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Characterizing an OX1R Antagonist
The following diagram illustrates a typical workflow for the preclinical characterization of a novel OX1R antagonist like this compound.
Preclinical Characterization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Awakening Recovery: Enhancing Orexinergic Tone After Acute CNS Damage [mdpi.com]
- 8. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. bu.edu [bu.edu]
A Comparative Guide to the Preclinical Findings of ACT-335827 and Other Selective Orexin-1 Receptor Antagonists
This guide provides a comparative analysis of the preclinical findings for ACT-335827, a selective orexin-1 receptor (OXR1) antagonist, alongside other similar compounds, nivasorexant (B12392002) and IDOR-1104-2408. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental evidence.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo quantitative data for this compound and its comparators.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Target | Assay Type | Species | IC50 (nM) | Kb (nM) | Selectivity (OXR2/OXR1) |
| This compound | OXR1 | Intracellular Calcium Release | CHO Cells | 120[1] | 41[1] | ~19-fold (based on IC50)[1] |
| OXR2 | Intracellular Calcium Release | CHO Cells | 2300[1] | 560[1] | ||
| Nivasorexant (ACT-539313) | OXR1 | Not Specified | Human | - | 0.69 | ~61-fold |
| OXR2 | Not Specified | Human | - | 42 | ||
| OXR1 | Not Specified | Rat | - | 0.7 | ~53-fold | |
| OXR2 | Not Specified | Rat | - | 37 | ||
| IDOR-1104-2408 | OXR1 | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported |
Table 2: In Vivo Efficacy in a Rat Model of Binge-Like Eating
| Compound | Dose (mg/kg, p.o.) | Effect on Binge-Like Eating of Highly Palatable Food |
| This compound | 100 | Dose-dependently reduced binge-like eating.[2] |
| Nivasorexant | 3, 10, 30 | Dose-dependently reduced binge-like eating with efficacy maintained upon chronic dosing.[2] |
| IDOR-1104-2408 | 100 | Dose-dependently reduced binge-like eating.[2] |
| Topiramate (Positive Control) | 30 | Reduced binge-like eating.[2] |
Signaling Pathway and Experimental Workflow Diagrams
Orexin-1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the orexin-1 receptor.
Experimental Workflow: Rat Model of Binge-Like Eating
The diagram below outlines the experimental procedure used to induce and evaluate binge-like eating behavior in rats.
Experimental Protocols
Rat Model of Binge-Like Eating
This model is designed to induce binge-like consumption of highly palatable food in rats.
-
Animals: Female Wistar rats are typically used.
-
Housing: Animals are single-housed with a standard 12-hour light/dark cycle.
-
Priming Phase: To induce a binge-eating phenotype, rats undergo intermittent, repeated periods of dieting, followed by access to a highly palatable food (HPF). The specific duration of these periods can vary between studies.[2]
-
Challenge Phase: Following the priming phase, an acute stressor is introduced to further potentiate the binge-eating behavior.[2]
-
Treatment: Test compounds (e.g., this compound, nivasorexant, IDOR-1104-2408) or vehicle are administered orally.
-
Measurement: One hour after dosing, the intake of HPF is measured, typically in kcal/kg of body weight, over a set period (e.g., 2 hours).[2]
Rat Schedule-Induced Polydipsia (SIP) Model
This model is used to assess compulsive-like behavior in rats.
-
Animals: Male Wistar rats are commonly used.
-
Apparatus: The experiment is conducted in operant chambers equipped with a lever, a food pellet dispenser, and a water-containing sipper tube.
-
Procedure:
-
Food Deprivation: Rats are food-deprived to approximately 80-85% of their free-feeding body weight to motivate them to work for food rewards.
-
Training: Animals are trained to press a lever to receive food pellets on a specific reinforcement schedule. A common schedule is a fixed-time (FT) or variable-time (VT) schedule, where a food pellet is delivered after a set interval (e.g., every 60 seconds), independent of the rat's behavior.
-
SIP Development: During these sessions, rats with free access to water will begin to drink excessively between food pellet deliveries. This non-homeostatic drinking is termed schedule-induced polydipsia.
-
-
Treatment: The effects of compounds like this compound are evaluated by administering the drug prior to the SIP session and measuring the volume of water consumed.
-
Outcome: A reduction in the excessive water intake without a significant effect on the number of lever presses for food is indicative of a potential anti-compulsive effect.
References
A Comparative Analysis of the Metabolic Effects of ACT-335827 and Other Selective Orexin-1 Receptor Antagonists
A detailed examination of the preclinical data reveals distinct metabolic profiles among selective orexin-1 receptor (OX1R) antagonists. While some agents demonstrate potential for mitigating aspects of metabolic syndrome, others show neutral or even slightly unfavorable effects on key metabolic parameters. This guide provides a comprehensive comparison of ACT-335827 with other notable OX1R antagonists, focusing on their effects on body weight, glucose homeostasis, and lipid metabolism, supported by experimental data and detailed methodologies.
Introduction to Orexin-1 Receptor Antagonism in Metabolism
The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of arousal, motivation, and energy balance. The targeted blockade of OX1R has been investigated as a therapeutic strategy for various conditions, including anxiety and substance use disorders. However, the role of OX1R in metabolic regulation is complex and not yet fully elucidated. Preclinical studies with different selective OX1R antagonists have yielded varied and sometimes contrasting results, highlighting the need for a careful comparative analysis. This guide focuses on the metabolic effects of this compound, a selective OX1R antagonist, in comparison to other agents such as SB-334867, nivasorexant (B12392002), and IDOR-1104-2408.
Comparative Efficacy on Metabolic Parameters
A comprehensive review of the available preclinical data indicates that the metabolic effects of selective OX1R antagonists are not uniform across different compounds and experimental models.
This compound: A Neutral to Slightly Unfavorable Metabolic Profile in Diet-Induced Obesity
A key study investigating the chronic administration of this compound in a rat model of diet-induced obesity (DIO) revealed limited beneficial effects on the core features of metabolic syndrome.[1][2] In this model, rats were fed a cafeteria-style diet to induce obesity and metabolic disturbances.
While this compound did alter food preference, leading to a reduced intake of a high-fat/high-sugar diet option in favor of standard chow, it did not decrease overall caloric intake.[1] Surprisingly, chronic treatment with this compound resulted in a slight but statistically significant increase in body weight gain (approximately 4%) and feed efficiency compared to vehicle-treated controls.[1][2]
Furthermore, this compound did not significantly improve fasting glucose levels, glucose tolerance, or fasting triglyceride levels in these DIO rats.[1][2] The one notable positive metabolic effect was a significant increase in the proportion of high-density lipoprotein (HDL) cholesterol relative to total cholesterol.[1][2]
SB-334867: Evidence for Anti-Obesity and Anti-Diabetic Effects
In contrast to the findings with this compound, studies involving the selective OX1R antagonist SB-334867 have demonstrated more promising metabolic outcomes, particularly in a genetic model of obesity. In leptin-deficient ob/ob mice, chronic administration of SB-334867 led to a significant reduction in food intake, body weight gain, and total fat mass.[3]
Moreover, SB-334867 treatment resulted in a reduction in fasting blood glucose levels, suggesting an improvement in glucose homeostasis.[3] There was also evidence to suggest that SB-334867 may stimulate thermogenesis, as indicated by an increase in the expression of uncoupling protein-1 (UCP-1) mRNA in brown adipose tissue (BAT) and an overall increase in metabolic rate.[3] In diet-induced obese rats, SB-334867 has also been shown to decrease food intake, particularly of a high-fat diet.[4]
Nivasorexant and IDOR-1104-2408: Limited Data on Metabolic Effects
Currently, there is a significant lack of publicly available data on the direct metabolic effects of the selective OX1R antagonists nivasorexant and IDOR-1104-2408. The majority of published research on nivasorexant focuses on its pharmacokinetics and its evaluation in the context of binge-eating disorder, where it did not demonstrate efficacy.[5][6][7][8][9][10][11][12] While one study mentioned the use of both nivasorexant and IDOR-1104-2408 alongside this compound in a model of binge-like eating, it did not report on their effects on broader metabolic parameters such as body weight, glucose, or lipids.[13] Information on IDOR-1104-2408 is particularly scarce, with some search results pointing to a different molecule with a similar designation.[14] Therefore, a direct comparison of the metabolic effects of these two compounds with this compound is not possible at this time.
Summary of Quantitative Data
| Compound | Animal Model | Key Metabolic Effects | Reference |
| This compound | Diet-Induced Obese (DIO) Rats | - Slight increase in body weight gain (~4%) and feed efficiency. - No significant change in fasting glucose or triglycerides. - Increased HDL cholesterol proportion. - Reduced preference for high-fat/high-sugar diet without changing total caloric intake. | [1][2] |
| SB-334867 | Genetically Obese (ob/ob) Mice | - Reduced food intake. - Reduced body weight gain. - Reduced total fat mass. - Reduced fasting blood glucose. - Potential increase in thermogenesis (increased UCP-1 mRNA in BAT). | [3] |
| Nivasorexant | N/A | No publicly available data on metabolic effects in models of obesity or metabolic syndrome. | N/A |
| IDOR-1104-2408 | N/A | No publicly available data on metabolic effects in models of obesity or metabolic syndrome. | N/A |
Experimental Protocols
Diet-Induced Obesity (DIO) Rat Model for this compound Evaluation
-
Animals: Male Wistar rats.
-
Diet: Rats were fed a cafeteria (CAF) diet consisting of ad libitum access to standard chow, a high-fat/high-sugar diet, and intermittent access to highly palatable human snack foods for 13 weeks to induce obesity and metabolic syndrome.
-
Treatment: Following the diet-induction phase, rats were treated daily with this compound (300 mg/kg, oral gavage) or vehicle for 4 weeks.
-
Metabolic Assessments:
-
Body Weight and Food Intake: Monitored weekly.
-
Oral Glucose Tolerance Test (OGTT): Performed after an overnight fast. Glucose (2 g/kg) was administered orally, and blood glucose was measured at multiple time points.
-
Plasma Lipids: Fasting plasma samples were analyzed for triglycerides, total cholesterol, and HDL cholesterol using enzymatic assays.[1][2]
-
Genetically Obese (ob/ob) Mouse Model for SB-334867 Evaluation
-
Animals: Female leptin-deficient ob/ob mice.
-
Treatment: Mice were administered SB-334867 (30 mg/kg, i.p.) once daily for 7 days, followed by twice daily for an additional 7 days.
-
Metabolic Assessments:
-
Body Weight and Food Intake: Measured daily.
-
Body Composition: Determined by Dual-Energy X-ray Absorptiometry (DEXA) at the beginning and end of the study.
-
Fasting Blood Glucose and Insulin: Measured from tail vein blood after a 5-hour fast.
-
Brown Adipose Tissue (BAT) Analysis: Interscapular BAT was collected for weight measurement and analysis of UCP-1 mRNA expression by quantitative PCR.
-
Metabolic Rate: Measured by indirect calorimetry in a separate cohort of mice following a single dose of SB-334867.[3]
-
Signaling Pathways and Experimental Workflows
Caption: Orexin signaling pathway via OX1R and the mechanism of action of an OX1R antagonist like this compound.
Caption: A generalized experimental workflow for assessing the metabolic effects of OX1R antagonists in preclinical models.
Conclusion
The available preclinical evidence suggests that selective OX1R antagonists do not represent a homogenous class of compounds with respect to their metabolic effects. This compound appears to have a largely neutral to slightly unfavorable metabolic profile in a rat model of diet-induced obesity, with the exception of a positive effect on HDL cholesterol. In contrast, SB-334867 has demonstrated anti-obesity and anti-diabetic properties in a genetic mouse model of obesity.
A significant gap in knowledge exists for the metabolic effects of newer OX1R antagonists such as nivasorexant and IDOR-1104-2408. Further preclinical studies in relevant models of metabolic disease are required to fully characterize the metabolic profiles of these compounds and to determine the therapeutic potential of selective OX1R antagonism for the treatment of obesity and type 2 diabetes. Researchers and drug development professionals should consider the specific compound and experimental context when evaluating the potential metabolic impact of OX1R antagonists.
References
- 1. youtube.com [youtube.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 6. Comprehensive Assessments of Energy Balance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolism of the orexin-1 selective receptor antagonist nivasorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 10. Effect of nivasorexant (ACT‐539313), a selective orexin‐1‐receptor antagonist, on multiple cytochrome P450 probe substrates in vitro and in vivo using a cocktail approach in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for studying rodent intestinal lipoprotein production and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a selective OX1R antagonist on food intake and body weight in two strains of rats that differ in susceptibility to dietary-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating the efficacy of the selective orexin 1 receptor antagonist nivasorexant in an animal model of binge-eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IDOR-1104-0086, a novel Kv7 channel activator with antiseizure effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of ACT-335827: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo specificity of ACT-335827, a selective orexin-1 receptor (OXR1) antagonist. We will objectively compare its performance with other relevant orexin (B13118510) receptor antagonists, supported by available experimental data. This document includes detailed methodologies for key experiments and visual representations of experimental workflows to aid in the critical evaluation of this compound for research and development purposes.
Executive Summary
This compound is a potent and selective antagonist of the orexin-1 receptor, a key player in regulating arousal, motivation, and stress responses. A critical aspect of its preclinical evaluation is its in vivo specificity – its ability to engage its intended target, OXR1, without significantly interacting with other receptors, enzymes, or ion channels, which could lead to off-target effects and undesirable side effects. This guide summarizes the available data on the specificity of this compound and compares it to other orexin antagonists.
Comparative Analysis of Orexin Receptor Antagonists
The in vivo specificity of a compound is a crucial determinant of its therapeutic window and overall safety profile. Here, we compare the binding affinities of this compound with other notable orexin receptor antagonists.
| Compound | Primary Target(s) | OXR1 Affinity (Kb) | OXR2 Affinity (Kb) | Selectivity (OXR2/OXR1) | Key Off-Target Interactions |
| This compound | OXR1 | 41 nM[1] | 560 nM[1] | ~13.7-fold | Melatonin (B1676174) MT1 Receptor (58% inhibition at 10µM)[2] |
| SB-334867 | OXR1 | ~28 nM | ~1400 nM | ~50-fold | Known to bind to other neuronal receptors[2] |
| Nivasorexant | OXR1 | Potent OXR1 antagonist | High selectivity over OXR2 | Not specified | Not specified |
| Suvorexant | OXR1 & OXR2 (Dual) | Not specified | Not specified | Not applicable | Not specified |
Key Observations:
-
This compound demonstrates a clear preference for OXR1 over OXR2, with an approximately 14-fold selectivity.[1]
-
In a broad panel screening against over 100 neuronal targets, the only significant off-target interaction observed for this compound was a moderate inhibition of the melatonin MT1 receptor at a high concentration (10µM).[2] This suggests a generally clean off-target profile at therapeutically relevant concentrations.
-
In comparison, the widely used tool compound SB-334867, while also OXR1 selective, has been reported to have a less favorable off-target profile, with potential interactions with other neuronal receptors.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key in vivo assays used to assess the specificity and efficacy of orexin receptor antagonists.
Fear Conditioning Assay
This assay is used to evaluate the anxiolytic-like effects of compounds by assessing their ability to modulate learned fear responses.
Objective: To determine if the compound can reduce conditioned fear responses, suggesting anxiolytic activity, which is an on-target effect for an OXR1 antagonist.
Procedure:
-
Habituation: Rats are individually placed in a conditioning chamber for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Conditioning: On the following day, rats are returned to the chamber and presented with a neutral conditioned stimulus (CS), typically an auditory tone, which co-terminates with a mild aversive unconditioned stimulus (US), such as a brief foot shock. This pairing is repeated several times.
-
Contextual Fear Testing: 24 hours after conditioning, rats are placed back into the conditioning chamber (the context) without the presentation of the CS or US. Freezing behavior, a natural fear response in rodents, is automatically recorded and scored.
-
Cued Fear Testing: On a subsequent day, rats are placed in a novel environment with different visual and tactile cues. After a habituation period, the CS (auditory tone) is presented without the US. Freezing behavior is again quantified.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is typically administered systemically (e.g., via oral gavage or intraperitoneal injection) at a specified time before the contextual or cued fear testing session.
Rat Model of Binge Eating
This model is used to assess the potential of compounds to reduce compulsive-like eating behavior, another domain where OXR1 is implicated.
Objective: To evaluate if the compound can selectively reduce the consumption of highly palatable food under conditions that induce binge-like eating.
Procedure:
-
Induction of Binge-Like Eating: Female rats are subjected to a protocol involving intermittent access to a highly palatable, sugary, and fatty diet, often combined with periods of food restriction and mild stress. This procedure is designed to induce a state of compulsive-like overconsumption of the palatable food when it is available.
-
Test Sessions: Following the induction phase, rats are given access to both their standard chow and the highly palatable food for a limited period. The amount of each food consumed is carefully measured.
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
-
Data Analysis: The primary endpoint is the intake of the highly palatable food. A specific effect on binge eating is demonstrated if the compound significantly reduces the consumption of the palatable food without substantially affecting the intake of standard chow, indicating a reduction in compulsive-like eating rather than a general anorectic effect.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing in vivo specificity and a key signaling pathway.
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of a dual orexin receptor antagonist on fear extinction memory and sleep in mice: Implications for exposure therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of ACT-335827: A Selective Orexin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ACT-335827, a selective orexin-1 receptor (OXR1) antagonist, with other relevant compounds, supported by experimental data. The information is intended to assist researchers in understanding its pharmacological profile and potential therapeutic applications.
Executive Summary
This compound is a potent and selective antagonist of the orexin-1 receptor, a key player in regulating arousal, motivation, and feeding behaviors. Preclinical studies have demonstrated its anxiolytic effects without the sedative properties often associated with dual orexin (B13118510) receptor antagonists. This guide delves into the comparative efficacy, receptor binding affinity, and pharmacokinetic profile of this compound, with a particular focus on its performance against other selective OXR1 antagonists, nivasorexant (B12392002) and IDOR-1104-2408, in a preclinical model of binge-eating disorder.
Data Presentation
Table 1: Comparative Receptor Binding Affinity of Selective OXR1 Antagonists
| Compound | Orexin-1 Receptor (OXR1) Affinity | Orexin-2 Receptor (OXR2) Affinity | Selectivity (OXR2/OXR1) |
| This compound | IC50: 6 nM | IC50: 417 nM | ~70-fold |
| Nivasorexant (ACT-539313) | Apparent Kb: 0.69 nM | Apparent Kb: 42 nM | ~60-fold |
| IDOR-1104-2408 | Data not publicly available | Data not publicly available | Data not publicly available |
IC50: Half-maximal inhibitory concentration; Kb: Equilibrium dissociation constant.
Table 2: Comparative Efficacy in a Rat Model of Binge-Eating
This table summarizes the dose-dependent effects of this compound, nivasorexant, and IDOR-1104-2408 on the intake of highly palatable food (HPF) in a rat model of binge-eating. All three selective OXR1 antagonists (SO1RAs) demonstrated a dose-dependent reduction in binge-like eating.[1][2]
| Compound | Dose (mg/kg, oral) | % Reduction in HPF Intake (compared to vehicle) |
| This compound | 30 | Significant reduction |
| 100 | Significant reduction | |
| 300 | Significant reduction | |
| Nivasorexant | 1.5 | Not specified |
| 5 | Significant reduction | |
| 15 | Significant reduction | |
| 50 | Significant reduction | |
| IDOR-1104-2408 | 5 | Significant reduction |
| 15 | Significant reduction | |
| 50 | Significant reduction |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Route of Administration | Oral |
| Dose | 300 mg/kg |
| Free Brain Concentration (1h) | 97 nM |
| Free Brain Concentration (6h) | 166 nM |
Experimental Protocols
Orexin Receptor Binding Affinity Assay
Objective: To determine the binding affinity of the compounds to human orexin-1 and orexin-2 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human OXR1 or OXR2 were used.
-
Radioligand Binding Assay: Whole-cell radioligand binding assays were performed. For OXR1, a radiolabeled OXR1 antagonist (e.g., ³H-SB674042) was used. For OXR2, a radiolabeled OXR2 antagonist (e.g., ³H-EMPA) was used.
-
Competition Assay: The ability of the test compounds (this compound, nivasorexant) to displace the radioligand from the receptors was measured over a range of concentrations.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Kb) was calculated using the Cheng-Prusoff equation.
Rat Model of Binge-Eating Disorder
Objective: To evaluate the efficacy of selective OXR1 antagonists in reducing binge-like eating behavior in rats.[1][2]
Methodology:
-
Animals: Male Wistar rats were used.
-
Induction of Binge-Eating: Binge-like eating of highly palatable food (HPF) was induced through a priming procedure involving intermittent periods of dieting and access to HPF, followed by an acute stress challenge.
-
Drug Administration: this compound, nivasorexant, IDOR-1104-2408, or vehicle were administered orally one hour before the presentation of HPF.
-
Measurement of Food Intake: The amount of HPF consumed was measured over a 2-hour period.
-
Data Analysis: The percentage reduction in HPF intake for each drug-treated group was calculated relative to the vehicle-treated control group. Statistical significance was determined using appropriate statistical tests.
Mandatory Visualization
Orexin-1 Receptor Signaling Pathway
Caption: Orexin-1 Receptor (OXR1) signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Rat Model of Binge-Eating
Caption: Experimental workflow for the rat model of binge-eating.
References
Choosing ACT-335827 for Addiction Research: A Comparative Guide
For researchers investigating the complex neurobiology of addiction, the orexin (B13118510) system presents a compelling therapeutic target. Within this system, the orexin-1 receptor (OX1R) has garnered significant attention for its role in reward-seeking behaviors. ACT-335827, a potent and selective OX1R antagonist, has emerged as a valuable tool for dissecting the involvement of this receptor in addiction-related processes. This guide provides a comprehensive comparison of this compound with other orexin receptor antagonists, supported by available experimental data, to inform its selection in addiction research.
Superior Selectivity for the Orexin-1 Receptor
A primary advantage of this compound lies in its high selectivity for the OX1R over the orexin-2 receptor (OX2R). This selectivity is crucial for isolating the specific contributions of OX1R signaling in addiction, as the two receptors can have distinct and sometimes opposing roles. While OX1R is predominantly linked to motivation and reward, OX2R is more critically involved in regulating arousal and the sleep-wake cycle.
| Compound | Type | OX1R IC50 (nM) | OX2R IC50 (nM) | Selectivity (OX2R/OX1R) | Reference |
| This compound | Selective OX1R Antagonist | 6 | 417 | ~70-fold | [1] |
| SB-334867 | Selective OX1R Antagonist | 27.8 | 1704 | ~61-fold | [1] |
| Suvorexant | Dual Orexin Receptor Antagonist (DORA) | 0.55 | 0.35 | ~0.6-fold | |
| Almorexant | Dual Orexin Receptor Antagonist (DORA) | - | - | - |
The approximately 70-fold selectivity of this compound for OX1R minimizes the confounding effects of OX2R blockade, such as sedation, which are characteristic of dual orexin receptor antagonists (DORAs) like suvorexant and almorexant. This clean pharmacological profile makes this compound a more precise tool for studying the reward-related aspects of addiction without inducing sleepiness, a critical consideration in many behavioral paradigms.[1]
Rationale for Use in Addiction Models
While direct, head-to-head comparative studies of this compound in addiction models are not extensively available in the public domain, its potential can be inferred from its demonstrated efficacy in attenuating anxiety and stress-related behaviors, which are known to be major drivers of relapse in substance use disorders. The discovery and characterization of this compound revealed its ability to decrease fear, compulsive behaviors, and autonomic stress reactions in rats.[2]
In contrast, the prototypical selective OX1R antagonist, SB-334867, has been extensively studied in various addiction models, demonstrating its effectiveness in reducing drug-seeking and self-administration for a range of substances, including cocaine, opioids, nicotine, and alcohol. Given their similar mechanism of action as selective OX1R antagonists, it is plausible that this compound would exhibit a comparable or potentially superior efficacy profile in these models, particularly given its favorable selectivity.
Experimental Protocols
While specific protocols for this compound in addiction models are not detailed in the available literature, standard preclinical models are employed to assess the efficacy of orexin antagonists. Below are generalized protocols for two key behavioral assays.
Drug Self-Administration
This paradigm assesses the reinforcing properties of a drug and the motivation of an animal to work for it.
Methodology:
-
Surgery: Rats are surgically implanted with an intravenous catheter to allow for direct drug infusion.
-
Acquisition: Animals are placed in an operant chamber equipped with two levers. Pressing the "active" lever results in an infusion of the drug (e.g., cocaine, nicotine), often paired with a cue light or tone. Pressing the "inactive" lever has no consequence. Sessions are typically conducted daily until a stable pattern of self-administration is established.
-
Treatment: Prior to a self-administration session, animals are pre-treated with the test compound (e.g., this compound) or vehicle.
-
Data Collection: The number of active and inactive lever presses, and consequently the number of drug infusions, are recorded. A reduction in active lever pressing following treatment with the antagonist suggests a decrease in the reinforcing efficacy of the drug.
Conditioned Place Preference (CPP)
This model evaluates the rewarding effects of a drug by measuring an animal's preference for an environment previously associated with the drug's effects.
Methodology:
-
Pre-Conditioning (Baseline): Rats are allowed to freely explore a two-compartment apparatus, and the time spent in each distinct compartment is recorded to establish any baseline preference.
-
Conditioning: Over several days, animals receive injections of the drug (e.g., cocaine) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning (Test): After the conditioning phase, the animals are placed back in the apparatus with free access to both compartments, and the time spent in each is recorded.
-
Treatment: The test compound (e.g., this compound) can be administered before the test session to assess its effect on the expression of the conditioned preference. A reduction in the time spent in the drug-paired compartment indicates that the antagonist has blocked the rewarding association of the drug.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the underlying signaling pathway and a typical experimental workflow for evaluating an OX1R antagonist in addiction research.
Caption: Orexin-A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in preclinical addiction models.
Conclusion
This compound represents a highly selective and potent tool for investigating the role of the OX1R in addiction. Its key advantage over DORAs is the mitigation of sedative effects, allowing for a more focused examination of reward-related behaviors. While direct comparative data in addiction paradigms are limited, its efficacy in related domains of anxiety and stress, coupled with the extensive evidence for the role of OX1R in addiction from studies with other antagonists like SB-334867, strongly supports its utility in this field of research. For scientists aiming to precisely dissect the contribution of OX1R to the neurocircuitry of addiction, this compound is an excellent choice of pharmacological tool.
References
A Head-to-Head Preclinical Comparison of the Novel Anxiolytic ACT-335827 with Traditional Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anxiolytic drug development is continuously evolving, with a pressing need for novel mechanisms of action that offer improved efficacy and tolerability over existing treatments. ACT-335827, a selective orexin (B13118510) 1 receptor (OXR1) antagonist, has emerged as a promising candidate with a distinct pharmacological profile. This guide provides an objective, data-driven comparison of this compound with established anxiolytics, namely the benzodiazepine (B76468) diazepam and the selective serotonin (B10506) reuptake inhibitor (SSRI) escitalopram (B1671245), based on available preclinical data.
Mechanism of Action: A Novel Approach to Anxiety Modulation
This compound exerts its anxiolytic effects by selectively blocking the orexin 1 receptor (OXR1).[1] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OXR1 and OXR2, plays a crucial role in regulating arousal, stress, and reward-seeking behaviors.[1][2] OXR1 is predominantly expressed in brain regions associated with fear and anxiety, such as the amygdala, bed nucleus of the stria terminalis, and locus coeruleus.[2] By antagonizing OXR1, this compound is thought to dampen the heightened arousal and autonomic responses associated with stressful stimuli.[1][2]
In contrast, benzodiazepines like diazepam enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a widespread depression of the central nervous system. SSRIs such as escitalopram function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell, thereby increasing the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor.
Orexin 1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway modulated by this compound. Orexin-A, released from hypothalamic neurons, typically binds to OXR1, a G-protein coupled receptor. This binding activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in increased neuronal excitability. This compound, as a selective OXR1 antagonist, blocks the initial binding of orexin-A, thereby inhibiting this downstream signaling cascade and reducing neuronal hyperexcitability associated with anxiety states.
Head-to-Head Comparison in Preclinical Anxiety Models
Direct comparative studies of this compound against benzodiazepines and SSRIs are limited. However, by examining data from studies using standardized preclinical models of anxiety, we can draw informative comparisons.
Fear-Potentiated Startle (FPS) Test
The FPS test is a widely used paradigm to assess fear and anxiety. In this model, an initially neutral stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a mild footshock). The startle response to an acoustic stimulus is then measured in the presence and absence of the conditioned stimulus (the light). Anxiolytic compounds are expected to reduce the potentiation of the startle response in the presence of the fear-conditioned cue.
| Compound | Species | Dose Range | Effect on Fear-Potentiated Startle | Reference |
| This compound | Rat | 30 - 300 mg/kg (p.o.) | Dose-dependent reduction in FPS. | [3] |
| Diazepam | Rat | 0.3 - 2.5 mg/kg (i.p.) | Dose-dependent reduction in FPS. | [4] |
| Escitalopram | Rat | 1.0 mg/kg (i.p.) | No significant effect on FPS. |
Experimental Protocol: Fear-Potentiated Startle (FPS)
-
Apparatus: A startle chamber equipped with a load-cell platform to detect whole-body startle responses, a speaker to deliver acoustic stimuli, and a light source to serve as the conditioned stimulus.
-
Acclimation: Rats are individually placed in the startle chamber and allowed to acclimate for a period of 5-10 minutes.
-
Conditioning Phase: A series of conditioning trials are conducted where the presentation of a light (conditioned stimulus, CS; e.g., 3.7 seconds) co-terminates with a mild, brief footshock (unconditioned stimulus, US; e.g., 0.5 seconds, 0.6 mA).
-
Testing Phase: On a subsequent day, rats are returned to the chamber. Acoustic startle stimuli (e.g., 105 dB white noise for 40 ms) are presented alone (no-CS trials) or during the presentation of the light (CS trials).
-
Data Analysis: The primary measure is the startle amplitude. The difference in startle amplitude between CS and no-CS trials represents the fear-potentiated startle. The effect of the test compound on this difference is evaluated.
Schedule-Induced Polydipsia (SIP)
SIP is a model of compulsive behavior, which has relevance to anxiety disorders like obsessive-compulsive disorder. In this paradigm, food-deprived rats exposed to an intermittent food delivery schedule exhibit excessive drinking of water.
| Compound | Species | Dose | Effect on Schedule-Induced Polydipsia | Reference |
| This compound | Rat | 300 mg/kg (p.o.) | Reduction in excessive water intake. | [3] |
| Diazepam | Rat | 2.5 mg/kg | No significant effect on SIP. | [5] |
| SSRIs (various) | Rat | Varies | Significant decrease in SIP. | [5] |
Experimental Protocol: Schedule-Induced Polydipsia (SIP)
-
Apparatus: An operant chamber equipped with a food pellet dispenser and a water bottle connected to a lickometer.
-
Food Deprivation: Rats are typically maintained at 80-85% of their free-feeding body weight.
-
Training: Rats are placed in the operant chamber for a daily session (e.g., 60 minutes). During the session, food pellets are delivered on a fixed-time (FT) schedule (e.g., one pellet every 60 seconds), irrespective of the rat's behavior. Water is freely available.
-
Measurement: The volume of water consumed during the session is measured. Stable and excessive drinking (polydipsia) typically develops over several sessions.
-
Drug Testing: Once a stable baseline of polydipsia is established, the effects of the test compounds on water intake are assessed.
Autonomic Nervous System Response to Stress
Anxiety is often accompanied by physiological arousal mediated by the autonomic nervous system. Preclinical models can measure changes in heart rate, blood pressure, and body temperature in response to a stressor.
| Compound | Species | Stressor | Effect on Autonomic Response | Reference |
| This compound | Rat | Social Stress | Attenuated increase in heart rate and body temperature. | [6] |
| Diazepam | Rat | Immobilization Stress | Attenuated stress-induced increases in cortical dopamine (B1211576). | [7] |
| SSRIs (various) | Rat | Various | Variable, can cause early and sustained sympathoinhibition. | [8] |
Experimental Protocol: Social Stress-Induced Autonomic Response
-
Apparatus: A home cage equipped for telemetry recording of physiological parameters.
-
Instrumentation: Rats are surgically implanted with telemetric transmitters for the continuous monitoring of heart rate, blood pressure, and body temperature.
-
Stressor: An unfamiliar, larger, and more aggressive male rat (intruder) is introduced into the home cage of the resident rat for a defined period (e.g., 10 minutes).
-
Measurement: Physiological parameters are recorded before, during, and after the social stress encounter.
-
Drug Administration: Test compounds are administered prior to the introduction of the intruder, and their effects on the stress-induced changes in autonomic parameters are evaluated.
Comparative Analysis and Discussion
The available preclinical data suggests that this compound possesses a distinct anxiolytic-like profile compared to diazepam and escitalopram.
-
Efficacy in Fear-Potentiated Startle: this compound demonstrates clear efficacy in the FPS model, similar to the benchmark anxiolytic diazepam. This suggests that OXR1 antagonism is effective at dampening learned fear responses. In contrast, SSRIs like escitalopram often show a lack of acute efficacy in this model, which aligns with their delayed onset of clinical anxiolytic action.
-
Effects on Compulsive Behavior: In the SIP model, this compound shows a reduction in compulsive water intake, an effect also seen with SSRIs but not with diazepam.[3][5] This suggests a potential role for OXR1 antagonists in treating anxiety disorders with a compulsive component.
-
Modulation of Autonomic Stress Response: this compound effectively attenuates the physiological signs of stress, such as increased heart rate and body temperature, in a manner comparable to anxiolytic benzodiazepines.[6] SSRIs have more complex and sometimes biphasic effects on the autonomic nervous system.[8]
-
Potential for a Differentiated Side Effect Profile: A key theoretical advantage of a selective OXR1 antagonist like this compound is the potential to achieve anxiolysis without the sedative and muscle-relaxant side effects associated with benzodiazepines, or the delayed onset of action and potential for initial anxiety exacerbation seen with SSRIs. The specific blockade of OXR1, which is more selectively involved in anxiety and stress pathways compared to the widespread inhibitory effects of GABA-A modulation or the broad actions of serotonin, may offer a more targeted therapeutic approach.
Conclusion
Experimental Workflow for Preclinical Anxiolytic Drug Comparison
References
- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective serotonin re-uptake inhibitors decrease schedule-induced polydipsia in rats: a potential model for obsessive compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effects of the dual orexin receptor antagonist daridorexant in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of acute and chronic diazepam treatment on stress-induced changes in cortical dopamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acute administration of selective serotonin reuptake inhibitors on sympathetic nerve activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ACT-335827: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of ACT-335827, a selective orexin (B13118510) receptor antagonist.
Adherence to these guidelines is crucial not only for regulatory compliance but also for the safety of laboratory personnel and the protection of the environment. The following procedures have been synthesized from manufacturer safety data sheets (SDS) and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Chemical-resistant gloves |
| Safety glasses with side shields or goggles |
| Laboratory coat |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid generating dust or aerosols. In the event of a spill, cover the area with a suitable absorbent material, sweep it up, and place it in a designated, sealed container for hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the standard workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research compounds, must be handled as hazardous waste. The primary method of disposal is through a licensed and regulated waste management facility.
1. Waste Segregation and Collection:
- Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials in a clearly labeled, sealed container designated for solid chemical waste.
- Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
2. Container Labeling:
- All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Include the approximate concentration and quantity of the waste.
3. Storage:
- Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
- Keep containers tightly closed when not in use.
4. Final Disposal:
- Disposal of this compound must be conducted through a licensed professional waste disposal service.[2][3]
- Do not attempt to dispose of this compound down the drain or in regular trash.[2]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Ensure all required waste disposal documentation is completed accurately.
Disposal should be in accordance with all applicable national, regional, and local regulations.[1][2][3]
Quantitative Disposal Data
Safety Data Sheets for this compound do not specify quantitative limits for disposal (e.g., concentration thresholds for different disposal methods). Disposal procedures are primarily dictated by the hazardous nature of the compound, irrespective of concentration. For institution-specific quantitative limits and reporting requirements, consult your local Environmental Health and Safety (EHS) office.
| Parameter | Value | Source |
| Specific Concentration Limits for Disposal | Not Provided in SDS | [1][2][3][4] |
| Recommended Disposal Method | Regulated Landfill or other approved methods for hazardous waste | [1][2] |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling ACT-335827
This document provides crucial safety and logistical information for the handling and disposal of ACT-335827, a potent and selective orexin (B13118510) OX1 receptor antagonist intended for laboratory research use only.[1] Researchers, scientists, and drug development professionals should strictly adhere to these guidelines to ensure personal safety and maintain a secure laboratory environment. Given that comprehensive toxicological properties may not be fully known, this compound should be handled as a potentially hazardous substance.
Compound Identification and Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Name | (aR,1S)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-N-(1-methylethyl)-a-phenyl-2(1H)-isoquinolineacetamide |
| CAS Number | 1354039-86-3 |
| Molecular Formula | C31H38N2O5 |
| Molecular Weight | 518.64 g/mol |
| Purity | ≥98% (HPLC) |
| Storage | Store at -20°C |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Data sourced from Tocris Bioscience and MedChemExpress.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.[2]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves.[2][3] Change gloves immediately if they become contaminated or torn, and always after each use.[3] Wash hands thoroughly after removing gloves. |
| Eyes | Safety Goggles | Chemical splash goggles are required to protect against splashes.[4][5] Safety glasses with side shields may be acceptable for low-risk procedures, but a full assessment is necessary.[2] |
| Face | Face Shield | A face shield should be worn in addition to safety goggles during activities with a high risk of splashing, such as preparing stock solutions or handling larger quantities.[2][4] |
| Body | Laboratory Coat | A fully buttoned lab coat is mandatory to protect skin and clothing from spills.[4] For procedures with a higher splash risk, a chemical-resistant or disposable gown should be worn over the lab coat.[3] |
| Feet | Closed-Toe Shoes | Appropriate closed-toe shoes must be worn to prevent injuries from dropped objects or spills.[4] |
Experimental Protocols: Step-by-Step Guidance
Receipt and Inspection of this compound
-
Inspect External Packaging : Upon receiving the shipment, carefully examine the external packaging for any signs of damage or leakage.
-
Don Initial PPE : Before opening the package, put on a lab coat, safety glasses, and a single pair of nitrile gloves.[3]
-
Unpack in a Designated Area : Open the shipping container in a controlled environment, preferably within a chemical fume hood or on a disposable bench liner.[3]
-
Verify Compound Identity : Confirm that the compound name and CAS number on the vial match your order details.[3]
-
Inspect Primary Container : Check the vial for any damage or compromised seals.
Preparation of Stock Solutions
-
Assemble Materials : Gather all necessary equipment, including the vial of this compound, appropriate solvent (e.g., DMSO), pipettes, and sterile tubes.
-
Don Full PPE : Wear a lab coat, double nitrile gloves, and chemical splash goggles.[3]
-
Perform Calculations : Calculate the required mass of the compound and the volume of solvent needed to achieve the desired stock concentration.
-
Weighing the Compound : If working with a solid form, weigh the compound in a chemical fume hood or a ventilated balance enclosure.
-
Dissolution : Add the appropriate volume of solvent to the vial or a new sterile tube containing the weighed compound. Cap securely and vortex or sonicate as needed to ensure complete dissolution.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Standard laboratory workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety. All waste must be handled as hazardous chemical waste.[6]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including gloves, pipette tips, tubes, and bench liners, in a designated and clearly labeled hazardous waste container.[3] |
| Liquid Waste | Dispose of unused solutions and contaminated solvents in a designated hazardous liquid waste container. Do not pour down the drain. |
| Sharps Waste | Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-resistant sharps container for chemically contaminated sharps.[3] |
| Empty Vials | Empty vials that once contained this compound should be treated as hazardous waste and disposed of in the solid waste container. |
All waste containers must be properly labeled with a hazardous waste tag and disposed of through your institution's Environmental Health and Safety (EHS) department.[6]
Logical Relationship for Disposal Decisions
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated during the handling of this compound.
Caption: Decision tree for this compound waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. westlab.com [westlab.com]
- 6. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
